molecular formula C11H7NO2 B1582570 3-Cyano-6-methylchromone CAS No. 50743-18-5

3-Cyano-6-methylchromone

Cat. No.: B1582570
CAS No.: 50743-18-5
M. Wt: 185.18 g/mol
InChI Key: FNRLRLMPBIRUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-6-methylchromone is a useful research compound. Its molecular formula is C11H7NO2 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRLRLMPBIRUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350962
Record name 3-Cyano-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50743-18-5
Record name 3-Cyano-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-6-methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Overview: The Significance and Synthetic Logic

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Cyano-6-methylchromone

This guide provides researchers, scientists, and drug development professionals with a comprehensive, mechanistically-driven approach to the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The chromone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules.[1][2] Its derivatives are widely investigated for anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Within this class, this compound stands out as a versatile synthetic intermediate.[4] The electron-withdrawing nitrile group at the 3-position activates the pyrone ring for various nucleophilic and cycloaddition reactions, making it a valuable building block for the synthesis of more complex, biologically active compounds.[4][5]

The most robust and logical synthetic pathway to this compound involves a two-stage process, starting from the commercially available precursor, 2-hydroxy-5-methylacetophenone.

  • Stage 1: Construction of the Chromone Ring and C3-Functionalization. The Vilsmeier-Haack reaction is employed to concurrently formylate the C3 position and cyclize the pyrone ring, yielding 3-Formyl-6-methylchromone. This one-pot reaction is highly efficient for electron-rich phenolic ketones.[6][7]

  • Stage 2: Conversion to the Nitrile. The 3-formyl group is then converted to the target 3-cyano group via a Knoevenagel condensation with a suitable active methylene compound, such as cyanoacetic acid.[8][9]

This strategy is favored for its high yields, operational simplicity, and reliance on well-established, high-fidelity reactions.

G cluster_0 Starting Material cluster_1 Stage 1: Vilsmeier-Haack Reaction cluster_2 Stage 2: Knoevenagel Condensation A 2-Hydroxy-5-methylacetophenone B 3-Formyl-6-methylchromone A->B  DMF, POCl₃ (Vilsmeier Reagent) C This compound B->C  Cyanoacetic Acid, Pyridine, Δ

Figure 1: Overall two-stage synthetic pathway.

Stage 1: Vilsmeier-Haack Synthesis of 3-Formyl-6-methylchromone

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heterocyclic compounds.[10][11] Its application here provides a direct route to the key 3-formylchromone intermediate.

Mechanistic Insight

The reaction proceeds through two primary phases: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution and cyclization.

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[11]

  • Electrophilic Attack & Cyclization: The starting material, 2-hydroxy-5-methylacetophenone, is attacked by the Vilsmeier reagent. The reaction proceeds not at the aromatic ring, but at the enol form of the ketone, leading to a double formylation. This intermediate then undergoes an intramolecular cycloaddition followed by dehydration to form the stable chromone ring system.[6] The acidic workup hydrolyzes the iminium intermediate to the final aldehyde.

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Activation Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack & Cyclization Ketone 2-Hydroxy-5- methylacetophenone Ketone->Intermediate Electrophilic Attack & Cyclization Product 3-Formyl-6- methylchromone Intermediate->Product Hydrolysis (Workup)

Figure 2: Logical flow of the Vilsmeier-Haack reaction.
Validated Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[7][12]

Table 1: Reagents for Stage 1

ReagentCAS No.M.W. ( g/mol )AmountMoles
N,N-Dimethylformamide (DMF)68-12-273.0910.0 mL-
Phosphorus Oxychloride (POCl₃)10025-87-3153.333.4 mL0.037
2-Hydroxy-5-methylacetophenone1450-72-2150.173.0 g0.02

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (10.0 mL) to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (3.4 mL, 0.037 mol) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The temperature must be maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A thick, pale yellow complex (the Vilsmeier reagent) will form.

  • Substrate Addition: Dissolve 2-hydroxy-5-methylacetophenone (3.0 g, 0.02 mol) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice with vigorous stirring. A solid precipitate will form.

  • Neutralization & Isolation: Neutralize the acidic solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield 3-Formyl-6-methylchromone as a crystalline solid.

  • Expected Yield: 70-80%

  • Self-Validation Check: The melting point of the purified product should be sharp and consistent with literature values (approx. 173 °C).[12] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should confirm the presence of the aldehyde proton and the chromone ring structure.

Stage 2: Synthesis of this compound

The conversion of the 3-formyl group to a 3-cyano group is efficiently achieved via a Knoevenagel condensation. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9]

Mechanistic Insight
  • Enolate Formation: Pyridine, a mild base, deprotonates cyanoacetic acid to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3-Formyl-6-methylchromone.

  • Dehydration & Decarboxylation: The resulting aldol-type adduct undergoes dehydration to form a stable α,β-unsaturated intermediate. Subsequent heating promotes the decarboxylation of this intermediate, yielding the final this compound product.[8][9]

Validated Experimental Protocol

This protocol is based on the well-documented reaction of 3-formylchromones with cyanoacetic acid.[9]

Table 2: Reagents for Stage 2

ReagentCAS No.M.W. ( g/mol )AmountMoles
3-Formyl-6-methylchromone38446-17-8188.182.0 g0.0106
Cyanoacetic Acid372-09-885.061.0 g0.0117
Pyridine110-86-179.1010 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-Formyl-6-methylchromone (2.0 g, 0.0106 mol) in pyridine (10 mL).

  • Reagent Addition: Add cyanoacetic acid (1.0 g, 0.0117 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 3-4 hours. Monitor the reaction's completion using TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated hydrochloric acid.

  • Isolation: A solid will precipitate. Collect the solid by vacuum filtration, wash it extensively with cold water to remove any residual pyridine hydrochloride, and then dry it completely.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

  • Expected Yield: 85-95%

  • Self-Validation Check: The final product should be a pale yellow solid.[13] The melting point and spectroscopic data should match the reference values for this compound.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Chemical Formula C₁₁H₇NO₂[14][15]
Molecular Weight 185.18 g/mol [14][15]
CAS Number 50743-18-5[14][15]
Appearance Pale yellow solid/powder[13]
Melting Point 151-153 °C[15]
IR Spectroscopy (cm⁻¹) Key peaks expected: ~2230 (C≡N stretch), ~1650 (C=O stretch, pyrone), ~1600 (C=C stretch)
¹H NMR (CDCl₃, δ ppm) Signals expected for aromatic protons, the methyl group singlet, and the characteristic singlet for the H-2 proton of the chromone ring.
¹³C NMR (CDCl₃, δ ppm) Resonances for the nitrile carbon (~115 ppm), carbonyl carbon (~175 ppm), and other aromatic and aliphatic carbons.

Conclusion

The synthetic route detailed in this guide, proceeding via a Vilsmeier-Haack reaction followed by a Knoevenagel condensation, represents an efficient, high-yielding, and reliable method for the preparation of this compound. The mechanistic discussions and step-by-step protocols provide the necessary framework for researchers to successfully synthesize this valuable intermediate, enabling further exploration in medicinal chemistry and drug discovery. The emphasis on self-validating checkpoints within the protocols ensures a high degree of confidence in the experimental outcomes.

References

Introduction: The Versatility of the Chromone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 3-Cyano-6-methylchromone

The chromone core, a benzopyran-4-one system, is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and pharmacologically active molecules.[1][2] this compound is a particularly valuable derivative, distinguished by the presence of an electron-withdrawing nitrile group at the 3-position and a methyl group on the benzene ring. This specific substitution pattern makes it a versatile building block. Researchers have successfully utilized this compound as a key intermediate in the synthesis of potential anti-inflammatory and anti-cancer agents.[3] Its unique electronic and structural properties also lend themselves to the development of fluorescent probes for biological imaging and advanced materials with specific optical properties.[3][4] This guide serves to establish a foundational, self-validating system for its definitive characterization.

Core Physicochemical Properties

Before embarking on complex analytical procedures, establishing the fundamental physicochemical properties is a critical first step for identity confirmation and handling. This compound typically presents as a pale yellow powder.[3]

PropertyValueSource(s)
CAS Number 50743-18-5[5][6][7]
Molecular Formula C₁₁H₇NO₂[3][5][6]
Molecular Weight 185.18 g/mol [3][5][6]
Melting Point 146-153 °C[3][5]
Purity ≥ 98% (typically by HPLC)[5][7]
Solubility Soluble in Chloroform, DMF[5][8]
Appearance Pale yellow powder[3]

Synthesis Pathway: A Mechanistic Approach

The synthesis of 3-substituted chromones is most effectively achieved through the condensation of an appropriate precursor. For this compound, a highly efficient and common strategy involves the Knoevenagel condensation of 3-formyl-6-methylchromone with a reagent that can introduce the cyano group, such as hydroxylamine hydrochloride, followed by dehydration.[9] The 3-formyl-6-methylchromone precursor itself is typically synthesized via the Vilsmeier-Haack reaction on 2'-hydroxy-5'-methylacetophenone. This multi-step approach provides a reliable route to the target molecule.

Logical Synthesis Workflow

cluster_0 Precursor Synthesis (Vilsmeier-Haack) cluster_1 Cyanation (Knoevenagel Condensation) cluster_2 Purification A 2'-Hydroxy-5'-methylacetophenone C 3-Formyl-6-methylchromone A->C Reaction B DMF + POCl₃ B->C Reagents E This compound C->E Condensation & Dehydration D Hydroxylamine Hydrochloride D->E Reagent F Crude Product E->F G Recrystallization F->G H Pure Product (≥98%) G->H

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization: The Definitive Fingerprint

Spectroscopic analysis provides the definitive structural "fingerprint" of the molecule. A combination of NMR, IR, and Mass Spectrometry is required for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra is mandatory.

The choice of solvent and acquisition parameters is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is a common and effective solvent for chromone derivatives.[10]

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 10-20 mg of this compound.[10]

    • For ¹³C NMR, a higher concentration is needed due to the low natural abundance of ¹³C; weigh 50-100 mg of the sample.[10]

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

    • Transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.

  • Instrument Setup (General Parameters):

    • Spectrometer Frequency: 300-600 MHz for ¹H; 75-150 MHz for ¹³C.[10]

    • Internal Standard: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) is typically used for referencing.[10]

    • ¹H NMR Parameters:

      • Number of Scans: 16-64 scans are usually sufficient.

      • Relaxation Delay: 1-2 seconds.[10]

    • ¹³C NMR Parameters:

      • Number of Scans: A larger number of scans (≥1024) is required.[10]

      • Relaxation Delay: 2 seconds.[10]

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4 - 8.6Singlet (s)N/A
H-5~8.0 - 8.2Singlet (s) or narrow Doublet~1-2 Hz (if coupled to H-7)
H-7~7.5 - 7.7Doublet (d)~8-9 Hz
H-8~7.4 - 7.6Doublet (d)~8-9 Hz
6-CH₃~2.4 - 2.6Singlet (s)N/A

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C-4 (C=O)~175 - 178Carbonyl carbon, typically a sharp signal.
C-2~158 - 162Carbon adjacent to the pyrone oxygen.
C-8a~154 - 156Aromatic quaternary carbon.
C-6~138 - 142Aromatic carbon bearing the methyl group.
C-7~134 - 137Aromatic CH.
C-5~125 - 128Aromatic CH.
C-4a~123 - 125Aromatic quaternary carbon.
C-8~118 - 120Aromatic CH.
C-3~115 - 117Quaternary carbon attached to the cyano group.
C≡N~114 - 116Cyano group carbon.
6-CH₃~20 - 22Methyl group carbon.[11]
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The presence of the nitrile and carbonyl groups gives rise to strong, characteristic absorption bands.

  • Preparation: Mix ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile stretch)~2220 - 2240Strong, sharp
C=O (Carbonyl stretch)~1630 - 1660Strong, sharp
C=C (Aromatic & pyrone stretch)~1580 - 1620Medium to Strong
C-O (Ether stretch)~1200 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 185, corresponding to the molecular weight of the compound [C₁₁H₇NO₂]⁺.[3][6]

  • Key Fragmentation: Expect fragmentation patterns consistent with the chromone core, such as the loss of CO (m/z = 157) via retro-Diels-Alder (rDA) fragmentation, which is characteristic of the chromone skeleton.

Crystallographic Analysis: The Unambiguous Proof

For an unambiguous, three-dimensional structural proof, single-crystal X-ray diffraction is the gold standard. While it requires a suitable single crystal, the resulting data on bond lengths, bond angles, and crystal packing is invaluable.

Workflow: Single-Crystal X-ray Diffraction

A Crystal Growth (e.g., Slow Evaporation) B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Final Structure Validation (CIF File Generation) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The process begins with growing a high-quality single crystal, often by slow evaporation of a saturated solution.[12] A suitable crystal is mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is collected and processed to solve and refine the crystal structure, ultimately yielding a complete 3D model of the molecule.

Biological Activity and Applications Landscape

The robust characterization of this compound is justified by its significant potential in several scientific domains. Its structure serves as a valuable starting point for creating more complex molecules with tailored biological activities.

  • Pharmaceutical Development: It is a key intermediate for compounds targeting neurological disorders and for the synthesis of potential anti-inflammatory and anti-cancer agents.[3][4] The chromone scaffold is known to be associated with a wide range of biological activities including antiviral, antimicrobial, and antioxidant effects.[1]

  • Fluorescent Probes: The conjugated system of the chromone ring, enhanced by the cyano group, imparts fluorescent properties, making it suitable for developing probes used in biological imaging to visualize cellular processes.[3]

  • α-Glucosidase Inhibition: Derivatives of the related 3-styrylchromones have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential therapeutic avenue for diabetes.[13]

Conclusion

The comprehensive characterization of this compound is a multi-faceted process requiring the synergistic application of spectroscopic and analytical techniques. This guide outlines a self-validating framework, from synthesis confirmation to detailed structural elucidation via NMR, IR, and MS, and the principles of crystallographic analysis. By adhering to these rigorous methodologies, researchers can ensure the identity, purity, and structural integrity of this valuable compound, thereby enabling its confident application in drug discovery, materials science, and beyond.

References

A Spectroscopic Guide to 3-Cyano-6-methylchromone: Elucidating Molecular Structure for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Cyano-6-methylchromone in Medicinal Chemistry

This compound, a member of the chromone family of heterocyclic compounds, represents a scaffold of significant interest to researchers, scientists, and drug development professionals.[1][2] Chromone derivatives are known for their diverse pharmacological activities, and the unique chemical architecture of this compound (Molecular Formula: C₁₁H₇NO₂, Molecular Weight: 185.18 g/mol ) makes it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] Its potential applications span from the development of anti-inflammatory and anti-cancer agents to its use as a fluorescent probe in biological imaging.[1] A thorough understanding of its molecular structure is paramount for the rational design and synthesis of new bioactive molecules. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering field-proven insights into the causality behind experimental choices and a self-validating system of protocols for its structural elucidation.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—provides a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of each method for the unambiguous characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a detailed picture of the proton framework.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Accurately weigh 10-20 mg of the solid compound.[3]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for chromone derivatives.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern instruments can also reference the residual solvent peak (CDCl₃: δ ≈ 7.26 ppm).[3]

  • Data Acquisition:

    • Spectrometer Frequency: 300-600 MHz.[3]

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are generally sufficient.[3]

    • Spectral Width: 12-15 ppm.[3]

Predicted ¹H NMR Spectral Data and Interpretation

Based on the known chemical shifts for similar chromone derivatives, the following ¹H NMR spectral data are predicted for this compound in CDCl₃:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5Singlet1HH-2
~ 8.0Doublet1HH-5
~ 7.6Doublet of doublets1HH-7
~ 7.4Doublet1HH-8
~ 2.5Singlet3H-CH₃

Interpretation:

  • H-2 Proton: The proton at the 2-position of the chromone ring is expected to be the most deshielded aromatic proton, appearing as a singlet downfield due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the pyrone ring.

  • Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. H-5 is expected to be a doublet, coupled to H-7. H-7 will likely appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 should be a doublet, coupled to H-7.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 6-position are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Accurately weigh 50-100 mg of the solid compound.[3]

  • Solvent and Standard: As with ¹H NMR, CDCl₃ is a suitable solvent, and TMS or the solvent peak (CDCl₃: δ ≈ 77.16 ppm) can be used for referencing.[3]

  • Data Acquisition:

    • Spectrometer Frequency: 75-150 MHz.[3]

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

    • Spectral Width: 200-220 ppm.[3]

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are presented below, with reference to the spectrum of the closely related 3-Cyano-6,8-dimethylchromone.[4]

Chemical Shift (δ, ppm)Assignment
~ 175C-4 (Carbonyl)
~ 158C-2
~ 155C-8a
~ 138C-7
~ 135C-6
~ 125C-5
~ 118C-4a
~ 117C-8
~ 115-CN (Cyano)
~ 105C-3
~ 21-CH₃

Interpretation:

  • Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded, appearing significantly downfield.

  • Aromatic and Olefinic Carbons: The remaining sp² hybridized carbons of the chromone ring system appear in the aromatic region of the spectrum. The chemical shifts are influenced by the oxygen atom, the carbonyl group, and the cyano group.

  • Cyano Carbon (-CN): The carbon of the nitrile group typically appears in the 115-125 ppm range.

  • Methyl Carbon (-CH₃): The sp³ hybridized carbon of the methyl group is the most shielded, appearing at the highest field.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small organic molecules and often provides detailed fragmentation patterns.

  • Mass Analyzer: A variety of mass analyzers can be employed, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Predicted Mass Spectrum and Fragmentation Analysis

The expected molecular ion peak [M]⁺ for this compound (C₁₁H₇NO₂) would be at m/z 185. The fragmentation of chromones often proceeds via a retro-Diels-Alder reaction.

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z 185 F1 [M-CO]⁺˙ m/z 157 M->F1 Loss of CO F2 [M-HCN]⁺˙ m/z 158 M->F2 Loss of HCN F3 [C₈H₇O]⁺ m/z 119 F1->F3 Rearrangement F4 [C₇H₇]⁺ m/z 91 F3->F4 Loss of CO

Figure 1: Predicted major fragmentation pathways for this compound in mass spectrometry.

Interpretation of Fragmentation:

  • Molecular Ion (m/z 185): The peak corresponding to the intact molecule after ionization.

  • Loss of CO (m/z 157): A common fragmentation for carbonyl-containing compounds.

  • Loss of HCN (m/z 158): Fragmentation involving the cyano group.

  • Further Fragmentation: The resulting fragment ions can undergo further rearrangements and cleavages to produce smaller, stable ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H Stretch
~ 2950-2850MediumAliphatic C-H Stretch (-CH₃)
~ 2230-2210Sharp, MediumC≡N Stretch (Nitrile)[5]
~ 1650-1630StrongC=O Stretch (γ-pyrone)
~ 1600-1450Medium-StrongAromatic C=C Stretch

Interpretation:

  • C≡N Stretch: The sharp absorption band in the region of 2230-2210 cm⁻¹ is a clear indicator of the nitrile functional group.[5]

  • C=O Stretch: The strong absorption around 1650-1630 cm⁻¹ is characteristic of the carbonyl group in the γ-pyrone ring of the chromone system.

  • C-H Stretches: The bands above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those below 3000 cm⁻¹ are from the methyl group's C-H bonds.

  • C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bonds within the aromatic and pyrone rings.

Synthesis and Structural Confirmation Workflow

The reliable synthesis of this compound is a prerequisite for its spectroscopic analysis and subsequent use in drug discovery pipelines. A common synthetic route involves the condensation of 2-hydroxy-5-methylacetophenone with N,N-dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reaction) to form the corresponding 3-formylchromone, followed by conversion of the aldehyde to a nitrile.

References

biological activity of 3-Cyano-6-methylchromone derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Cyano-6-methylchromone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The chromone scaffold, a benzopyran-4-one ring system, represents a privileged structure in medicinal chemistry, found in a myriad of compounds with extensive biological activities.[1][2][3][4] Among its numerous variants, derivatives of this compound have emerged as particularly promising candidates for drug development due to their versatile synthetic accessibility and potent pharmacological properties.[5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential.

The Chromone Scaffold: A Foundation for Bioactivity

Chromones are a class of heterocyclic compounds that serve as the central backbone for many natural products and synthetic molecules, demonstrating significant pharmacological promise in treating cancer, diabetes, and infectious and inflammatory diseases.[6] The rigid, bicyclic structure of the chromone nucleus is considered an attractive starting point for the design of new drugs due to its favorable biological activities and relatively low toxicity.[3][7] The introduction of a cyano (-CN) group at the 3-position and a methyl (-CH3) group at the 6-position creates the this compound scaffold. This specific arrangement of functional groups provides a versatile platform for further chemical modifications, leading to a diverse library of derivatives with enhanced and often highly specific biological functions.[5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with readily available precursors, such as substituted 2-hydroxyacetophenones. A common and efficient method involves the Knoevenagel condensation of 3-formylchromones with compounds containing active methylene groups, like malononitrile or ethyl cyanoacetate.[8][9] This reaction can often be performed under environmentally friendly conditions, for instance, by heating in water without a catalyst, to yield the desired 3-vinylchromone derivatives which can be further modified.[8]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this class of compounds, starting from a common precursor and highlighting the key reaction stages that allow for the generation of diverse derivatives.

G cluster_synthesis Synthesis Pathway 2_Hydroxy_5_methylacetophenone 2-Hydroxy-5-methylacetophenone 3_Formyl_6_methylchromone 3-Formyl-6-methylchromone 2_Hydroxy_5_methylacetophenone->3_Formyl_6_methylchromone Vilsmeier-Haack Reaction Knoevenagel_Condensation Knoevenagel Condensation (e.g., with Malononitrile) 3_Formyl_6_methylchromone->Knoevenagel_Condensation 3_Cyano_Derivative This compound Core Structure Knoevenagel_Condensation->3_Cyano_Derivative Further_Modification Further Functionalization (e.g., substitution, cyclization) 3_Cyano_Derivative->Further_Modification Diverse_Derivatives Library of Biologically Active Derivatives Further_Modification->Diverse_Derivatives

Caption: General synthesis workflow for this compound derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable spectrum of biological activities. The following sections delve into the most significant of these, detailing their mechanisms of action supported by preclinical data.

Anticancer Activity

The this compound scaffold is a promising foundation for the development of novel anticancer agents, with derivatives showing significant cytotoxicity against a variety of human cancer cell lines.[1][2]

Mechanism of Action: Induction of Apoptosis A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis (programmed cell death) in malignant cells.[1][10] This is achieved through the modulation of key signaling pathways that regulate cell survival and death. Specifically, these derivatives have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][12]

G cluster_apoptosis Apoptosis Induction Pathway Derivative This compound Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Derivative->Bcl2_Family Bax Upregulate Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 Downregulate Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Mitochondrion Mitochondrial Disruption (Cytochrome c release) Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction pathway by this compound derivatives.

Quantitative Cytotoxicity Data The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chromone DerivativesHT-29 (Colon Carcinoma)21.17 ± 4.89[10]
Chromone DerivativesA549 (Lung Cancer)31.43 ± 3.01[10]
Chromone-nitrogen mustardMDA-MB-231 (Breast Cancer)~8-20[2]
Chromone-aminothiazoleHL-60 (Leukemia)0.25[2]
Chromone phosphorous heterocyclesHCT-116 (Colon Cancer)1.56 µg/mL[3]
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and certain chromone derivatives have displayed potent anti-inflammatory properties.[1][13]

Mechanism of Action: Inhibition of the p38 MAPK Pathway A novel chromone derivative, DCO-6, has been shown to significantly reduce the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[1][14][15] This effect is mediated through the targeted inhibition of the p38 MAPK signaling pathway.[14][15] The compound impairs the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event required for p38 activation.[1][14] By blocking the pathway at this early stage, the derivative prevents the downstream inflammatory cascade without directly inhibiting the p38 kinase itself.[14]

G cluster_inflammation Anti-inflammatory Mechanism LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS Production TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex Formation ROS->TRAF6_ASK1 p38_Activation p38 MAPK Activation TRAF6_ASK1->p38_Activation Inflammatory_Mediators Production of NO, IL-1β, IL-6 p38_Activation->Inflammatory_Mediators Derivative This compound Derivative (e.g., DCO-6) Derivative->ROS Inhibits

Caption: Inhibition of the ROS-dependent p38 MAPK pathway.

Quantitative Anti-inflammatory Data

CompoundAssayEC50 (µM)Reference
Chromone Amide Derivative (5-9)NO Inhibition in RAW264.7 cells5.33 ± 0.57[13]
Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chromone-3-carbonitriles, including the 6-methyl derivative, have shown significant antifungal and antibiofilm activities, particularly against multiple Candida species.[16]

Mechanism of Action: Biofilm and Virulence Inhibition These compounds are effective not only at inhibiting the growth of fungal cells but also at disrupting key virulence factors.[16] Studies have demonstrated that 6-methylchromone-3-carbonitrile can inhibit the formation of biofilms, which are protective communities of microbes that are notoriously resistant to conventional antifungals.[16] The mechanism involves the inhibition of cell aggregation and the prevention of hypha formation—a crucial morphological transition required for C. albicans to form biofilms and cause invasive infections.[16]

Quantitative Antimicrobial Data

CompoundMicroorganismMIC (µg/mL)Reference
6-methylchromone-3-carbonitrileCandida species5-50[16]
Chromone-dithiazole 3cBacillus subtilis0.78[2]
Chromone-dithiazole 3hEscherichia coli1.56[2]
Chromone-dithiazole 3hSaccharomyces cerevisiae0.78[2]
Neuroprotective Effects

Certain benzopyran analogs have shown promise in providing neuroprotection against ischemic brain damage, highlighting another potential therapeutic avenue for this class of compounds.[5][11]

Mechanism of Action: Anti-apoptotic and Antioxidant Effects In models of focal ischemic brain damage, treatment with a benzopyran analog significantly reduced the infarct area.[11] The neuroprotective effect is associated with potent anti-apoptotic actions. The compound was found to reverse the reduction in the anti-apoptotic protein Bcl-2 while suppressing the increase in the pro-apoptotic protein Bax and inhibiting the release of cytochrome c from mitochondria in the affected brain tissue.[11] This modulation of the apoptotic pathway, combined with antioxidant activity, helps protect neurons from cell death induced by ischemia-reperfusion injury.[5][11]

Experimental Protocols: Core Methodologies

To ensure scientific integrity and reproducibility, the description of validated experimental protocols is essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cancer cells (e.g., A549, HT-29) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

This protocol evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7).[2][13]

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Conclusion and Future Perspectives

The derivatives of this compound represent a highly versatile and pharmacologically potent class of compounds. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infection, and neurodegeneration establishes them as a valuable scaffold in modern drug discovery. The well-defined mechanisms of action, particularly the modulation of critical signaling pathways like apoptosis and p38 MAPK, provide a solid foundation for rational drug design.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties, selectivity, and in vivo efficacy. Further exploration of their potential in combination therapies, particularly in oncology, could unlock synergistic effects and overcome drug resistance. The continued investigation of this privileged chemical scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

The Chromone Scaffold: A Historical and Synthetic Odyssey for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are the "privileged scaffolds," and among them, the chromone core (4H-chromen-4-one) holds a distinguished position. This bicyclic system, consisting of a benzene ring fused to a γ-pyrone ring, is not only widespread in nature but has also proven to be a versatile template for the design and synthesis of therapeutic agents. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the inherent chemical properties of the scaffold allow for diverse synthetic modifications.

This technical guide offers a comprehensive exploration of the discovery and history of chromone compounds. It is designed for the discerning researcher and drug development professional, providing not only a historical narrative but also a deeper understanding of the evolution of synthetic strategies. By examining the causality behind key experimental choices and the progression of synthetic methodologies, we aim to equip the modern chemist with a thorough appreciation of this remarkable scaffold.

From Ancient Remedies to Isolated Molecules: The Natural Origins of Chromones

The story of chromones begins not in a laboratory, but in the annals of traditional medicine. For centuries, extracts from various plants have been used to treat a range of ailments, and many of these botanicals owe their therapeutic effects to the presence of chromone derivatives.

One of the most historically significant natural chromones is khellin , found in the seeds of the Eastern Mediterranean plant Ammi visnaga. Decoctions of this plant were used in ancient Egypt to treat conditions like renal colic and asthma. While the plant has a long history of medicinal use, it was in the late 19th and early 20th centuries that chemists began to isolate and characterize its active constituents.

However, the first isolation of a chromone compound appears to predate the extensive work on khellin. Eugenin (5-hydroxy-2-methyl-4H-chromen-4-one) was isolated from the essential oil of cloves (Eugenia caryophyllata or Syzygium aromaticum). While the use of cloves as a spice and traditional remedy dates back thousands of years, the isolation of its chemical components marks a pivotal moment in the scientific understanding of these natural products.

The journey from traditional use to the isolation of pure, active compounds laid the groundwork for the synthetic endeavors that would follow, as chemists sought to replicate and improve upon nature's designs.

The Dawn of Synthesis: Building the Chromone Core

The late 19th and early 20th centuries were a fertile period for the development of synthetic organic chemistry. As the structures of natural products were elucidated, chemists rose to the challenge of constructing these molecules in the laboratory. This era saw the birth of several "named reactions" that remain fundamental to heterocyclic chemistry today.

The First Synthesis of the Unsubstituted Chromone Scaffold

A crucial milestone in the history of chromone chemistry was the first synthesis of the parent, unsubstituted 4H-chromen-4-one. This was achieved in 1900 by Siegfried Ruhemann and H. E. Stapleton. Their method involved the condensation of phenol with propiolic acid, followed by cyclization. While not a high-yielding or widely applicable method by modern standards, it represented the first successful laboratory construction of the fundamental chromone ring system and opened the door for more sophisticated synthetic approaches.

The Pechmann Condensation and the Simonis Reaction: A Tale of Two Isomers

The synthesis of chromones is intrinsically linked to that of their isomers, the coumarins (2H-chromen-2-ones). A key early reaction in this field was the Pechmann condensation , discovered by the German chemist Hans von Pechmann in 1883. This acid-catalyzed reaction of a phenol with a β-ketoester typically yields a coumarin.

However, a significant variation of this reaction, which proved pivotal for chromone synthesis, was reported by the German chemist H. Simonis in 1913. The Simonis chromone cyclization utilizes phosphorus pentoxide (P₂O₅) as the condensing agent instead of the strong protic acids used in the Pechmann condensation. This change in conditions favors the formation of the chromone isomer. The choice between these two related reactions to selectively produce either a coumarin or a chromone highlights the subtle yet powerful influence of reaction conditions on the outcome of a synthesis, a fundamental concept in organic chemistry.

Key Synthetic Methodologies: A Chronological Overview

Reaction NameYear DiscoveredKey ContributorsDescription
Pechmann Condensation 1883Hans von PechmannAcid-catalyzed reaction of a phenol with a β-ketoester, primarily yielding coumarins.
First Synthesis of Unsubstituted Chromone 1900Siegfried Ruhemann & H. E. StapletonCondensation of phenol with propiolic acid to form the parent chromone scaffold.
Kostanecki-Robinson Reaction 1901Stanisław Kostanecki & A. RóżyckiAcylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride to form a chromone.
Simonis Chromone Cyclization 1913H. SimonisReaction of a phenol with a β-ketoester in the presence of P₂O₅ to favor chromone formation.
Allan-Robinson Reaction 1924J. Allan & Robert RobinsonCondensation of an o-hydroxyaryl ketone with an aromatic anhydride to form flavones (2-arylchromones).
Baker-Venkataraman Rearrangement 1933-1934Wilson Baker & K. VenkataramanBase-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, a key intermediate for chromone synthesis.

The Evolution of Chromone Synthesis: Key Named Reactions and Their Mechanistic Insights

The initial methods for chromone synthesis paved the way for more versatile and efficient strategies. The following sections detail the key named reactions that have become the workhorses for the construction of the chromone scaffold, along with an exploration of their mechanisms and the rationale behind their development.

The Kostanecki-Robinson Reaction (1901)

Developed by the Polish chemist Stanisław Kostanecki and his colleague A. Różycki, the Kostanecki-Robinson reaction is a method for synthesizing chromones and flavones from o-hydroxyaryl ketones. The reaction involves the acylation of the phenolic hydroxyl group with an aliphatic or aromatic acid anhydride in the presence of the corresponding sodium salt, followed by an intramolecular aldol condensation and dehydration.

Experimental Protocol: Synthesis of a 2-Methylchromone via the Kostanecki-Robinson Reaction

  • Reactant Preparation: A mixture of an o-hydroxyacetophenone (1.0 eq.), acetic anhydride (3.0 eq.), and anhydrous sodium acetate (1.5 eq.) is prepared in a round-bottom flask.

  • Reaction: The mixture is heated to 170-180 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into water and stirred. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-methylchromone.

Causality behind Experimental Choices: The use of the sodium salt of the acid corresponding to the anhydride acts as a base to facilitate the enolate formation necessary for the intramolecular cyclization. The high temperature is required to drive the reaction to completion.

Kostanecki_Robinson cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product oHAP o-Hydroxyaryl Ketone Acylation O-Acylation oHAP->Acylation Ac2O Acid Anhydride Ac2O->Acylation Enolate Enolate Formation Acylation->Enolate Base Aldol Intramolecular Aldol Condensation Enolate->Aldol Dehydration Dehydration Aldol->Dehydration Chromone Chromone Dehydration->Chromone

Kostanecki-Robinson Reaction Workflow
The Allan-Robinson Reaction (1924)

A significant extension of the Kostanecki-Robinson reaction, the Allan-Robinson reaction , developed by J. Allan and the Nobel laureate Sir Robert Robinson, is a powerful method for the synthesis of flavones and isoflavones (2- and 3-arylchromones, respectively). This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride.

The mechanism is similar to the Kostanecki-Robinson reaction, but the use of an aromatic anhydride leads to the introduction of an aryl group at the 2-position of the chromone ring. This reaction was instrumental in the synthesis and structural elucidation of a vast number of naturally occurring flavonoids.

The Baker-Venkataraman Rearrangement (1933-1934)

A landmark discovery in the synthesis of chromones was the Baker-Venkataraman rearrangement , independently reported by the British chemist Wilson Baker and the Indian chemist Krishnaswami Venkataraman. This reaction provides a convenient route to 1,3-diketones, which are versatile precursors to chromones.

The rearrangement involves the base-catalyzed intramolecular acyl migration of an o-acyloxyacetophenone. The resulting 1,3-diketone can then be cyclized under acidic conditions to afford the chromone. This two-step process offered a milder and often more efficient alternative to the high-temperature conditions of the Kostanecki-Robinson reaction.

Baker_Venkataraman Start o-Acyloxyacetophenone Base Base (e.g., KOH) Start->Base Enolate Enolate Formation Start->Enolate Base->Enolate Rearrangement Acyl Migration Enolate->Rearrangement Diketone 1,3-Diketone Intermediate Rearrangement->Diketone Acid Acid (e.g., H₂SO₄) Diketone->Acid Cyclization Cyclization & Dehydration Diketone->Cyclization Acid->Cyclization Chromone Chromone Product Cyclization->Chromone

Baker-Venkataraman Rearrangement and Subsequent Cyclization

The Modern Era: A Privileged Scaffold in Drug Discovery

The pioneering synthetic work of the early 20th century laid a robust foundation for the exploration of chromones in medicinal chemistry. The recognition of the chromone core as a "privileged scaffold" has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including:

  • Anti-inflammatory agents: Chromone derivatives have been developed as inhibitors of various inflammatory mediators.

  • Anticancer agents: The chromone scaffold has been utilized to design compounds that target various aspects of cancer cell proliferation and survival.

  • Antiviral and Antimicrobial agents: Chromone-based compounds have shown promise in combating viral and microbial infections.

  • Central Nervous System (CNS) agents: The versatility of the chromone structure has allowed for the development of compounds with activity in the CNS.

The historical journey of chromone compounds, from their roots in traditional medicine to their current status as a cornerstone of modern drug discovery, is a testament to the enduring power of natural products to inspire chemical innovation. The evolution of their synthesis, from the first tentative constructions to the elegant and efficient methods of today, reflects the broader progress of organic chemistry as a science. For the contemporary researcher, a deep understanding of this history provides not only a rich intellectual context but also a powerful toolkit for the design and creation of the next generation of chromone-based therapeutics.

An In-Depth Technical Guide to 3-Cyano-6-methylchromone (CAS: 50743-18-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Cyano-6-methylchromone, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. Drawing upon established synthetic methodologies and an analysis of its emergent biological significance, this document serves as a critical resource for professionals engaged in medicinal chemistry, drug discovery, and molecular probe development.

Core Compound Characteristics

This compound, also known as 6-Methyl-4-oxo-4H-1-benzopyran-3-carbonitrile, is a crystalline solid with the molecular formula C₁₁H₇NO₂ and a molecular weight of 185.18 g/mol . Its structure features a chromone backbone, a privileged scaffold in medicinal chemistry, with a methyl group at the 6-position and a cyano group at the 3-position. This unique arrangement of functional groups imparts a range of valuable chemical and physical properties.

PropertyValue
CAS Number 50743-18-5
Molecular Formula C₁₁H₇NO₂
Molecular Weight 185.18 g/mol
Appearance White to light yellow powder/crystal
Melting Point 170-174 °C
Purity >98.0% (GC)

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Vilsmeier-Haack formylation of 2'-hydroxy-5'-methylacetophenone to yield the key intermediate, 3-formyl-6-methylchromone. This is followed by the conversion of the formyl group to a cyano group.

Step 1: Vilsmeier-Haack Formylation of 2'-Hydroxy-5'-methylacetophenone

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1] In this step, a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), electrophilically attacks the 2'-hydroxy-5'-methylacetophenone to introduce a formyl group at the 3-position of the resulting chromone ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.

  • Once the addition is complete, add 2'-hydroxy-5'-methylacetophenone to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • The solid precipitate of 3-formyl-6-methylchromone is collected by filtration, washed with water, and dried.[2][3]

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Starting_Material 2'-Hydroxy-5'-methylacetophenone Starting_Material->Intermediate Electrophilic Attack Product 3-Formyl-6-methylchromone Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 2'-hydroxy-5'-methylacetophenone.

Step 2: Conversion of 3-Formyl-6-methylchromone to this compound

The transformation of the aldehyde functional group in 3-formyl-6-methylchromone to a nitrile is a crucial final step. This can be achieved through various methods, with the use of hydroxylamine hydrochloride followed by dehydration being a common and effective route.

Experimental Protocol:

  • Dissolve 3-formyl-6-methylchromone in a suitable solvent such as ethanol or acetic acid.

  • Add hydroxylamine hydrochloride and a base, for example, sodium acetate or pyridine, to the solution.

  • Reflux the mixture for a designated period, monitoring the formation of the oxime intermediate by TLC.

  • Upon completion of the oxime formation, the dehydrating agent, such as acetic anhydride or phosphorus pentoxide, is added.

  • Continue to reflux the reaction mixture until the conversion to the nitrile is complete, as indicated by TLC.

  • After cooling, the reaction mixture is poured into water to precipitate the crude product.

  • The solid this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Aldehyde_to_Nitrile Aldehyde 3-Formyl-6-methylchromone Oxime Oxime Intermediate Aldehyde->Oxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oxime Nitrile This compound Oxime->Nitrile Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Nitrile

Caption: Conversion of 3-formyl-6-methylchromone to the target nitrile.

Biological Activities and Therapeutic Potential

The chromone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. While specific data for this compound is emerging, the known activities of related compounds provide a strong rationale for its investigation in drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of chromone derivatives against various cancer cell lines. While specific IC₅₀ values for this compound are not yet widely published, related compounds have shown significant promise. For instance, certain tropinone derivatives have displayed potent activities against a panel of human cancer cells, with some exhibiting greater potency than the standard chemotherapeutic agent cisplatin.[4] The introduction of a cyano group can enhance the electrophilicity of the chromone ring system, potentially leading to increased interaction with biological nucleophiles within cancer cells and contributing to cytotoxic effects.

Table of Cytotoxicity Data for Related Chromone Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 6 (Tropinone)HL-603.39
Derivative 6 (Tropinone)A-54913.59
Derivative 6 (Tropinone)SMMC-77216.65
Derivative 6 (Tropinone)MCF-713.09
Derivative 6 (Tropinone)SW48012.38
DDP (Cisplatin)HL-604.31
DDP (Cisplatin)A-54917.39
DDP (Cisplatin)SMMC-772113.86
DDP (Cisplatin)MCF-716.31
DDP (Cisplatin)SW48019.07
Data for tropinone derivatives are provided for comparative purposes.[4]
Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases. Chromone derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key signaling pathways. For example, some flavanone derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[5] A 3-cyano-2-pyridone derivative, which shares structural similarities with our topic compound, has also demonstrated significant in vivo anti-inflammatory activity.[6] The mechanism of action is often attributed to the inhibition of pathways such as NF-κB and MAPK.[7]

Experimental Workflow for In Vitro Anti-inflammatory Assays:

Anti_inflammatory_Workflow Cell_Culture Culture RAW 264.7 Macrophages Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Western Blot Analysis (e.g., for iNOS, COX-2) Cell_Lysate->Western_Blot

Caption: General workflow for assessing in vitro anti-inflammatory activity.

Application as a Fluorescent Probe

The inherent fluorescence of the chromone scaffold makes this compound a promising candidate for the development of fluorescent probes for biological imaging. The electron-withdrawing nature of the cyano group can influence the photophysical properties of the molecule, potentially leading to environmentally sensitive fluorescence. Chromone-based probes have been successfully employed for the detection of metal ions, such as Fe³⁺, in living cells.[8]

Protocol for Cellular Imaging using a Chromone-Based Fluorescent Probe (Template):

  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the desired final concentration.

  • Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.

  • Washing: After incubation, wash the cells with fresh, pre-warmed phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

  • Imaging: Acquire fluorescent images using a confocal or fluorescence microscope with appropriate excitation and emission wavelengths. The specific wavelengths will need to be determined experimentally for this compound.

  • Co-localization (Optional): To determine the subcellular localization of the probe, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

Fluorescent_Probe_Workflow Cell_Seeding Seed Cells on Glass-Bottom Dish Probe_Preparation Prepare Probe Solution Cell_Seeding->Probe_Preparation Incubation Incubate Cells with Probe Probe_Preparation->Incubation Washing Wash with PBS Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Image Analysis Imaging->Data_Analysis

Caption: Workflow for utilizing this compound as a fluorescent cell probe.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its accessible synthesis and the established biological importance of the chromone scaffold. This guide has provided a detailed overview of its synthesis, potential biological activities, and applications. Future research should focus on a thorough evaluation of its cytotoxic and anti-inflammatory properties against a broad panel of cancer cell lines and in relevant in vivo models. Furthermore, a detailed characterization of its photophysical properties is warranted to fully exploit its potential as a fluorescent probe for cellular imaging and sensing applications. The versatility of the cyano group also opens avenues for further chemical modifications, enabling the generation of a library of novel derivatives with potentially enhanced therapeutic efficacy.

References

A Technical Guide to the Solubility Profile of 3-Cyano-6-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-Cyano-6-methylchromone is a versatile heterocyclic compound recognized as a privileged structure in medicinal chemistry and a valuable intermediate in the synthesis of novel bioactive molecules.[1][2] Its utility in pharmaceutical development, including the synthesis of potential anti-inflammatory and anti-cancer agents, and its application as a fluorescent probe, underscore the importance of understanding its fundamental physicochemical properties.[1] Solubility is a critical parameter that dictates the feasibility of reaction conditions, purification strategies, formulation development, and analytical method design. This technical guide provides a comprehensive overview of the solubility of this compound. It combines theoretical principles based on molecular structure with a detailed, field-proven experimental protocol for systematic solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their workflows.

Introduction to this compound
1.1 Overview and Significance

This compound (CAS No. 50743-18-5) belongs to the chromone class of compounds, which are bicyclic systems forming the core of many natural products like flavonoids.[2] The rigid chromone scaffold is considered a "privileged structure" in drug discovery, as it can interact with a wide range of biological targets.[2] The presence of the cyano (-C≡N) group at the 3-position and a methyl (-CH₃) group at the 6-position imparts specific reactivity and physicochemical characteristics. This compound serves as a key building block for developing novel therapeutics and its inherent fluorescence makes it suitable for biological imaging applications.[1]

1.2 Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation for predicting its behavior. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 50743-18-5[1][3][4]
Molecular Formula C₁₁H₇NO₂[1][3][4]
Molecular Weight 185.18 g/mol [1][3][4]
Appearance Pale yellow to white crystalline powder[1]
Melting Point 146-154 °C[1][4]
Purity (Typical) ≥98% (HPLC)[4]
Theoretical Principles of Solubility
2.1 A Structural Analysis of this compound

The principle of "like dissolves like" is the primary determinant of solubility, stating that substances with similar polarities are more likely to be soluble in one another.[5][6] The structure of this compound features a blend of polar and non-polar characteristics.

  • Polar Moieties: The molecule contains a highly polar nitrile (cyano) group and a polar carbonyl group (ketone) and ether linkage within the chromone ring. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Non-Polar Moieties: The fused benzene ring and the methyl group are non-polar (lipophilic), contributing to its solubility in less polar organic solvents.

This duality suggests that the compound will exhibit limited solubility in highly polar protic solvents like water but will be more soluble in solvents of intermediate to high polarity, particularly those that can act as hydrogen bond acceptors.

cluster_Molecule This compound: Polarity Contributions cluster_Polar Polar Groups (Hydrophilic) cluster_NonPolar Non-Polar Groups (Lipophilic) Compound Core Structure Cyano Cyano Group (-C≡N) Strong Dipole Compound->Cyano Increases polarity Carbonyl Carbonyl Group (C=O) Dipole, H-Bond Acceptor Compound->Carbonyl Increases polarity Ether Ether Linkage (-O-) Weak Dipole, H-Bond Acceptor Compound->Ether Increases polarity Benzene Benzene Ring Van der Waals Forces Compound->Benzene Increases lipophilicity Methyl Methyl Group (-CH₃) Lipophilic Compound->Methyl Increases lipophilicity

Caption: Polarity contributions of functional groups in this compound.

2.2 Predicted Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile. This serves as a hypothesis to be confirmed by the experimental protocol outlined in Section 3.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to InsolubleThe dominant polar groups prevent dissolution in highly non-polar media.
Polar Aprotic Chloroform, Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble to Very Soluble These solvents effectively solvate the polar functional groups without the competing hydrogen bonding network of protic solvents. Solubility in chloroform is experimentally confirmed.[4]
Polar Protic Water, Methanol, EthanolLow to Sparingly SolubleWhile these solvents can hydrogen bond, the energy required to break their strong intermolecular H-bonds to solvate the large, moderately non-polar molecule may not be favorable. Solubility is expected to increase with decreasing solvent polarity (Methanol > Ethanol > Water).
Experimental Protocol for Solubility Determination

As a self-validating system, this protocol is designed to provide a robust and reproducible assessment of solubility. It progresses from a rapid qualitative assessment to a more rigorous quantitative analysis.

3.1 Objective

To systematically determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents at ambient temperature.

3.2 Materials & Equipment
  • This compound (≥98% purity)

  • Analytical Balance (±0.1 mg)

  • Glass Vials (e.g., 4 mL) with screw caps

  • Vortex Mixer and/or Orbital Shaker

  • Micropipettes

  • Syringe Filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • UV-Vis Spectrophotometer or HPLC-UV system

  • Solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Acetone, Acetonitrile, Chloroform, Dichloromethane, Toluene, DMSO.

3.3 Experimental Workflow

cluster_Prep Phase 1: Preparation cluster_Equil Phase 2: Equilibration cluster_Qual Phase 3: Qualitative Assessment cluster_Quant Phase 4: Quantitative Analysis arrow -> A1 Weigh 10 mg of This compound A2 Add 1 mL of solvent to a labeled vial B1 Vortex vigorously (1-2 minutes) A2->B1 B2 Equilibrate on shaker (e.g., 24h at 25°C) B1->B2 C1 Visually inspect for undissolved solid B2->C1 C2 Classify: Soluble (>10 mg/mL) Sparingly Soluble Insoluble C1->C2 D1 Centrifuge to pellet excess solid C2->D1 If not fully soluble, proceed to quantify D2 Filter supernatant (0.22 µm syringe filter) D1->D2 D3 Prepare serial dilutions of the clear solution D2->D3 D4 Analyze by UV-Vis/HPLC against a calibration curve D3->D4

Caption: Step-by-step workflow for solubility determination.

3.4 Step-by-Step Methodology (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, which is a gold standard for solubility determination.[7][8]

  • Preparation: Accurately weigh approximately 10 mg of this compound into a tared glass vial. Record the exact mass.

  • Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates an initial test concentration of ~10 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes to break up any aggregates.

  • Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours. This step is crucial to ensure the solution reaches equilibrium. Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

  • Qualitative Observation: After equilibration, visually inspect the vial.

    • Completely Dissolved: If no solid particles are visible, the compound is soluble at ≥10 mg/mL. To find the upper limit, more solute can be added incrementally until saturation is reached.

    • Partially Dissolved/Insoluble: If solid material remains, the compound is either sparingly soluble or insoluble at this concentration. Proceed to quantitative analysis.

3.5 Protocol for Quantitative Analysis (UV-Vis Spectroscopy)

This assumes the compound has a chromophore suitable for UV-Vis analysis, which the chromone structure does.

  • Prepare Saturated Solution: Follow steps 1-4 from the qualitative protocol.

  • Isolate Supernatant: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 min) to pellet the excess solid. Carefully draw off the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: Filtration is essential to remove any fine particulates that would scatter light and artificially inflate the absorbance reading.

  • Prepare Calibration Curve:

    • Create a concentrated stock solution of the compound in the same solvent (e.g., 1 mg/mL, ensuring it fully dissolves).

    • Perform a serial dilution to create a set of standards of known concentration (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot Absorbance vs. Concentration and perform a linear regression. The R² value should be >0.99 for a reliable curve.

  • Analyze Sample: Dilute the filtered supernatant from step 2 to a concentration that falls within the linear range of the calibration curve. Measure its absorbance.

  • Calculate Solubility: Use the equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution, which is the compound's solubility in that solvent (e.g., in mg/mL or mol/L).

Application of Solubility Data in Research and Development

Understanding the solubility of this compound is not an academic exercise; it has direct, practical implications for the scientific audience.

  • Synthetic Chemistry: The choice of solvent is critical for reaction success. Knowing that the compound is soluble in aprotic solvents like DMF or ACN allows chemists to select appropriate media for reactions involving this intermediate.

  • Purification: Solubility data guides the selection of solvent systems for crystallization, a key technique for purifying solid compounds. A suitable system involves a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Drug Formulation: For drug development professionals, poor aqueous solubility is a major hurdle. Early knowledge of low water solubility prompts strategies like salt formation, co-solvent systems, or advanced formulations (e.g., nanoparticles) to improve bioavailability.

  • Analytical Chemistry: Developing reliable analytical methods, such as HPLC, requires the analyte to be fully dissolved in the mobile phase or a sample diluent. This data informs the choice of solvents to ensure accurate and reproducible quantification.

Conclusion

This compound is a compound of significant interest in chemical and pharmaceutical research. While its molecular structure—a hybrid of polar and non-polar moieties—suggests a nuanced solubility profile, explicit data in the literature is scarce. The theoretical predictions outlined in this guide, anchored by its known solubility in chloroform, indicate a preference for polar aprotic solvents. The provided experimental workflow offers a robust, two-tiered approach for researchers to systematically and accurately determine the solubility in any solvent of interest. By following this guide, scientists can generate the critical data needed to accelerate their research, streamline development, and fully leverage the potential of this valuable chemical entity.

References

The Chromone Scaffold: A Privileged Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Appeal of the Chromone Scaffold

The chromone, a benzo-γ-pyrone core, is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2][3] This "privileged scaffold" is ubiquitous in nature, particularly in plants, and forms the structural basis for a vast array of flavonoids, such as flavones and isoflavones.[4][5] Its inherent drug-like properties, synthetic accessibility, and the capacity for extensive structural diversification have made it an attractive starting point for the development of novel therapeutic agents.[4][6] Chromone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscoring their therapeutic potential.[1][4][7][8] This guide provides an in-depth exploration of the multifaceted therapeutic applications of chromone scaffolds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies underpinning their evaluation.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

The chromone scaffold has emerged as a promising framework for the design of novel anticancer agents.[6][9] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: A Multi-pronged Attack

Chromone-based compounds exert their anticancer effects through diverse mechanisms:

  • Kinase Inhibition: Many chromone derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] This includes targeting kinases involved in cell cycle progression and survival.

  • Induction of Apoptosis: Several chromone analogs have been shown to induce programmed cell death (apoptosis) in cancer cells.[10] For instance, certain derivatives can trigger apoptosis in human leukemia (HL-60) cells.[1]

  • Inhibition of Drug Efflux Pumps: Some chromone derivatives can inhibit ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for multidrug resistance in cancer cells.[11] This can enhance the efficacy of co-administered chemotherapeutic agents.

  • Cell Cycle Arrest: Compounds have been identified that cause cell cycle arrest, particularly in the S phase, thereby inhibiting the proliferation of cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of chromone derivatives is highly dependent on the nature and position of substituents on the scaffold.[1]

  • Substitution at Position 2: The presence of a phenyl group at the 2-position often leads to higher anticancer activity compared to a methyl group.[1]

  • Halogenation: Incorporation of halogen atoms, such as fluorine, at specific positions (e.g., position 6) on the chromone core can enhance cytotoxic activity against cancer cell lines like MCF-7.[1]

  • Amide Side Chains: The length and nature of side chains attached to an amide group can influence activity. For example, a propyl side chain at the amide group has been shown to increase anticancer potency.[1]

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the chromone ring and any attached phenyl rings are critical for activity.

Illustrative Data on Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Amidrazone derivatives of flavonesT47D (Breast)1.42 ± 0.13[1]
Chromone-isoxazolidine hybridsA549 (Lung)0.7[1]
Chromone carboxamidesMCF-7 (Breast)0.9[1]
Chromone annulated phosphorous heterocyclesHepG-2 (Liver)1.61 (µg/mL)[1]
Chromone annulated phosphorous heterocyclesHCT-116 (Colon)1.56 (µg/mL)[1]
Experimental Workflow: Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of novel chromone derivatives involves a series of in vitro assays.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Chromone Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity Test Compounds apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot Lead Compounds kinase_assay Kinase Inhibition Assay western_blot->kinase_assay

Caption: Workflow for anticancer evaluation of chromone derivatives.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the chromone derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

II. Neuroprotective Applications: Combating Neurodegenerative Diseases

Chromone scaffolds have emerged as a valuable framework for the development of multi-target-directed ligands (MTDLs) for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4]

Targeting Multiple Pathological Pathways

The neuroprotective effects of chromones are attributed to their ability to modulate several key targets and pathways implicated in neurodegeneration:[4]

  • Cholinesterase Inhibition: Many chromone derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[4][12] This is a key therapeutic strategy for Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: Chromones can inhibit MAO-A and MAO-B, enzymes that metabolize neurotransmitters like dopamine and serotonin.[4] MAO-B inhibitors are particularly relevant for Parkinson's disease.

  • Aβ Aggregation Inhibition: Certain chromone derivatives can inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[4]

  • Antioxidant and Metal Chelation: The chromone scaffold possesses inherent antioxidant properties and can chelate metal ions like copper, which are implicated in oxidative stress and Aβ aggregation.[12]

  • Neurogenesis Promotion: Some natural chromones, like baicalin, have been shown to promote neuronal differentiation and neurogenesis.[4]

Signaling Pathway: Neuroprotection by Chromone Derivatives

neuroprotection_pathway cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes chromone Chromone Derivative AChE AChE/BuChE Inhibition chromone->AChE MAO MAO-A/B Inhibition chromone->MAO Abeta Aβ Aggregation Inhibition chromone->Abeta ROS ROS Scavenging chromone->ROS Metals Metal Chelation chromone->Metals Neurotransmission Enhanced Neurotransmission AChE->Neurotransmission MAO->Neurotransmission Plaque Decreased Plaque Formation Abeta->Plaque OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Metals->OxidativeStress Neuroprotection Neuroprotection & Neurogenesis Neurotransmission->Neuroprotection OxidativeStress->Neuroprotection Plaque->Neuroprotection

Caption: Multi-target neuroprotective mechanisms of chromones.

Key Neuroprotective Chromone Derivatives
Derivative TypeTarget(s)IC50/ActivityReference
Chromone-2-carboxamido-alkylaminesAChE0.09 µM[4]
7-Hydroxy-chromone derivativesAChE/BuChE0.7 µM (AChE), 0.006 µM (BuChE)[4]
2-Azolylchromone derivativesMAO-A/MAO-B0.023 µM (MAO-A), 0.019 µM (MAO-B)[4]
Chromone-rivastigmine hybridsBuChE, Aβ aggregation511 nM (BuChE), 67% inhibition (Aβ)[4]
DiaportheonesAβ aggregation74-80% inhibition[4]

III. Anti-inflammatory and Antimicrobial Potential

Beyond cancer and neurodegeneration, chromone scaffolds exhibit significant anti-inflammatory and antimicrobial activities.

Anti-inflammatory Mechanisms

Chromone derivatives can modulate inflammatory pathways through various mechanisms:[13]

  • Inhibition of Inflammatory Enzymes: They can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[13]

  • Mast Cell Stabilization: The FDA-approved drug cromoglicic acid, a chromone derivative, acts as a mast cell stabilizer, preventing the release of inflammatory mediators.[4]

  • Inhibition of Superoxide Anion Generation: Certain chromones can suppress the generation of superoxide anions from neutrophils, a critical process in inflammation-related tissue damage.[14]

Antimicrobial Activity

The chromone scaffold is a versatile platform for the development of novel antimicrobial agents.[1]

  • Antibacterial Action: Chromone derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] The incorporation of halogen and alkyl groups can enhance antibacterial potency.[1]

  • Antifungal Properties: Chromone-based compounds have demonstrated efficacy against fungal pathogens like Candida albicans.[1][15] Chromone-3-carbonitriles, in particular, have shown promising antifungal and antibiofilm activities.[15]

IV. Synthesis of Chromone Scaffolds: Key Methodologies

The therapeutic potential of chromones is underpinned by the development of efficient synthetic routes that allow for structural diversification. Several classical and modern methods are employed for the synthesis of the chromone core and its derivatives.[7][16]

Classical Synthetic Routes
  • Baker-Venkataraman Rearrangement: This is a widely used method for the synthesis of 2-arylchromones (flavones). It involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.[16]

  • Vilsmeier-Haack Reaction: This reaction is employed for the synthesis of 3-formylchromones from o-hydroxyaryl alkyl ketones.[16]

Modern Synthetic Approaches

More recent synthetic strategies often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions. These include metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.[7]

General Synthetic Scheme: Baker-Venkataraman Rearrangement

baker_venkataraman start o-Hydroxyacetophenone intermediate1 o-Acyloxyacetophenone start->intermediate1 Acylation intermediate2 1,3-Diketone intermediate1->intermediate2 Base-catalyzed Rearrangement product 2-Arylchromone intermediate2->product Acid-catalyzed Cyclization

Caption: Simplified Baker-Venkataraman synthesis of flavones.

Conclusion and Future Perspectives

The chromone scaffold undeniably holds a privileged position in medicinal chemistry. Its structural versatility and broad spectrum of biological activities have fueled extensive research, leading to the identification of numerous promising therapeutic leads. The ability of chromone derivatives to modulate multiple targets simultaneously makes them particularly attractive for addressing complex multifactorial diseases like cancer and neurodegenerative disorders.

Future research in this field will likely focus on:

  • Rational Design and Synthesis: Utilizing computational tools for the rational design of more potent and selective chromone-based inhibitors.

  • Multi-target Drug Design: Further exploration of chromone hybrids and conjugates to create novel MTDLs with enhanced efficacy.

  • Clinical Translation: Advancing the most promising chromone derivatives through preclinical and clinical development to realize their therapeutic potential.

  • Exploring New Therapeutic Areas: Investigating the utility of chromone scaffolds in other disease areas, such as viral infections and metabolic disorders.

The continued exploration of the chemical space around the chromone scaffold, coupled with a deeper understanding of its interactions with biological targets, promises to deliver the next generation of innovative medicines.

References

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 3-Cyano-6-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, validated protocol for the synthesis of 3-Cyano-6-methylchromone, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] The synthesis is presented as a robust two-step process, commencing with the Vilsmeier-Haack formylation of 2-hydroxy-5-methylacetophenone to yield the key intermediate, 3-formyl-6-methylchromone. This is followed by a Knoevenagel condensation with malononitrile to afford the final product. This guide is designed for researchers, chemists, and drug development professionals, offering detailed step-by-step methodologies, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Chromone Scaffold

Chromones represent a privileged class of oxygen-containing heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules.[3] The specific derivative, this compound (also known as 6-methylchromone-3-carbonitrile), serves as a crucial building block in the development of novel therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.[1] Its unique electronic and structural features also make it a valuable precursor for fluorescent probes used in biological imaging.[1][2]

The synthetic strategy detailed herein is designed for efficiency and scalability, beginning with readily available commercial starting materials. It follows a logical progression from a substituted acetophenone to the final cyano-functionalized chromone, a transformation that provides a versatile handle for further molecular elaboration.

Part 1: Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction

Principle and Causality

The first stage of the synthesis employs the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic compounds.[4][5] The reaction mechanism involves two key phases. Initially, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium salt known as the "Vilsmeier reagent".[6][7]

Causality Insight: The choice of POCl₃ is critical; it activates the otherwise unreactive amide carbonyl of DMF, transforming it into a potent electrophile. The subsequent electrophilic aromatic substitution is regioselective, but the reaction proceeds further. The genius of this reaction for chromone synthesis is that the Vilsmeier reagent not only formylates the ring but also facilitates the intramolecular cyclization of the 2-hydroxyacetophenone, ultimately forming the stable pyranone ring of the chromone scaffold after hydrolysis of the iminium intermediate.[8]

Diagram of the Vilsmeier-Haack Mechanism

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ POCl3->VilsmeierReagent Attack Electrophilic Attack VilsmeierReagent->Attack Reacts with Acetophenone 2-Hydroxy- 5-methylacetophenone Acetophenone->Attack Intermediate Iminium Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydrolysis Hydrolysis (Work-up) Cyclization->Hydrolysis Product1 3-Formyl-6-methylchromone Hydrolysis->Product1

Caption: Mechanism of Vilsmeier-Haack formylation and cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
2-Hydroxy-5-methylacetophenone≥98%Sigma-Aldrich699-82-1
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich68-12-2
Phosphorus oxychloride (POCl₃)≥99% (ReagentPlus®)Sigma-Aldrich10025-87-3
Ethanol, absoluteReagent GradeFisher Scientific64-17-5
Deionized WaterN/AIn-house7732-18-5
Crushed IceN/AIn-houseN/A
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnelN/AVWRN/A
Safety Precautions: A Self-Validating System

Trustworthiness in any protocol begins with safety. The Vilsmeier-Haack reaction requires strict adherence to safety measures due to the hazardous nature of the reagents.

  • Phosphorus oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water, releasing toxic and corrosive gases.[9][10] It is a lachrymator. ALWAYS handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a face shield.[11] Keep a container of sodium bicarbonate or other suitable neutralizing agent nearby for spills.

  • Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is a suspected teratogen. Handle in a fume hood and avoid skin contact.

  • Reaction Quenching: The work-up step involves quenching the reaction mixture in ice water. This must be done slowly and carefully behind a blast shield in the fume hood, as the hydrolysis of unreacted POCl₃ is highly exothermic and can cause splashing.

Experimental Protocol: Step-by-Step
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous dimethylformamide (30 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the DMF to 0-5 °C with continuous stirring.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (10.9 mL, ~0.12 mol) dropwise via the dropping funnel to the cooled DMF over 30-45 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: Once the POCl₃ addition is complete, add 2-hydroxy-5-methylacetophenone (5.0 g, 0.033 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours (overnight). The mixture will typically turn into a dark, viscous mass.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker, with vigorous stirring, inside the fume hood. This step is highly exothermic.

  • Precipitation: Continue stirring the aqueous mixture for 1-2 hours. A solid precipitate of the crude product will form.

  • Filtration: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 3-formyl-6-methylchromone as a crystalline solid.[8][12] Dry the product in a vacuum oven.

Part 2: Synthesis of this compound via Knoevenagel Condensation

Principle and Causality

The Knoevenagel condensation is a nucleophilic addition of a compound with an "active" methylene group (a CH₂ group flanked by electron-withdrawing groups) to a carbonyl, followed by dehydration.[13] In this protocol, malononitrile (NC-CH₂-CN) serves as the active methylene compound.

Causality Insight: The two cyano groups on malononitrile render the methylene protons acidic enough to be deprotonated by a weak base, such as piperidine. This generates a carbanion that acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 3-formyl-6-methylchromone intermediate. The subsequent dehydration step is often spontaneous or driven by heat, leading to the formation of a stable conjugated system in the final product. Using a weak base is key to preventing unwanted side reactions, such as the self-condensation of the aldehyde.[13]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
3-Formyl-6-methylchromoneSynthesized aboveN/A42059-81-4
Malononitrile≥99%Sigma-Aldrich109-77-3
Piperidine≥99%Sigma-Aldrich110-89-4
Ethanol, absoluteReagent GradeFisher Scientific64-17-5
Round-bottom flask, reflux condenserN/AVWRN/A
Experimental Protocol: Step-by-Step
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-formyl-6-methylchromone (3.76 g, 0.02 mol) in absolute ethanol (40 mL).

  • Reagent Addition: To this solution, add malononitrile (1.32 g, 0.02 mol).

  • Catalyst Addition: Add a catalytic amount of piperidine (5-10 drops) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will crystallize out of the solution.

  • Filtration: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL).

  • Drying: Dry the purified this compound in a vacuum oven.

Workflow, Data Summary, and Characterization

Overall Synthesis Workflow

Synthesis_Workflow Start Start: 2-Hydroxy-5-methylacetophenone Step1 Step 1: Vilsmeier-Haack Reaction (DMF, POCl₃, RT, 12-16h) Start->Step1 Workup1 Work-up & Recrystallization (Ice Water Quench, Ethanol) Step1->Workup1 Intermediate Intermediate: 3-Formyl-6-methylchromone Workup1->Intermediate Step2 Step 2: Knoevenagel Condensation (Malononitrile, Piperidine, Reflux, 2-3h) Intermediate->Step2 Workup2 Work-up & Purification (Cooling, Filtration) Step2->Workup2 Final Final Product: This compound Workup2->Final

Caption: Two-step workflow for this compound synthesis.

Quantitative Data and Product Specifications
ParameterIntermediate: 3-Formyl-6-methylchromoneFinal Product: this compound
Molecular Formula C₁₁H₈O₃C₁₁H₇NO₂
Molecular Weight 188.18 g/mol [14]185.18 g/mol [1][15]
Appearance White to pale yellow solid[14]Pale yellow powder / crystals[1]
Expected Yield 70-80%[8]85-95%[16]
Melting Point (°C) 172-174 °C[14]150-154 °C[17]
CAS Number 42059-81-4[14]50743-18-5[1][18]
Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. For the intermediate, expect strong C=O stretching peaks for the aldehyde (~1680 cm⁻¹) and ketone (~1650 cm⁻¹). For the final product, look for a sharp C≡N stretch (~2220 cm⁻¹) and the disappearance of the aldehyde C-H stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact chemical structure. The ¹H NMR of the intermediate will show a characteristic aldehyde proton singlet (~10 ppm), which will be absent in the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

References

The Versatility of 3-Cyano-6-methylchromone: A Guide to its Application as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

In the landscape of modern drug discovery and synthetic chemistry, the chromone scaffold holds a privileged position. Its inherent biological activities and synthetic versatility make it a cornerstone for the development of novel therapeutics.[1] Within this class of compounds, 3-Cyano-6-methylchromone stands out as a particularly valuable chemical intermediate.[2] Its unique electronic and structural features, characterized by an electron-withdrawing nitrile group and a reactive pyrone ring, render it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential.[2][3]

This guide provides an in-depth exploration of the practical applications of this compound as a chemical intermediate. Moving beyond theoretical discussions, we present detailed, field-proven protocols and explain the causality behind the experimental choices, empowering researchers to leverage this versatile building block in their synthetic endeavors. The protocols described herein are designed to be self-validating, offering a reliable foundation for the synthesis of novel molecular entities.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization. The table below summarizes the key properties of this compound.

PropertyValueReference(s)
CAS Number 50743-18-5[2]
Molecular Formula C₁₁H₇NO₂[2]
Molecular Weight 185.18 g/mol [2]
Appearance Pale yellow powder[2]
Melting Point 146-152 °C[2]
Purity ≥ 98%[4][5]
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.General Knowledge
Storage Store at 0-8°C[2]

Application in the Synthesis of Substituted Pyrazoles

One of the most powerful applications of this compound is its role as a precursor for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles. This transformation proceeds via a ring-opening/ring-closing cascade reaction with hydrazine derivatives. The reaction is typically high-yielding and regioselective, providing a straightforward route to highly functionalized pyrazole scaffolds, which are prevalent in many biologically active compounds.[2][6]

Reaction Mechanism: A Cascade of Nucleophilic Attack and Cyclization

The reaction is initiated by the nucleophilic attack of hydrazine at the C2 position of the chromone ring. This leads to the opening of the pyrone ring to form an intermediate, which then undergoes an intramolecular condensation between the second nitrogen of the hydrazine and the ketone, followed by dehydration, to yield the stable aromatic pyrazole ring.[6]

G cluster_0 Reaction Pathway This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack (Hydrazine) Hydrazine Hydrazine Pyrazole Product Pyrazole Product Intermediate->Pyrazole Product Intramolecular Cyclization

Caption: General workflow for the synthesis of pyrazoles from this compound.

Detailed Protocol: Synthesis of 4-Cyano-3-(2-hydroxy-5-methylphenyl)-1-methylpyrazole

This protocol is a representative procedure for the synthesis of a substituted pyrazole from this compound, based on established methodologies for this class of reactions.[2]

Materials and Equipment:
  • This compound

  • Methylhydrazine

  • Anhydrous Benzene (or Toluene as a safer alternative)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Rotary evaporator

  • TLC plates and developing chamber

  • NMR spectrometer and Mass spectrometer for characterization

Safety Precautions:
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Benzene is a known carcinogen; handle with extreme caution and consider using toluene as a less toxic alternative.

  • Methylhydrazine is toxic and corrosive; handle with care.

Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.85 g, 10 mmol).

  • Solvent Addition: Add 50 mL of anhydrous benzene (or toluene).

  • Reagent Addition: Add methylhydrazine (0.55 g, 12 mmol, 1.2 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for benzene) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the desired product.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Dry the resulting solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is 4-Cyano-3-(2-hydroxy-5-methylphenyl)-1-methylpyrazole.[2]

Rationale Behind Experimental Choices:
  • Solvent: Anhydrous benzene or toluene is used as the solvent to facilitate the reaction at an elevated temperature and to azeotropically remove any water formed during the reaction, driving the equilibrium towards the product.

  • Excess Reagent: A slight excess of methylhydrazine is used to ensure the complete consumption of the limiting reagent, this compound.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the ring-opening and subsequent cyclization to occur at a reasonable rate.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired pyrazole product from any unreacted starting materials, isomers, or side products.

Further Synthetic Transformations: Gateway to Diverse Heterocycles

The utility of this compound extends beyond the synthesis of pyrazoles. Its electrophilic nature at the C2 and C4 positions, coupled with the reactivity of the cyano group, allows for a variety of transformations with different dinucleophiles, leading to the formation of other important heterocyclic systems such as pyridines and isoxazoles.[3][7]

Synthesis of Pyridine Derivatives

The reaction of this compound with various active methylene compounds in the presence of a base can lead to the formation of highly substituted pyridine derivatives. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and aromatization.

G cluster_1 Pyridine Synthesis Workflow This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct Michael Addition Active Methylene Compound Active Methylene Compound Pyridine Product Pyridine Product Michael Adduct->Pyridine Product Cyclization & Aromatization

Caption: General workflow for the synthesis of pyridines from this compound.

Conclusion: A Versatile Tool for the Modern Chemist

This compound has proven to be a highly effective and versatile intermediate in organic synthesis. Its ability to serve as a precursor for a wide range of heterocyclic compounds, particularly substituted pyrazoles and pyridines, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the practical application of this powerful building block, enabling the efficient synthesis of novel and potentially bioactive molecules. As the demand for new chemical entities continues to grow, the strategic use of well-designed intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

Application Notes & Protocols: The Role of 3-Cyano-6-methylchromone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a technical guide for researchers, scientists, and drug development professionals on the applications of 3-Cyano-6-methylchromone. The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] this compound, in particular, is a versatile synthetic intermediate, providing a robust platform for the development of novel therapeutic agents.[5] Its unique chemical architecture, featuring a reactive cyano group and a modifiable chromone core, allows for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]

This guide will delve into the key therapeutic applications of derivatives synthesized from this valuable building block, provide detailed, field-tested protocols for their synthesis and biological evaluation, and explain the mechanistic rationale behind these experimental designs.

Section 1: Anticancer Applications

The chromone nucleus is a recurring motif in compounds designed as anticancer agents.[2][4] Derivatives have been shown to inhibit critical cellular targets like protein kinases and topoisomerases, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[6][7] The this compound scaffold serves as an excellent starting point for creating potent and selective anticancer compounds. For instance, hybridization of the chromone skeleton with other pharmacophores, such as 2-aminothiazole, has yielded highly effective protein kinase CK2 inhibitors with potent anti-proliferative activity against leukemia cells.[7]

Mechanism of Action: Kinase Inhibition & Apoptosis Induction

A primary strategy in chromone-based cancer therapy is the inhibition of protein kinases, such as CK2, which are often overexpressed in cancer cells and play a crucial role in cell growth, proliferation, and survival.[7] By binding to the ATP-binding site of the kinase, chromone derivatives can block downstream signaling pathways, such as the α-catenin/Akt and PARP/Survivin pathways, ultimately leading to cell cycle arrest and apoptosis.[7] The functionalization of the this compound core allows for the precise tuning of steric and electronic properties to achieve high-affinity binding to the target kinase.

G cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor CK2 Protein Kinase CK2 (Overexpressed in Cancer) Receptor->CK2 Activates Akt Akt Pathway CK2->Akt Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound Derivative Inhibitor->CK2 Inhibits Inhibitor->Apoptosis Promotes

Caption: Kinase inhibition by a this compound derivative.

Protocol: Synthesis of a Chromone-Aminothiazole Hybrid (Representative Derivative)

This protocol describes the synthesis of a hypothetical anticancer agent, (Z)-2-amino-N-(6-methyl-4-oxo-4H-chromen-3-yl)thiazole-5-carboxamide, starting from 3-amino-6-methylchromone, which can be derived from this compound.

Materials:

  • 3-Amino-6-methyl-4H-chromen-4-one

  • Ethyl 2-amino-1,3-thiazole-5-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend 3-amino-6-methyl-4H-chromen-4-one (1.0 eq) in anhydrous DMF.

    • Rationale: An inert atmosphere and anhydrous conditions are critical as sodium hydride reacts violently with water and oxygen. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Rationale: The amine must be deprotonated by a strong base (NaH) to form a nucleophilic amide anion. Staged addition at low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Nucleophilic Acyl Substitution: Add ethyl 2-amino-1,3-thiazole-5-carboxylate (1.1 eq) dissolved in a minimum amount of anhydrous DMF to the reaction mixture. Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 6-8 hours).

    • Rationale: The deprotonated amine attacks the electrophilic carbonyl carbon of the ester. Heating is required to overcome the activation energy for the reaction.

  • Work-up and Extraction: Cool the reaction to room temperature and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Rationale: Quenching deactivates any remaining NaH. The organic product is extracted from the aqueous DMF phase into an immiscible organic solvent (EtOAc).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Rationale: The acid wash removes basic impurities, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water is essential before solvent evaporation to prevent product hydrolysis.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a human cancer cell line (e.g., HL-60).

Materials:

  • HL-60 (human promyelocytic leukemia) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized chromone derivative, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment. The pre-incubation period allows cells to adhere and stabilize.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator.

    • Rationale: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Rationale: DMSO is a solubilizing agent that dissolves the water-insoluble formazan, creating a colored solution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Compound Target/Cell Line IC₅₀ (µM) Reference
Chromone-2-aminothiazole (5i)Protein Kinase CK20.08[7]
Chromone-2-aminothiazole (5i)HL-60 (Leukemia)0.25[7]
Chroman-4-one derivative (6f)MCF-7 (Breast Cancer)~10[2]
Chroman-4-one derivative (6f)A549 (Lung Carcinoma)~10[2]

Section 2: Anti-inflammatory Applications

Chronic inflammation is a key driver of many diseases. Chromone derivatives have demonstrated significant anti-inflammatory activity.[1][8][9] They can modulate key inflammatory pathways, such as the p38 MAPK and NF-κB signaling cascades, which are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[10][11] A novel chromone derivative, DCO-6, was shown to inhibit the production of reactive oxygen species (ROS), thereby disrupting the TRAF6-ASK1 complex formation required for p38 activation.[10]

Mechanism of Action: Inhibition of the TLR4-p38 MAPK Pathway

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the inflammatory response through Toll-like receptor 4 (TLR4). This activation triggers a downstream cascade involving the recruitment of adaptor proteins, leading to the formation of a TRAF6-ASK1 complex. This complex activates p38 MAPK, a key kinase that promotes the expression of pro-inflammatory genes.[10] Chromone derivatives can intervene at multiple points in this pathway, most notably by reducing ROS levels that are essential for the TRAF6-ASK1 interaction.[10]

Caption: Inhibition of the LPS-induced inflammatory pathway.

Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To quantify the inhibitory effect of a synthesized chromone derivative on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized chromone derivative (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve solution

  • 24-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Rationale: Adherent macrophages provide a robust model for studying the inflammatory response to LPS.

  • Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of the synthesized compound. Incubate for 2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and be available to act on its target before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells). Incubate for 24 hours.

    • Rationale: 1 µg/mL of LPS is a standard concentration to elicit a strong but sub-lethal inflammatory response, leading to significant NO production.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well for analysis.

  • Griess Reaction:

    • In a new 96-well plate, add 100 µL of supernatant from each sample.

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Add 100 µL of Griess Reagent (mix Part A and Part B 1:1 immediately before use) to all samples and standards.

    • Rationale: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in a two-step diazotization reaction to form a pink/magenta azo compound.

  • Measurement and Analysis: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm. Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

Compound Class Effect IC₅₀ (µM) Reference
2-(2-phenylethyl)chromonesInhibition of NO production7.0 - 12.0[1]
DCO-6 (Chromone derivative)Inhibition of IL-1β and IL-6 productionNot specified[10]
3-Formylchromone derivativesGeneral anti-inflammatory activityNot specified[8]

Section 3: Other Therapeutic Avenues

The versatility of the this compound scaffold extends to other therapeutic areas:

  • Neurodegenerative Diseases: Chromone derivatives have been designed as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against monoamine oxidases (MAOs), antioxidant properties, and metal-chelating abilities.[12]

  • Selective Bromodomain Inhibition: Through scaffold hopping, chromone derivatives have been developed as potent and selective inhibitors of BRD4, a key epigenetic reader protein implicated in inflammation and cancer.[13]

  • Enzyme Inhibition: Various chromone-based compounds have shown inhibitory activity against enzymes like phosphodiesterases (PDEs) and α-glucosidase, suggesting potential applications in cardiovascular disease and diabetes, respectively.[1][14]

Conclusion

This compound is a high-value starting material in medicinal chemistry. Its inherent reactivity and the established biological relevance of the chromone core make it an ideal platform for generating diverse compound libraries. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to explore and exploit this scaffold for the discovery of next-generation therapeutic agents. The consistent emergence of chromone derivatives in diverse pharmacological screenings underscores the enduring potential of this chemical class in addressing a multitude of human diseases.[1][4]

References

3-Cyano-6-methylchromone: A Versatile Fluorophore for Advanced Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the dynamic landscape of cellular biology and drug discovery, the visualization of intricate biological processes in real-time is paramount. Fluorescent probes have emerged as indispensable tools, illuminating the inner workings of cells and providing profound insights into health and disease. This guide introduces 3-Cyano-6-methylchromone , a promising fluorescent probe distinguished by its unique chromone scaffold. While recognized for its fluorescent properties, detailed application protocols and a comprehensive understanding of its photophysical behavior are essential to unlock its full potential. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing a foundational understanding, synthesis protocols, and step-by-step methodologies for the application of this compound in biological imaging.

Introduction to this compound: A Probe with Untapped Potential

This compound is a heterocyclic compound featuring a chromone backbone, a structure prevalent in many biologically active molecules.[1] Its inherent fluorescence makes it a valuable candidate for the development of sophisticated fluorescent probes for biological imaging.[1] The presence of the cyano group, an electron-withdrawing moiety, on the chromone ring is anticipated to influence its photophysical properties, potentially rendering it sensitive to the microenvironment's polarity and viscosity.[2] This sensitivity is a highly desirable characteristic for a biological probe, as it can enable the visualization of changes in cellular states and organelle dynamics.

This guide will first detail the synthesis of this compound, followed by a comprehensive exploration of its photophysical properties. Subsequently, it will provide detailed protocols for its application in live-cell imaging and methodologies to assess its biocompatibility.

Synthesis of this compound

The synthesis of this compound is readily achievable through a Knoevenagel condensation reaction, a classic method for carbon-carbon bond formation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. In this case, the precursor, 3-Formyl-6-methylchromone , is reacted with malononitrile in the presence of a basic catalyst.

Synthesis of the Precursor: 3-Formyl-6-methylchromone

3-Formyl-6-methylchromone can be synthesized from the corresponding substituted 2-hydroxyacetophenone through a Vilsmeier-Haack reaction.[3]

Knoevenagel Condensation to Yield this compound

This protocol describes a general procedure for the synthesis of this compound from 3-Formyl-6-methylchromone and malononitrile. Optimization of reaction conditions may be required to achieve the highest yields.

Materials:

  • 3-Formyl-6-methylchromone

  • Malononitrile

  • Piperidine (or another suitable base like pyrrolidine or triethylamine)

  • Ethanol (or another suitable solvent like isopropanol or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Protocol:

  • In a round-bottom flask, dissolve 1 equivalent of 3-Formyl-6-methylchromone in a suitable volume of ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until dissolved.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting aldehyde), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Diagram of Synthesis Workflow:

Synthesis_Workflow Start 3-Formyl-6-methylchromone + Malononitrile Reaction Knoevenagel Condensation (Piperidine, Ethanol) Start->Reaction Workup Reaction Work-up (Cooling/Concentration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic route to this compound.

Photophysical Characterization: Unveiling the Probe's Capabilities

A thorough understanding of a fluorophore's photophysical properties is crucial for its effective application as a biological probe. This section outlines the key parameters to characterize for this compound.

Solvatochromism: A Window into Cellular Polarity

The fluorescence emission of many fluorophores is sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property can be harnessed to probe the polarity of different cellular compartments. It is hypothesized that this compound, with its electron-donating chromone core and electron-withdrawing cyano group, will exhibit solvatochromic behavior.

Experimental Protocol for Solvatochromic Analysis:

  • Prepare stock solutions of this compound in a non-polar solvent (e.g., dioxane or toluene).

  • Prepare a series of solutions of the probe at a fixed concentration (e.g., 10 µM) in a range of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).

  • Record the absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively.

  • Determine the excitation and emission maxima (λex and λem) for each solvent.

  • Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.

Viscosity Sensing: Illuminating Cellular Dynamics

Fluorescent molecular rotors are probes whose fluorescence quantum yield is highly dependent on the viscosity of their environment. In low-viscosity environments, these molecules can undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity. The structure of this compound suggests it may act as a molecular rotor, with potential rotation around the bond connecting the cyano group to the chromone ring.

Experimental Protocol for Viscosity Sensing Characterization:

  • Prepare a series of solutions with varying viscosities using solvent mixtures (e.g., methanol-glycerol or ethanol-glycerol mixtures in different ratios).

  • Measure the viscosity of each solution using a viscometer.

  • Prepare solutions of this compound at a fixed concentration in each of the viscosity standards.

  • Measure the fluorescence quantum yield of the probe in each solution.

  • Plot the logarithm of the fluorescence quantum yield against the logarithm of the viscosity to determine the sensitivity of the probe to viscosity changes, based on the Förster-Hoffmann equation.

Table of Expected Photophysical Properties:

PropertyExpected BehaviorRationale
Solvatochromism Bathochromic (red) shift in emission with increasing solvent polarity.Intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state.
Viscosity Sensitivity Increased fluorescence quantum yield with increasing viscosity.Restriction of intramolecular rotation of the cyano group in viscous media, leading to a decrease in non-radiative decay.
Quantum Yield Moderate to high in non-polar and viscous environments.The rigid chromone scaffold generally promotes fluorescence.
Photostability Expected to be good.Chromone derivatives are often photostable.

Application in Biological Imaging: A Step-by-Step Guide

The potential of this compound as a fluorescent probe for biological imaging can be realized through carefully designed experiments. This section provides a general protocol for live-cell imaging.

Live-Cell Imaging Protocol

This protocol provides a general framework for staining live cells with this compound. The optimal staining concentration and incubation time should be determined empirically for each cell type.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Seeding: Seed cells on a suitable imaging dish or chambered coverslip and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove any unbound probe.

  • Imaging: Mount the dish or coverslip on a fluorescence microscope and image the cells using the appropriate excitation and emission filters. It is crucial to minimize light exposure to reduce phototoxicity.

Diagram of Live-Cell Imaging Workflow:

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining Cell_Seeding Seed Cells Prepare_Staining_Solution Prepare Staining Solution Cell_Seeding->Prepare_Staining_Solution Stain_Cells Incubate with Probe Prepare_Staining_Solution->Stain_Cells Wash_Cells Wash to Remove Unbound Probe Stain_Cells->Wash_Cells Imaging Fluorescence Microscopy Wash_Cells->Imaging

Caption: Workflow for live-cell imaging with this compound.

Biocompatibility Assessment: Ensuring Cellular Health

For any fluorescent probe to be useful for live-cell imaging, it must exhibit minimal cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell metabolic activity and, by inference, cell viability.

MTT Cytotoxicity Assay Protocol

Materials:

  • This compound

  • Target cell lines (e.g., HeLa, HepG2, A549)

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the probe that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound presents itself as a fluorophore with significant potential for biological imaging applications. Its straightforward synthesis and the anticipated sensitivity of its fluorescence to the cellular microenvironment make it an attractive candidate for further investigation. The protocols detailed in this guide provide a robust framework for its synthesis, photophysical characterization, and application in live-cell imaging. Future research should focus on a detailed experimental validation of its solvatochromic and viscosity-sensing properties, as well as the exploration of its utility in specific biological contexts, such as monitoring changes in organelle polarity and viscosity during cellular processes like apoptosis or differentiation. The development of targeted derivatives of this compound could further expand its applicability, enabling the visualization of specific subcellular structures with high precision.

References

Application Notes & Protocols: Leveraging 3-Cyano and 3-Formyl-6-methylchromone Scaffolds in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

The chromone (4H-1-benzopyran-4-one) ring system is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Within medicinal chemistry, chromone derivatives have garnered significant attention as promising candidates for the development of novel therapeutic agents, particularly for inflammatory diseases.[2][3] Their inherent anti-inflammatory properties are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[4][5]

This guide focuses on the strategic use of 3-substituted-6-methylchromones as versatile building blocks for synthesizing potent anti-inflammatory agents. While the 3-cyano moiety is a valuable functional group, its synthetic precursor, 3-formyl-6-methylchromone, offers greater versatility as a starting point for chemical diversification.[1][6] The aldehyde functionality at the C-3 position is highly reactive and serves as a synthetic handle for constructing a diverse array of heterocyclic systems through condensation and multicomponent reactions.[6][7]

Herein, we provide detailed protocols for the synthesis of the key intermediate, 3-formyl-6-methylchromone, and its subsequent conversion into pyrazole-containing derivatives. We will also explore the underlying mechanism of action by which these compounds exert their anti-inflammatory effects and present relevant biological activity data.

Part 1: Synthesis of the Key Intermediate: 3-Formyl-6-methylchromone

The most efficient and widely adopted method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of a corresponding 2-hydroxyacetophenone.[8][9] This one-pot reaction uses a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to achieve cyclization and formylation simultaneously.

Protocol 1.1: Vilsmeier-Haack Synthesis of 3-Formyl-6-methylchromone

Rationale: This protocol leverages the reactivity of 2-hydroxy-5-methylacetophenone with the Vilsmeier reagent. The reaction proceeds through the formation of an iminium salt which then attacks the phenolic hydroxyl group, leading to cyclization. Subsequent formylation at the C-3 position yields the desired product in good yields.[8]

Materials:

  • 2-hydroxy-5-methylacetophenone

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (5 mL) in an ice bath to 0-5 °C.

  • To the cooled DMF, add POCl₃ (2.0 mL, 0.025 mol) dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 2-hydroxy-5-methylacetophenone (1.5 g, 0.01 mol) in a minimal amount of anhydrous DMF (2-3 mL).

  • Add the solution of 2-hydroxy-5-methylacetophenone dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice/ice-cold water with stirring. This will decompose the reaction complex and precipitate the product.

  • A solid product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 3-formyl-6-methylchromone as a solid.

  • Dry the product under vacuum. The expected yield is typically in the range of 80-90%.[8]

Part 2: Synthesis of Chromone-Pyrazole Anti-inflammatory Agents

With the key intermediate in hand, we can proceed to synthesize more complex heterocyclic systems. Chromone-pyrazole hybrids are a class of compounds that have shown significant anti-inflammatory potential.[10][11] The synthesis typically involves a condensation reaction between the 3-formylchromone and a hydrazine derivative.[12]

Protocol 2.1: Synthesis of a 3-(1-Phenyl-1H-pyrazol-4-yl)-6-methylchromone Derivative

Rationale: This protocol describes a cyclocondensation reaction. The initial step is the Knoevenagel condensation of the 3-formyl group with an active methylene compound (e.g., derived from phenylhydrazine and a ketone), followed by intramolecular cyclization to form the pyrazole ring. This approach creates a stable, conjugated system with potential biological activity.[12]

Materials:

  • 3-Formyl-6-methylchromone (from Protocol 1.1)

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 3-formyl-6-methylchromone (1.88 g, 0.01 mol) in 20 mL of glacial acetic acid.

  • Add phenylhydrazine (1.08 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to yield the desired chromone-pyrazole derivative.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis A 2-Hydroxy-5-methylacetophenone B 3-Formyl-6-methylchromone A->B  Vilsmeier-Haack Reaction  (POCl₃, DMF) C Chromone-Pyrazole Derivative B->C  Cyclocondensation  (Phenylhydrazine,  Ethyl Acetoacetate,  Acetic Acid)

Caption: General synthesis workflow for chromone-pyrazole derivatives.

Part 3: Mechanism of Anti-inflammatory Action

Chromone derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory mediators and modulating key intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediators: Many natural and synthetic chromones have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS).[2][4][5][13] For instance, the chromone derivative DCO-6 significantly reduced the LPS-induced production of NO, IL-1β, and IL-6 in RAW264.7 macrophage cells.[4][5] This inhibition occurs at the transcriptional level, suppressing the mRNA expression of the genes encoding these inflammatory molecules.[4][5]

Modulation of Signaling Pathways: A critical mechanism underlying the anti-inflammatory action of chromones is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] The p38 MAPK pathway plays a pivotal role in inflammation.[5]

  • ROS-Dependent Activation: In response to LPS, Toll-like receptor 4 (TLR4) activation leads to the production of reactive oxygen species (ROS).[4]

  • TRAF6-ASK1 Complex Formation: ROS promotes the formation of a complex between TNF receptor-associated factor 6 (TRAF6) and apoptosis signal-regulating kinase 1 (ASK1).[4]

  • p38 Activation: This complex formation leads to the phosphorylation and activation of p38 MAPK.[4]

  • Inhibition by Chromones: Compounds like DCO-6 have been shown to impair the production of intracellular ROS, which in turn disrupts the formation of the TRAF6-ASK1 complex and prevents the subsequent activation of p38.[4][5]

Some chromones may also reduce the transcriptional activity of Nuclear Factor-kappa B (NF-κB), another crucial pro-inflammatory transcription factor.[2][3]

Signaling Pathway Inhibition Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6 TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 Complex Formation p38 p38 MAPK ASK1->p38 Phosphorylation Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) p38->Inflammation Chromone Chromone Derivative (e.g., DCO-6) Chromone->ROS Inhibits Chromone->TRAF6 Disrupts Complex

Caption: Inhibition of the ROS-dependent p38 MAPK pathway.

Part 4: Biological Activity Data

The anti-inflammatory activity of synthesized chromone derivatives can be quantified using various in vitro and in vivo assays. The table below summarizes the activity of representative compounds from the literature.

CompoundStructureAssayActivity (IC₅₀ / Effect)Reference
DCO-6 Diphenolic ChromoneNO Production (LPS-stimulated RAW264.7 cells)IC₅₀ ≈ 5 µM[4]
DCO-6 IL-6 Production (LPS-stimulated RAW264.7 cells)Significant reduction at 5-20 µM[4]
Compound 7g Imidazole-linked ChromoneIn-vitro anti-inflammatory activityIC₅₀ = 17.52 µM[14]
Compound 7k Imidazole-linked ChromoneIn-vitro anti-inflammatory activityIC₅₀ = 19.68 µM[14]
Compound 7s Pyrazole-linked ChromoneIn-vitro anti-inflammatory activityIC₅₀ = 23.14 µM[14]
Ibuprofen (Control) -NO Production (LPS-stimulated RAW264.7 cells)EC₅₀ > 10 µM[15]
Compound 5-9 Chromone-amide derivativeNO Production (LPS-stimulated RAW264.7 cells)EC₅₀ = 5.33 ± 0.57 µM[15]

Conclusion

3-Substituted-6-methylchromones, particularly the versatile 3-formyl derivative, are powerful scaffolds for the synthesis of novel anti-inflammatory agents. The straightforward synthetic protocols, coupled with the significant biological activity of the resulting heterocyclic derivatives, make this an attractive area for drug discovery and development. The ability of these compounds to inhibit key inflammatory pathways like p38 MAPK provides a clear mechanistic rationale for their therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore this promising class of molecules further.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules from 3-Methylchromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Chromone Scaffold as a Nexus of Bioactivity

The chromone (4H-chromen-4-one) framework, a benzopyran-4-one ring system, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is prevalent in a vast array of natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[2][3] Within this class, 3-methylchromone and its derivatives have emerged as particularly promising scaffolds for the development of novel therapeutic agents.[1][4][5]

This guide provides an in-depth exploration of the synthetic pathways originating from 3-methylchromone, focusing on the strategic derivatization to yield molecules with significant pharmacological potential. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols, and contextualize the synthetic efforts with mechanistic insights into the biological activity of the resulting compounds.

Section 1: Foundational Synthetic Strategies for the 3-Methylchromone Core

The journey towards complex bioactive molecules begins with the efficient construction of the core 3-methylchromone scaffold. The selection of the initial synthetic route is critical, as it dictates the potential for subsequent functionalization.

The Gateway Intermediate: 3-Formylchromone

A versatile and frequently employed precursor for a multitude of derivatives is 3-formylchromone.[1] Its strategic importance lies in the reactivity of the C3-aldehyde group, which serves as a handle for a wide array of chemical transformations, including condensations, multicomponent reactions, and oxidations. The most common route to this intermediate is the Vilsmeier-Haack reaction, starting from the readily available 2-hydroxyacetophenone.[1][6]

cluster_main General Synthesis Workflow 2-Hydroxyacetophenone 2-Hydroxyacetophenone 3-Formylchromone 3-Formylchromone 2-Hydroxyacetophenone->3-Formylchromone Vilsmeier-Haack Reaction 3-Methylchromone Core 3-Methylchromone Core 3-Formylchromone->3-Methylchromone Core Further Modification Diverse Derivatives Diverse Derivatives 3-Methylchromone Core->Diverse Derivatives Functionalization Reactions cluster_mcr Three-Component Reaction Scheme 3-Formyl-6-methylchromone 3-Formyl-6-methylchromone Product α-Aminophosphine Oxide Derivative 3-Formyl-6-methylchromone->Product Room Temp Primary Amine Primary Amine Primary Amine->Product Secondary\nPhosphine Oxide Secondary Phosphine Oxide Secondary\nPhosphine Oxide->Product cluster_apoptosis Apoptosis Induction Pathway Derivative 3-Methylchromone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Permeabilizes Membrane Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyano-6-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyano-6-methylchromone is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1][2] Achieving high yields in its synthesis is crucial for efficient drug development and research. This guide provides in-depth technical support for the common synthetic routes, focusing on troubleshooting common experimental issues and optimizing reaction parameters to improve overall yield and purity.

The most prevalent and reliable method for synthesizing this compound is a two-step process. First, 3-formyl-6-methylchromone is synthesized from a substituted o-hydroxyacetophenone via the Vilsmeier-Haack reaction.[3][4] Subsequently, the 3-formyl group is converted to a cyano group, often through a condensation reaction.[5][6] This guide will address both critical stages of the synthesis.

Overall Synthetic Workflow

The diagram below illustrates the standard two-step pathway from the starting material to the final product.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Knoevenagel Condensation cluster_2 Purification A 2-Hydroxy-5-methylacetophenone C 3-Formyl-6-methylchromone (Intermediate) A->C Cyclization & Formylation B Vilsmeier Reagent (POCl₃ + DMF) C_ref 3-Formyl-6-methylchromone D Active Methylene Compound (e.g., Malononitrile, Cyanoacetic acid) E This compound (Final Product) F Crude Product E->F Work-up C_ref->E Condensation & Decarboxylation (if applicable) G Column Chromatography F->G H Recrystallization G->H I Pure Crystalline Product H->I

Caption: Two-step synthesis and purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for the first step? The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic compounds and is particularly effective for synthesizing 3-formylchromones from o-hydroxyaryl ketones in a single step.[3][4] The reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] This reagent acts as both the formylating agent and the catalyst for the cyclization that forms the chromone ring, making it an efficient choice.[8]

Q2: What is the mechanism for converting the 3-formyl group to the 3-cyano group? This conversion is typically achieved via a Knoevenagel condensation.[5][6] The 3-formylchromone intermediate reacts with an active methylene compound, such as cyanoacetic acid or malononitrile, in the presence of a basic catalyst (e.g., pyridine or piperidine). The reaction proceeds through a vinyl intermediate, which, depending on the chosen reagent, may undergo subsequent elimination or decarboxylation to yield the stable 3-cyano product.[5]

Q3: What are the most critical parameters affecting the yield of the Vilsmeier-Haack reaction (Step 1)? The three most critical parameters are:

  • Reagent Purity: The Vilsmeier reagent is highly sensitive to moisture. Using anhydrous DMF and fresh POCl₃ is essential for its effective formation and reactivity.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-10 °C). The subsequent reaction with the acetophenone is typically run at a slightly elevated temperature, but excessive heat can lead to polymerization and the formation of tar-like byproducts, significantly reducing the yield.[8]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the o-hydroxyacetophenone is crucial. An excess of the reagent is generally used to ensure complete conversion.[4]

Q4: Which purification method is best for this compound? A two-stage purification process is often most effective. First, column chromatography on silica gel is used to separate the target compound from baseline impurities and polar byproducts.[9] This is followed by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to remove any closely eluting impurities and obtain a highly pure, crystalline product.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of 3-Formyl-6-methylchromone (Step 1)
Potential Cause Scientific Explanation & Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent, a chloromethyleniminium salt, readily hydrolyzes in the presence of water. Solution: Ensure all glassware is oven-dried. Use anhydrous DMF (stored over molecular sieves) and a fresh, unopened bottle of POCl₃. Prepare the reagent in situ by adding POCl₃ dropwise to DMF at 0 °C with vigorous stirring and use it immediately.
Incorrect Reaction Temperature The formylation and cyclization steps have specific activation energy requirements. If the temperature is too low, the reaction rate will be negligible. If it is too high, polymerization and decomposition of the starting material or product will dominate. Solution: Maintain strict temperature control. Prepare the reagent at 0-10 °C. After adding the 2-hydroxy-5-methylacetophenone, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C), monitoring progress by TLC.
Ineffective Quench/Work-up The reaction is quenched by hydrolyzing the intermediate iminium salt. An improper quench can lead to product degradation or the formation of emulsions that complicate extraction. Solution: Pour the reaction mixture slowly onto a large amount of crushed ice containing a mild base like sodium acetate.[4] This neutralizes the strong acid (from POCl₃ hydrolysis) and facilitates the precipitation of the crude product. Stir vigorously until all the ice has melted before proceeding to filtration.
Problem 2: Dark, Tarry Crude Product After Step 1
Potential Cause Scientific Explanation & Recommended Solution
Side Reactions/Polymerization The highly reactive Vilsmeier reagent and acidic conditions can promote self-condensation of the acetophenone or polymerization, especially at elevated temperatures.[8] Solution: This is a common issue. Mitigate it by adding the acetophenone solution dropwise to the Vilsmeier reagent to avoid localized overheating. Ensure the work-up is performed promptly after the reaction is complete (as determined by TLC). While the crude product may be dark, the desired 3-formylchromone can often be successfully isolated via column chromatography.[9]
Problem 3: Incomplete Conversion of Aldehyde to Nitrile (Step 2)
Potential Cause Scientific Explanation & Recommended Solution
Insufficient Catalyst or Incorrect pH The Knoevenagel condensation is base-catalyzed. An insufficient amount of base or the presence of acidic impurities will slow or halt the reaction. Solution: Use a catalytic amount (e.g., 0.1-0.2 equivalents) of a suitable base like piperidine or pyridine.[5] Ensure the 3-formylchromone intermediate is free of acidic residue from the previous step. If necessary, wash the intermediate with a dilute sodium bicarbonate solution and dry it thoroughly before use.
Reversibility of the Reaction The initial aldol-type addition can be reversible. The subsequent dehydration (and decarboxylation if using cyanoacetic acid) drives the reaction to completion. Solution: If the reaction stalls, consider using a Dean-Stark apparatus to remove the water formed during the condensation, thereby shifting the equilibrium towards the product according to Le Châtelier's principle.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Which step has low yield? start->q1 step1 Step 1 (Vilsmeier-Haack) q1->step1 step2 Step 2 (Condensation) q1->step2 q_s1_reagents Reagents fresh & anhydrous? step1->q_s1_reagents q_s2_intermediate Was 3-formyl intermediate pure? step2->q_s2_intermediate s1_reagents_no Solution: Use fresh POCl₃ and anhydrous DMF. q_s1_reagents->s1_reagents_no No q_s1_temp Was temperature controlled (0°C for prep, ~50°C for reaction)? q_s1_reagents->q_s1_temp Yes s1_temp_no Solution: Optimize temperature. Avoid overheating. q_s1_temp->s1_temp_no No q_s1_workup Was work-up done by quenching on ice/NaOAc solution? q_s1_temp->q_s1_workup Yes s1_workup_no Solution: Use proper quenching technique to avoid degradation. q_s1_workup->s1_workup_no No s2_intermediate_no Solution: Purify intermediate by chromatography/recrystallization. q_s2_intermediate->s2_intermediate_no No q_s2_catalyst Was base catalyst added? q_s2_intermediate->q_s2_catalyst Yes s2_catalyst_no Solution: Add catalyst (e.g., piperidine). q_s2_catalyst->s2_catalyst_no No q_s2_water Is reaction stalling? q_s2_catalyst->q_s2_water Yes s2_water_yes Solution: Remove water using a Dean-Stark apparatus. q_s2_water->s2_water_yes Yes

Caption: A decision tree for troubleshooting low yield issues.

Optimized Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these steps, combined with the insights from the troubleshooting guide, should lead to reliable and improved yields.

Protocol 1: Synthesis of 3-Formyl-6-methylchromone
Parameter Value Rationale
Starting Material 2-Hydroxy-5-methylacetophenoneCommercially available precursor.
Reagents POCl₃, Anhydrous DMFForms the active Vilsmeier reagent.[7]
Stoichiometry 1.0 eq. Acetophenone, 4.0 eq. DMF, 2.0 eq. POCl₃Excess reagent drives the reaction to completion.
Temperature 0 °C (reagent prep), 50-60 °C (reaction)Controls exotherm and prevents side reactions.
Reaction Time 4-6 hoursTypical duration, monitor by TLC for completion.
Work-up Quench on ice/NaOAc solutionNeutralizes acid and precipitates the product.[4]

Step-by-Step Methodology:

  • In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (2.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C. The mixture should become a thick, pale-yellow solid or slurry (the Vilsmeier reagent).

  • Dissolve 2-hydroxy-5-methylacetophenone (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat in an oil bath at 50-60 °C for 4-6 hours. Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Prepare a beaker with a large amount of crushed ice and sodium acetate (approx. 6.0 eq.).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice/sodium acetate slurry with vigorous stirring.

  • Continue stirring until all the ice has melted. A solid precipitate should form.

  • Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can be used directly in the next step or purified by column chromatography.[9]

Protocol 2: Synthesis of this compound
Parameter Value Rationale
Starting Material 3-Formyl-6-methylchromoneIntermediate from Protocol 1.
Reagents Cyanoacetic acid, PyridineCyanoacetic acid provides the nitrile group; pyridine is the base catalyst.[5]
Stoichiometry 1.0 eq. Aldehyde, 1.2 eq. Cyanoacetic acid, cat. PyridineSlight excess of the methylene compound ensures full conversion.
Solvent Pyridine (can act as solvent and catalyst)A common solvent for Knoevenagel condensations.
Temperature Reflux (approx. 115 °C)Provides the necessary activation energy for condensation and decarboxylation.
Reaction Time 2-3 hoursMonitor by TLC for disappearance of starting material.

Step-by-Step Methodology:

  • To a round-bottom flask, add 3-formyl-6-methylchromone (1.0 eq.) and cyanoacetic acid (1.2 eq.).

  • Add pyridine to dissolve the solids and act as the reaction solvent and catalyst.

  • Heat the mixture to reflux (approx. 115 °C) for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Acidify the solution with dilute HCl until a precipitate forms.

  • Collect the crude this compound by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (e.g., gradient of 10-40% Ethyl Acetate in Hexanes) to yield the pure product.

References

Technical Support Center: Purification of Crude 3-Cyano-6-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyano-6-methylchromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction to the Purification Challenges

This compound is a key intermediate in the synthesis of various bioactive molecules and fluorescent probes.[1] Achieving high purity of this compound is critical for downstream applications. The purification process can be challenging due to the presence of unreacted starting materials, side-products, and baseline impurities, which can vary depending on the synthetic route employed. This guide will focus on two primary purification techniques: recrystallization and column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My crude this compound is not dissolving in the hot recrystallization solvent.

  • Potential Cause & Scientific Rationale: The chosen solvent may not be appropriate for the polarity of this compound. For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound has very low solubility even when hot, the solvent is too non-polar.

  • Recommended Solution:

    • Increase Solvent Polarity: If you are using a non-polar solvent like hexanes, try a more polar solvent. Based on the purification of similar chromones, ethanol is a good starting point.[2] You can also try solvent mixtures. For instance, if your compound is soluble in a polar solvent like acetone or ethyl acetate but not in a non-polar solvent like hexanes, you can use a mixture of these. Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the hot non-polar solvent until the solution becomes slightly turbid.

    • Increase Solvent Volume: It's possible you are not using enough solvent. Add the hot solvent in small increments until the solid dissolves completely. However, be cautious not to add too much, as this will prevent crystallization upon cooling.

Question 2: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause & Scientific Rationale: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, disrupting the crystal lattice formation. The melting point of this compound is in the range of 146-152 °C.[1]

  • Recommended Solution:

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.

    • Add More Solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Preliminary Purification: If the crude product is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

Question 3: No crystals form even after the solution has cooled completely.

  • Potential Cause & Scientific Rationale: The solution is not saturated, meaning too much solvent was used, or the solution is supersaturated and requires an initiation step for crystallization.

  • Recommended Solution:

    • Reduce Solvent Volume: If too much solvent was used, you can evaporate some of it by gently heating the solution and then allowing it to cool again.

    • Induce Crystallization: Try the methods mentioned above, such as scratching the flask or adding seed crystals.

    • Use an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation. For example, if your compound is dissolved in chloroform (a known solvent for this compound[3]), you could try slowly adding hexanes.

Column Chromatography Issues

Question 4: The compound is not moving from the origin on the TLC plate, or it streaks badly.

  • Potential Cause & Scientific Rationale: The developing solvent (eluent) is not polar enough to move the compound up the stationary phase (e.g., silica gel). Streaking can be caused by overloading the sample, the presence of very polar impurities, or strong interactions between the compound and the stationary phase.

  • Recommended Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a moderately polar compound like this compound, a good starting point is a mixture of hexanes and ethyl acetate.[2] You can increase the ethyl acetate concentration (e.g., from 10% to 20% or higher).

    • Add a Modifier: For compounds that streak, adding a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the eluent can improve the peak shape. Given the slightly acidic nature of silica gel, a basic compound might streak, which can be suppressed with triethylamine. For an acidic compound, acetic acid can be beneficial.

    • Dilute the Sample: Ensure the sample applied to the TLC plate is not too concentrated.

Question 5: The compound runs with the solvent front on the TLC plate (Rf value is close to 1).

  • Potential Cause & Scientific Rationale: The eluent is too polar, causing the compound to have a high affinity for the mobile phase and minimal interaction with the stationary phase.

  • Recommended Solution:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 30%. The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.

Question 6: Impurities are co-eluting with my product during column chromatography.

  • Potential Cause & Scientific Rationale: The chosen eluent system does not provide sufficient resolution between your product and the impurities.

  • Recommended Solution:

    • Optimize the Solvent System: Test different solvent systems using TLC. You can try changing the solvent composition (e.g., dichloromethane/methanol or toluene/ethyl acetate) to alter the selectivity of the separation.

    • Use a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the eluent during the column run (gradient elution). This can help to separate compounds with similar polarities.

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

Based on procedures for similar chromone derivatives, ethanol is a suitable starting solvent to try for recrystallization.[2] A mixed solvent system like ethyl acetate/hexanes or acetone/hexanes could also be effective for this moderately polar compound.

Q2: What is a recommended eluent system for column chromatography of this compound?

A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate.[2] You should optimize the ratio using TLC to achieve an Rf value of 0.2-0.4 for the product. Given that the compound is soluble in chloroform, a system of chloroform and methanol could also be explored.[3]

Q3: My crude product from a Vilsmeier-Haack type reaction is a dark, tar-like substance. Can it be purified?

Yes, this is common for such reactions.[2] It is often possible to purify the desired product from this tarry material. Column chromatography is typically the most effective first step to remove the highly polar, baseline impurities. The fractions containing the product can then be combined and further purified by recrystallization to obtain a pure, crystalline solid.

Q4: How can I monitor the purity of this compound during purification?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of a column and for checking the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized for your specific crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Column Chromatography of this compound

This is a general procedure for the purification of a moderately polar organic compound and should be adapted based on TLC analysis.

  • Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column. Ensure the silica gel is packed evenly to avoid channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. For more complex mixtures, a gradient elution (gradually increasing the polarity of the solvent) may be necessary.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

ParameterValueSource
Molecular Formula C₁₁H₇NO₂[1]
Molecular Weight 185.18 g/mol [1]
Melting Point 146-152 °C[1]
Appearance Pale yellow powder[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Solubility Soluble in Chloroform[3]

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Purity Crude Column Column Chromatography Crude->Column Low Purity/Tarry Crude Pure_Product Pure Product Recrystallization->Pure_Product Impure_Fraction Impure Fractions/Mother Liquor Recrystallization->Impure_Fraction Column->Pure_Product Column->Impure_Fraction Impure_Fraction->Column Re-purify

Caption: A decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis and Purification of 3-Methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-methylchromone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis and purification of 3-methylchromone. Our focus is on providing practical, experience-driven advice to help you optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues in 3-Methylchromone Synthesis

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Inactive Base: The base (e.g., sodium methoxide) may have degraded due to moisture. 2. Inefficient Enolate Formation: Steric hindrance or inappropriate solvent can hinder the deprotonation of o-hydroxypropiophenone. 3. Low Reaction Temperature: The reaction may be too slow at the temperature employed.1. Use Freshly Prepared or Properly Stored Base: Ensure the base is anhydrous and active. 2. Solvent Optimization: Use a dry, aprotic solvent like DMF or THF to facilitate enolate formation. 3. Temperature Control: While some protocols recommend low temperatures to control side reactions, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC.
Formation of a Dark, Tar-Like Crude Product 1. Polymerization/Degradation: High reaction temperatures or prolonged reaction times can lead to the degradation of starting materials and products. 2. Air Oxidation: Phenolic compounds can be sensitive to air oxidation, especially under basic conditions.1. Optimize Reaction Conditions: Carefully control the reaction temperature and time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purification: These resinous materials can often be removed by column chromatography.[1]
Product Contaminated with Starting Material (o-hydroxypropiophenone) 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Acylating Agent: An inadequate amount of the acylating agent (e.g., ethyl formate) was used.1. Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. 2. Use a Slight Excess of Acylating Agent: Employing a small excess of the acylating agent can help drive the reaction forward. 3. Purification: o-Hydroxypropiophenone is more polar than 3-methylchromone and can be readily separated by column chromatography.
Presence of an Isomeric Impurity (4-Methylcoumarin) 1. Acidic Conditions: The presence of acid can catalyze a Pechmann-type condensation, leading to the formation of the coumarin isomer.[2] 2. Reaction Pathway Competition: Depending on the specific reaction conditions, the formation of the coumarin isomer can be a competing pathway.1. Maintain Basic Conditions: Ensure the reaction medium remains basic to favor chromone formation. 2. Careful Work-up: Avoid overly acidic conditions during the work-up procedure. 3. Chromatographic Separation: 4-Methylcoumarin and 3-methylchromone can be separated using column chromatography, often with a hexane/ethyl acetate solvent system.[1][3]

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is the most common and reliable method for synthesizing 3-methylchromone?

A1: A widely used and dependable method is the base-catalyzed condensation of o-hydroxypropiophenone with an excess of an acylating agent like ethyl formate.[1] This reaction is a variation of the Claisen condensation and typically employs a strong base such as sodium methoxide in a solvent like dimethylformamide (DMF).[1]

Q2: I suspect self-condensation of my o-hydroxypropiophenone starting material. What would the byproduct be and how can I avoid it?

A2: Self-condensation of o-hydroxypropiophenone under basic conditions would proceed via an aldol-type reaction, potentially leading to a dimer after dehydration. To minimize this, you can try adding the o-hydroxypropiophenone slowly to a mixture of the base and the acylating agent. This ensures that the enolate of o-hydroxypropiophenone preferentially reacts with the more electrophilic ethyl formate rather than another molecule of the ketone.

Q3: Can I use a different base besides sodium methoxide?

A3: Yes, other strong, non-nucleophilic bases can be used, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). However, sodium methoxide is commonly chosen for its cost-effectiveness and because the corresponding alcohol (methanol) is volatile and easily removed. The choice of base can sometimes influence the formation of byproducts, especially in more complex syntheses like the Kostanecki-Robinson reaction.[4]

Purification

Q4: My crude 3-methylchromone is an oil that won't crystallize. What should I do?

A4: Oiling out during recrystallization is a common issue, often caused by the presence of impurities or cooling the solution too quickly.[1] First, ensure that the majority of impurities have been removed, for instance by a preliminary purification step like column chromatography. For recrystallization, use a minimal amount of a hot solvent in which 3-methylchromone has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, or a mixture of ethyl acetate and hexanes).[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Q5: How can I effectively monitor the progress of my column chromatography purification?

A5: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your column.[1] Before running the column, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and the impurities. The desired product should ideally have an Rf value of around 0.3-0.4 for optimal separation on a column. During the column run, collect fractions and spot them on a TLC plate to identify which fractions contain the pure product.

Q6: Are there any stability concerns with 3-methylchromone during purification?

A6: 3-Methylchromone is a relatively stable compound. However, like many organic molecules, prolonged exposure to strong acids or bases, high heat, and light should be avoided to prevent potential degradation. It is good practice to store the purified compound in a cool, dark place.

Experimental Protocols

Protocol 1: Purification of 3-Methylchromone by Column Chromatography

This protocol describes a general procedure for the purification of crude 3-methylchromone using silica gel column chromatography.

Materials:

  • Crude 3-methylchromone

  • Silica gel (60-120 mesh)

  • Solvents: Hexanes, Ethyl Acetate (reagent grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude 3-methylchromone in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution (Optional): If the separation is not optimal, you can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure 3-methylchromone and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of 3-Methylchromone

This protocol provides a step-by-step guide for the recrystallization of 3-methylchromone to obtain a highly pure crystalline product.

Materials:

  • Crude or partially purified 3-methylchromone

  • Recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the 3-methylchromone in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Synthesis_and_Byproducts cluster_synthesis Synthesis of 3-Methylchromone cluster_byproducts Common Byproducts o-hydroxypropiophenone o-hydroxypropiophenone 3_methylchromone 3-Methylchromone (Product) o-hydroxypropiophenone->3_methylchromone self_condensation Self-Condensation Product o-hydroxypropiophenone->self_condensation Side Reaction ethyl_formate ethyl_formate ethyl_formate->3_methylchromone base Base (e.g., NaOMe) base->3_methylchromone Claisen-type Condensation unreacted_sm Unreacted Starting Materials 3_methylchromone->unreacted_sm Incomplete Reaction coumarin_isomer 4-Methylcoumarin (Isomer) 3_methylchromone->coumarin_isomer Acidic Conditions resinous_impurities Resinous Impurities 3_methylchromone->resinous_impurities Degradation

Caption: Common synthetic route to 3-methylchromone and potential byproducts.

Purification_Workflow crude_product Crude 3-Methylchromone (with byproducts) column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Partially Purified Product impurities_removed_1 Polar Impurities (Starting Materials, etc.) column_chromatography->impurities_removed_1 Separation pure_product Pure 3-Methylchromone recrystallization->pure_product impurities_removed_2 Soluble Impurities recrystallization->impurities_removed_2 Removal

Caption: General purification workflow for 3-methylchromone.

References

Technical Support Center: Navigating the Scale-Up Production of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the scale-up production of chromone derivatives. This guide is designed to provide expert-driven, practical solutions to the common and complex challenges encountered when transitioning chromone synthesis from the laboratory bench to pilot and manufacturing scales. We will explore the causality behind experimental outcomes and provide robust, self-validating protocols to ensure your scale-up process is efficient, reproducible, and safe.

Frequently Asked Questions (FAQs)

Q1: We are preparing for a scale-up campaign. What are the most critical parameters that differ from our lab-scale synthesis?

A1: When scaling up, the fundamental chemistry remains the same, but the physical and engineering parameters change dramatically. The most critical shifts to manage are:

  • Surface-Area-to-Volume Ratio: This ratio decreases significantly at a larger scale. This directly impacts heat transfer, making it harder to both heat and cool the reaction mixture efficiently. What was a manageable exotherm in a 1 L flask can become a serious safety hazard in a 100 L reactor.[1]

  • Mixing Efficiency: Achieving homogeneity is more challenging in large vessels. Inefficient mixing can lead to localized "hot spots," concentration gradients, and the formation of new, unexpected impurities.[1][2]

  • Reagent Addition: The rate and method of reagent addition become critical. A fast addition that was benign at the lab scale might cause a dangerous temperature spike or localized high concentrations of a reagent, leading to side reactions.[3][4]

  • Downstream Processing: Isolation and purification methods like crystallization and chromatography do not scale linearly. Factors like solvent volumes, cooling rates, and column dynamics must be re-validated.[5]

Q2: Our established lab synthesis for a chromone derivative uses THF as a solvent. Can we use it for a 50 kg scale production?

A2: While technically possible, using tetrahydrofuran (THF) at a large scale is often discouraged and requires rigorous engineering controls. The primary concerns are its potential to form explosive peroxides upon storage and its relatively low flash point. For scale-up, it is highly recommended to select solvents based on safety, environmental impact, and cost.[6] Toluene can sometimes serve as a substitute for chlorinated solvents, while more sustainable options like 2-methyl-THF (which has a lower tendency to form peroxides) are gaining traction. A solvent selection guide is an invaluable tool in early process development.[7]

Q3: What are the most common synthetic routes for chromones, and which are most amenable to scale-up?

A3: Several classical methods exist, each with its own scale-up considerations.[8]

  • Baker-Venkataraman Rearrangement: This is a common and robust method. However, it often involves strong bases like potassium carbonate or sodium hydride and can require harsh acidic conditions for the final cyclization step, which necessitates careful material selection for reactors.[9]

  • Kostanecki-Robinson Reaction: This route can be effective but sometimes suffers from the formation of coumarin side products, complicating purification at scale.[8]

  • Vilsmeier-Haack Reaction: This is an excellent method for producing 3-formylchromones.[10] However, the Vilsmeier reagent (generated from POCl₃ and DMF) is highly reactive and corrosive, requiring specialized handling procedures and equipment.[9][11]

  • Microwave-Assisted Synthesis: While excellent for rapid lab-scale synthesis and optimization, direct translation to large-scale batch reactors is not feasible.[12] However, the optimized conditions (temperature, pressure, reaction time) discovered via microwave experiments can provide a valuable starting point for developing a thermal protocol in a traditional reactor.[13]

The "best" route for scale-up depends on the specific derivative, but generally, methods that avoid pyrophoric reagents, extreme temperatures, and minimize chromatographic purification are preferred.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions.

Synthesis & Reaction Control

Q4: My reaction yield dropped from 90% at the 10g scale to 60% at the 1 kg scale. What happened?

A4: A significant drop in yield during scale-up is a classic problem, often pointing to mass and heat transfer limitations.[3]

  • Probable Cause 1: Inefficient Heat Transfer. The reaction may not be reaching or maintaining the optimal internal temperature. The larger volume and smaller surface-area-to-volume ratio mean the reactor's heating jacket cannot transfer heat as effectively.[1]

    • Solution: Monitor the internal reaction temperature, not just the jacket temperature. Use a more powerful heating/cooling system if necessary. Consider a more dilute reaction mixture to improve heat distribution.

  • Probable Cause 2: Poor Mixing. The reactants may not be interacting effectively. This can lead to incomplete conversion.

    • Solution: Optimize the stirrer design (e.g., anchor vs. pitched-blade turbine) and agitation speed for the specific viscosity and geometry of your reactor. Perform a mixing study if the problem persists.

  • Probable Cause 3: Impurity Formation. Localized overheating or concentration gradients could be promoting side reactions that consume your starting material or product.

    • Solution: Control the addition rate of critical reagents to manage exotherms.[14] Analyze the crude product to identify new impurities; this can provide clues about the competing reaction pathways.

Q5: We are seeing a new, major impurity in our large-scale batches that was only a trace component in the lab. Why?

A5: The amplification of minor impurities is a common scale-up phenomenon.[1]

  • Probable Cause 1: Thermal Degradation. "Hot spots" near the reactor wall or from uncontrolled exotherms can degrade starting materials, intermediates, or the final product.

    • Solution: Improve heat transfer and mixing. Implement dose-controlled reagent addition to manage the reaction rate and heat generation.[14]

  • Probable Cause 2: Extended Reaction/Hold Times. At a larger scale, charging reagents, heating/cooling cycles, and transfers take longer. If your product or an intermediate has limited stability under the reaction conditions, this extended time can lead to degradation.

    • Solution: Analyze the stability of your key components under the reaction conditions over time (a "hold study"). If stability is an issue, redesign the process to minimize time at high temperatures.

  • Probable Cause 3: Change in Raw Material Purity. A new batch of starting material used for the scale-up campaign may contain a different impurity profile that participates in side reactions.

    • Solution: Always qualify new batches of raw materials. Perform a small-scale test run with the new materials before committing to the full-scale batch.

Work-up & Purification

Q6: Our chromone derivative "oiled out" during crystallization at pilot scale, even though it formed a nice crystalline solid in the lab. How do we fix this?

A6: "Oiling out" or precipitating as a viscous liquid instead of a solid is a frustrating but common crystallization challenge. It indicates that the system has entered a metastable liquid-liquid phase separation zone before reaching the nucleation zone for solid crystals.

  • Probable Cause 1: Supersaturation Rate is Too High. Rapid cooling or fast addition of an anti-solvent creates a high level of supersaturation, favoring the formation of an oil over an ordered crystal lattice.[15]

    • Solution: Slow down the cooling rate significantly. Add the anti-solvent more slowly and at a controlled temperature. Consider adding the anti-solvent at a slightly elevated temperature where the product is still soluble, then begin the cooling profile.

  • Probable Cause 2: Impurities. Certain impurities can act as "crystal poisons," inhibiting nucleation and promoting oiling. The impurity profile may be different at a larger scale.

    • Solution: Analyze the purity of the material before crystallization. If necessary, perform a pre-purification step (e.g., a carbon treatment or a quick silica gel plug) to remove problematic impurities.

  • Probable Cause 3: Solvent System. The solvent system that worked at a small scale may not be robust enough for the variability of a large-scale process.

    • Solution: Re-screen for a more suitable solvent or solvent/anti-solvent mixture. Sometimes, using a slightly "poorer" solvent for the product can prevent high levels of supersaturation and encourage direct crystallization. Seeding the solution with a small amount of crystalline material at the appropriate temperature can be highly effective.

Q7: The backpressure on our preparative HPLC column is extremely high during our scale-up purification, and the separation is poor.

A7: High backpressure and poor separation during preparative chromatography scale-up are typically linked to column packing, loading technique, or issues with fines.[3]

  • Probable Cause 1: Column Overloading. You may be loading too much crude material onto the column for its size.

    • Solution: As a rule of thumb, start with a sample load of 1-5% of the silica gel mass. Optimize this based on the difficulty of the separation.

  • Probable Cause 2: Sample Dissolution and Loading. If the sample is not fully dissolved or precipitates at the column head upon loading, it will block the flow and cause high backpressure.

    • Solution: Ensure the sample is fully dissolved in the strongest possible solvent system in which it is stable, but use the minimum volume necessary. If using a liquid injection, ensure the loading solvent is compatible with the mobile phase to prevent precipitation. For large loads, consider solid-loading by adsorbing the crude material onto a small amount of silica gel and carefully adding the dry powder to the top of the column.[5]

  • Probable Cause 3: Resin Bed Compression or Fines. At high flow rates, the resin bed can compress, or fine particles can clog the column frits.

    • Solution: Use a chromatography resin specifically designed for process scale, which has better mechanical stability.[3] Ensure all solvents and the sample solution are filtered through a fine filter (e.g., 0.45 µm) before they enter the column.

Data Summary & Visualization

Scale-Up Parameter Troubleshooting

The following diagram outlines a logical workflow for diagnosing common issues when scaling up chromone synthesis.

G Start Scale-Up Issue Identified CheckYield Low Yield / Incomplete Reaction? Start->CheckYield CheckPurity New Impurities / Poor Purity? CheckYield->CheckPurity No HeatTransfer Analyze Heat Transfer - Monitor internal temp - Check jacket performance CheckYield->HeatTransfer Yes CheckPhysical Physical Processing Issue? (Crystallization, Filtration) CheckPurity->CheckPhysical No ThermalStress Investigate Thermal Stress - Check for hot spots - Run stability/hold studies CheckPurity->ThermalStress Yes Crystallization Optimize Crystallization - Slow cooling/anti-solvent addition - Seeding strategy - Solvent screening CheckPhysical->Crystallization Yes Mixing Evaluate Mixing - Agitator speed/design - Visual inspection for homogeneity HeatTransfer->Mixing Kinetics Re-evaluate Kinetics - Sample during reaction - Check raw material quality Mixing->Kinetics Stoichiometry Verify Stoichiometry & Addition - Control reagent addition rate - Check for localized concentration ThermalStress->Stoichiometry Atmosphere Check Reaction Atmosphere - Ensure inert conditions (N2/Ar) - Test for air/moisture leaks Stoichiometry->Atmosphere Isolation Improve Isolation - Check filter for clogging - Optimize wash solvent/volume - Evaluate drying method Crystallization->Isolation

Caption: Troubleshooting workflow for scale-up production issues.

Table 1: Comparison of Common Solvents for Scale-Up

This table provides a summary of properties for solvents frequently considered for large-scale chemical synthesis, helping to guide selection away from problematic lab-scale choices.

SolventBoiling Point (°C)Flash Point (°C)GSK Solvent Class[6]Key Scale-Up Considerations
Ethers
Diethyl Ether35-45UndesirableExtremely flammable; low boiling point makes control difficult.
THF66-14UndesirablePeroxide formation risk; low flash point.
2-Methyl-THF80-11UsableHigher boiling point and lower peroxide risk than THF.
MTBE55-28UsableGood alternative to other ethers, but environmental concerns exist.
Esters
Ethyl Acetate77-4PreferredGood general-purpose solvent; flammable.[6]
Isopropyl Acetate892PreferredHigher flash point than ethyl acetate, making it safer.[6]
Ketones
Acetone56-20UsableVery low flash point; useful but requires careful handling.
MEK80-9UsableBetter boiling point than acetone.
MIBK11714UsableGood boiling point for higher temperature reactions.
Hydrocarbons
Heptane98-4PreferredExcellent anti-solvent; low polarity.
Toluene1116UsableGood for a wide range of reactions; replaces chlorinated solvents.[6]

Experimental Protocols

Protocol 1: Robust Recrystallization of a Chromone Derivative at Pilot Scale

Objective: To develop a reproducible crystallization protocol that minimizes oiling out and yields a consistent crystal form and particle size.

Methodology:

  • Solvent Selection Validation: Confirm that the chosen solvent/anti-solvent system is appropriate. The ideal system should show a steep solubility curve with temperature, meaning the product is highly soluble when hot and poorly soluble when cold.

  • Reactor Preparation: Ensure the reactor is scrupulously clean to avoid unintended seeding from previous batches.

  • Dissolution: Charge the crude chromone derivative to the reactor. Add the primary solvent and begin agitation. Heat the mixture to the target dissolution temperature (e.g., 70-80 °C), ensuring all solids are completely dissolved. A clear solution is critical.

  • Hot Filtration (Optional but Recommended): If insoluble particulate matter is present, perform a hot filtration through a suitable filter press into a clean, pre-heated crystallizer. This removes potential nucleation sites that can cause rapid, uncontrolled crystallization.

  • Controlled Cooling & Seeding:

    • Cool the solution slowly (e.g., 5-10 °C per hour) to the designated seeding temperature. This temperature should be in the metastable zone, where spontaneous nucleation is unlikely but crystal growth can occur.

    • Prepare a slurry of seed crystals (0.1-1.0% of the batch mass) in a small amount of cold mother liquor.

    • Add the seed slurry to the crystallizer.

    • Hold the batch at the seeding temperature for 1-2 hours to allow the seeds to mature. Successful seeding is often indicated by a slight clouding of the solution.

  • Anti-Solvent Addition / Main Cooling Phase:

    • If using an anti-solvent, add it slowly and subsurface to avoid localized high supersaturation. Maintain the temperature during this addition.

    • Once anti-solvent addition is complete, begin the main cooling profile. A linear cooling ramp (e.g., 10-20 °C per hour) is often effective. A slower ramp during the initial phase of crystal growth can improve particle size distribution.

  • Isolation and Drying: Once the final temperature is reached (e.g., 0-5 °C), hold the slurry for a few hours to maximize yield. Isolate the product by filtration (e.g., centrifuge or Nutsche filter). Wash the cake with a minimal amount of cold, fresh anti-solvent or a mixture of solvent/anti-solvent to remove residual mother liquor. Dry the product under vacuum at a temperature well below its melting point.

References

troubleshooting guide for the synthesis of chromone-3-carbaldehydes.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of chromone-3-carbaldehydes. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven insights.

Synthesis Overview: The Vilsmeier-Haack Approach

Chromone-3-carbaldehydes are invaluable synthetic intermediates, prized for the reactivity of their conjugated carbonyl system which allows for the construction of a diverse array of biologically active heterocyclic compounds.[1][2][3] The most direct and widely adopted method for their synthesis is the Vilsmeier-Haack reaction, which formylates a 2'-hydroxyacetophenone precursor.[1][4][5][6]

The reaction proceeds through the in-situ formation of the Vilsmeier reagent , a substituted chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This electrophilic species is then attacked by the electron-rich aromatic ring of the 2'-hydroxyacetophenone. A subsequent intramolecular cyclization and hydrolysis during aqueous workup yields the final chromone-3-carbaldehyde.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of chromone-3-carbaldehydes.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Cyclization cluster_2 Workup & Final Product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Reacts with Substrate 2'-Hydroxy- acetophenone Substrate->Intermediate Electrophilic Attack Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Hydrolysis Aqueous Workup Cyclized->Hydrolysis Proceeds to Product Chromone-3- carbaldehyde Hydrolysis->Product Hydrolysis

Figure 1: Vilsmeier-Haack Reaction Workflow.

Standard Experimental Protocol

This protocol provides a generalized procedure for the synthesis of a chromone-3-carbaldehyde from a substituted 2'-hydroxyacetophenone.

Reagents & Equipment:

  • Substituted 2'-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM) or other suitable dry solvent (optional)

  • Ice, deionized water, saturated sodium bicarbonate solution

  • Standard oven-dried glassware, magnetic stirrer, ice bath, and addition funnel

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise via an addition funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional hour.

  • Substrate Addition: Dissolve the 2'-hydroxyacetophenone derivative in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2] Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and quench the remaining reagents. Basify the aqueous mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Isolation: The solid product that precipitates can be collected by vacuum filtration, washed thoroughly with cold water, and dried. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yielded very little or no desired product. What went wrong?

This is a common issue that can often be traced back to the reagents or reaction conditions.

Possible Cause Scientific Rationale Recommended Solution
Degraded Reagents The Vilsmeier-Haack reaction is highly sensitive to moisture. POCl₃ hydrolyzes rapidly, and the Vilsmeier reagent itself can be decomposed by water.Use freshly distilled or a newly opened bottle of POCl₃. Ensure DMF is anhydrous. All glassware must be thoroughly oven-dried before use.
Low Substrate Reactivity The reaction is an electrophilic aromatic substitution. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the 2'-hydroxyacetophenone ring decrease its nucleophilicity, slowing down or inhibiting the reaction.[9][10]For deactivated substrates, increase the reaction temperature to 60-80 °C and/or extend the reaction time.[10] Using a slight excess of the Vilsmeier reagent may also improve conversion.
Premature Quenching The reaction may not have proceeded to completion before the workup step.Always monitor the reaction using TLC to confirm the disappearance of the starting material before quenching with ice water.
Q2: The reaction mixture turned into a dark, intractable tar. How can I prevent this?

Tar formation is typically a sign of decomposition or polymerization, often caused by poor temperature control.

  • Causality: The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent. If the temperature rises uncontrollably, POCl₃ can cause polymerization of DMF or decomposition of the aromatic substrate, leading to complex, tarry mixtures.

  • Preventative Measures:

    • Strict Temperature Control: Add POCl₃ to DMF very slowly at 0 °C. Never let the internal temperature rise significantly.

    • Correct Stoichiometry: Use the correct molar equivalents of reagents. A large excess of POCl₃ can promote unwanted side reactions.

Q3: I'm struggling to purify the final product. It's an oil that won't crystallize and streaks on my TLC plate.

Purification difficulties often stem from residual solvent or impurities from side reactions.

  • The Problem with DMF: DMF has a high boiling point (153 °C) and is water-soluble, making it difficult to remove completely. Residual DMF can keep the product oily and interfere with crystallization.

  • Solutions:

    • Thorough Workup: During the extraction step, wash the organic layer multiple times with water and then with brine to remove as much DMF as possible.

    • Column Chromatography: If recrystallization fails, silica gel chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will help separate the non-polar impurities first, followed by your more polar product.

    • Analytical Verification: High-Performance Liquid Chromatography (HPLC) can be an excellent tool to assess purity and guide the development of a purification strategy.[11]

Troubleshooting Workflow Diagram

Use this flowchart to diagnose and resolve common experimental issues systematically.

G cluster_troubleshoot Troubleshooting Paths start Start Synthesis tlc_check Monitor by TLC: Is starting material consumed? start->tlc_check workup Perform Aqueous Workup tlc_check->workup Yes continue_rxn Problem: Incomplete Reaction Solution: Continue stirring, consider gentle heating. tlc_check->continue_rxn No reagent_issue Problem: No Reaction Solution: Check reagent quality (anhydrous/fresh). tlc_check->reagent_issue No reaction after 24h+ yield_check Is Yield Acceptable? workup->yield_check temp_issue Problem: Tar Formation Solution: Improve temperature control during additions. workup->temp_issue purify Purify Product (Recrystallization/Column) yield_check->purify Yes yield_check->reagent_issue No pure_check Is Product Pure? purify->pure_check success Success: Characterize Product pure_check->success Yes purify_issue Problem: Oily/Impure Product Solution: Thoroughly wash out DMF; use column chromatography. pure_check->purify_issue No continue_rxn->tlc_check purify_issue->purify

Figure 2: A logical workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the specific role of DMF and POCl₃?

    • A: DMF serves as both a solvent and the source of the formyl (-CHO) group. POCl₃ is an activating agent that reacts with the carbonyl oxygen of DMF to form the highly electrophilic Vilsmeier reagent, which is the actual formylating agent in the reaction.[4][12]

  • Q: What are the typical yields for this reaction?

    • A: Yields can vary widely depending on the specific substrate used. Literature reports yields ranging from moderate to excellent, typically between 46% and 94%.[1][2][6] Substrates with electron-donating groups tend to give higher yields.

  • Q: How can I be sure I have synthesized the correct product?

    • A: The structure must be confirmed using standard analytical techniques. The most definitive data comes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Typical Characterization Data

The following table summarizes key ¹H NMR signals that are characteristic of chromone-3-carbaldehydes.

Proton Typical Chemical Shift (δ) in ppm Multiplicity Notes
Aldehyde (CHO) 10.1 - 10.4Singlet (s)A highly deshielded proton, characteristic of the aldehyde group.
H-2 8.5 - 8.9Singlet (s)The proton at the 2-position of the chromone ring is also significantly deshielded.
H-5 8.0 - 8.2Doublet (d) or Doublet of Doublets (dd)The peri-proton to the carbonyl group at C-4.
Aromatic (H-6, H-7, H-8) 7.3 - 7.9Multiplet (m)The remaining aromatic protons on the benzene ring.
Data compiled from literature sources.[2]

References

Technical Support Center: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for utilizing Thin Layer Chromatography (TLC) to effectively monitor the progress of chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on TLC for rapid, qualitative analysis of reaction progression. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a reaction?

A1: The main use of TLC in this context is to qualitatively track the consumption of starting materials and the formation of products over time.[1][2] By observing the changes in the pattern of spots on a TLC plate at different time points, a researcher can determine if the reaction is proceeding, has gone to completion, or has stalled.[3]

Q2: How do I select the right solvent system (eluent) for my reaction?

A2: The ideal solvent system will provide good separation between the starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[1][4] A good starting point is a binary mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[5] The polarity of the eluent can be adjusted by changing the ratio of the solvents to achieve optimal separation.[4] If your starting material is polar, you will likely need a more polar solvent system, and vice-versa for non-polar compounds.[6]

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[7] This is crucial for definitively identifying the starting material spot in the reaction mixture, especially when the Rf values of the starting material and product are very similar.[7] If the starting material spot in the reaction mixture lane aligns perfectly with the co-spot, it confirms its identity.

Q4: My compounds are not visible on the TLC plate. What should I do?

A4: If your compounds are not colored, they will likely not be visible to the naked eye.[8] The first step is to view the plate under a UV lamp, as many organic compounds, particularly those with aromatic rings, will appear as dark spots.[2][8] If your compounds are not UV-active, you will need to use a chemical stain.[8][9] There are numerous stains available that react with different functional groups to produce colored spots.

Q5: How can I tell if my reaction has gone to completion using TLC?

A5: A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture on the TLC plate.[3][10] Ideally, you should only see the spot(s) corresponding to your desired product(s).

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of reaction progress and provides systematic solutions.

Problem 1: Streaking or Elongated Spots
Potential Cause Solution
Sample Overload The sample applied to the TLC plate is too concentrated.[11][12] Dilute the reaction mixture sample before spotting it on the plate.
Acidic or Basic Compounds The compound may be interacting strongly with the slightly acidic silica gel.[13] For acidic compounds, add a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase.[11] For basic compounds, add a small amount (0.1-2.0%) of triethylamine or a small percentage of ammonia in methanol/dichloromethane to the mobile phase.[11]
Inappropriate Solvent System The polarity of the solvent system may not be suitable for the compound.[14] Experiment with a different solvent system.
Decomposition on Silica Gel The compound may be unstable on the acidic silica gel.[15] Consider neutralizing the silica plate by adding a base to the eluent or using a different stationary phase like alumina.[13]
Problem 2: No Spots are Visible
Potential Cause Solution
Non-UV Active Compounds The compounds do not absorb UV light.[11] Use a chemical stain for visualization.[8][9] Common general-purpose stains include potassium permanganate, p-anisaldehyde, and phosphomolybdic acid.[16]
Sample Too Dilute The concentration of the compound in the spotted sample is too low.[11][14] Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[11]
Volatile Compounds The compounds may have evaporated from the TLC plate.[11] This makes TLC monitoring challenging.
Incorrect Solvent Level in Chamber The spotting line is below the solvent level in the developing chamber.[11][14] This will cause the sample to dissolve into the solvent reservoir instead of eluting up the plate. Ensure the spotting line is always above the solvent level.[17]
Problem 3: Overlapping Spots (Poor Resolution)
Potential Cause Solution
Inappropriate Solvent System The polarity of the eluent is not optimal for separating the compounds.[12] If the spots are too close to the solvent front (high Rf), the eluent is too polar; decrease its polarity.[4][11] If the spots are too close to the baseline (low Rf), the eluent is not polar enough; increase its polarity.[4][11]
Reactant and Product Have Similar Polarities It is inherently difficult to separate the compounds.[15] Try different solvent systems. Sometimes a subtle change, like switching from ethyl acetate to acetone, can improve separation. Using a longer TLC plate can also increase the separation distance.
Problem 4: Uneven Solvent Front
Potential Cause Solution
Uneven TLC Plate Surface The silica gel layer is not uniform.[14] Use commercially prepared TLC plates for better consistency.
Improper Placement in Chamber The TLC plate is touching the sides of the developing chamber or the filter paper.[14] Ensure the plate is placed centrally in the chamber and does not touch the walls or filter paper.

Experimental Protocols

Protocol 1: Preparing and Running a TLC Plate for Reaction Monitoring
  • Plate Preparation:

    • Obtain a pre-coated silica gel TLC plate.

    • Using a pencil and a ruler, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the plate.[2][17] Be careful not to scrape off the silica gel.

    • Mark small, evenly spaced tick marks on the baseline for each sample you will spot. A typical setup includes lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).

  • Sample Preparation:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate, dichloromethane) to create a reference solution.

    • Take a small aliquot of your reaction mixture. If the reaction is in a high-boiling solvent like DMF or DMSO, it may be necessary to perform a micro-workup to extract the compounds into a more volatile organic solvent.[6]

  • Spotting the Plate:

    • Using a capillary tube, spot a small amount of the starting material solution onto the "SM" tick mark. The spot should be as small as possible (1-2 mm in diameter).[13]

    • On the "Co" tick mark, first spot the starting material, and then, using a different capillary tube, spot the reaction mixture directly on top of the starting material spot.

    • On the "Rxn" tick mark, spot only the reaction mixture.

  • Developing the Plate:

    • Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.[2][7] The solvent level must be below the baseline on your TLC plate.[17]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[17]

    • Carefully place the spotted TLC plate into the chamber and replace the lid.

    • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[18]

  • Visualization and Interpretation:

    • Allow the solvent to evaporate from the plate in a fume hood.

    • Visualize the spots using a UV lamp.[2] Circle the visible spots with a pencil.

    • If necessary, use an appropriate chemical stain to visualize the spots.

    • Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_sample 2. Prepare Samples (SM, Rxn, Co-spot) prep_plate->prep_sample prep_chamber 3. Prepare Developing Chamber (Solvent + Filter Paper) prep_sample->prep_chamber spot 4. Spot Samples on Baseline prep_chamber->spot develop 5. Develop Plate in Chamber spot->develop dry 6. Dry Plate & Mark Solvent Front develop->dry visualize 7. Visualize Spots (UV Lamp / Stain) dry->visualize interpret 8. Interpret Results (Assess Reaction Progress) visualize->interpret

Caption: Workflow for Monitoring Reaction Progress using TLC.

TLC_Troubleshooting cluster_streaking Streaking/Elongated Spots cluster_no_spots No Visible Spots cluster_poor_res Poor Resolution start Problem with TLC Result streaking Streaking? start->streaking no_spots No Spots? start->no_spots poor_res Poor Resolution? start->poor_res overloaded Dilute Sample streaking->overloaded Yes acid_base Add Acid/Base to Eluent overloaded->acid_base Still Streaking unstable Change Stationary Phase acid_base->unstable Still Streaking use_stain Use Chemical Stain no_spots->use_stain Yes concentrate Concentrate Sample use_stain->concentrate Still No Spots check_solvent_level Check Solvent Level concentrate->check_solvent_level Still No Spots change_polarity Adjust Eluent Polarity poor_res->change_polarity Yes new_system Try New Solvent System change_polarity->new_system Still Poor

Caption: Decision Tree for Troubleshooting Common TLC Problems.

References

Technical Support Center: Strategies to Improve Selectivity in Indole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced strategies in indole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving selectivity in indole functionalization. The indole scaffold is a cornerstone in medicinal chemistry, and precise control over its modification is paramount for developing novel therapeutics.[1] This resource provides in-depth, experience-driven answers to common challenges in regioselectivity, stereoselectivity, and chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indole C-H functionalization so challenging?

A: The indole ring system possesses multiple C-H bonds with varying degrees of reactivity, creating a significant challenge for site selectivity.[2][3] The pyrrole ring is inherently more electron-rich and nucleophilic than the benzene ring, leading to a natural predisposition for electrophilic attack at the C3 position.[4] Functionalization of the benzene core (C4-C7 positions) is considerably more difficult due to its lower reactivity.[2][3][5] Overcoming this inherent reactivity profile to target the C2, C4, C5, C6, or C7 positions requires specific strategies to either block the more reactive sites or enhance the reactivity of the desired position.

Q2: What are the primary strategies for controlling regioselectivity between the C2 and C3 positions?

A: The primary strategies revolve around either electronic or steric control:

  • Blocking the C3 Position: A straightforward approach is to have a substituent already present at the C3 position, which sterically and electronically directs incoming electrophiles to the C2 position.[4]

  • N-Protecting/Directing Groups: The choice of group on the indole nitrogen (N1) is critical. Bulky protecting groups can sterically hinder attack at C2 and C7. More sophisticated directing groups can chelate to a metal catalyst and direct C-H activation specifically to the C2 position.[4][6]

  • Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of metal (e.g., Palladium, Rhodium, Iridium) and, crucially, the ligands can dictate the regioselectivity.[4][7] For instance, specific ligands can favor the formation of a metallacycle that leads to C2 functionalization over C3.[8][9][10]

Q3: How can I achieve functionalization on the benzene ring (C4-C7) of the indole?

A: Functionalizing the benzene ring is a significant challenge that typically requires the use of directing groups.[2][3] These groups, often installed at the N1 or C3 position, coordinate to a transition metal catalyst and position it in proximity to a specific C-H bond on the benzene ring, enabling its activation.[2][3][5]

  • N1-Directing Groups: Groups like N-P(O)tBu2 have been shown to direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[2][3][11][12]

  • C3-Directing Groups: Installing a directing group, such as a pivaloyl group, at the C3 position can facilitate functionalization at the C4 and C5 positions.[2][3][5][11][12]

  • Transient Directing Groups: An emerging strategy involves the use of transient directing groups that are formed in situ, direct the C-H functionalization, and are subsequently cleaved under the reaction conditions.[13]

Q4: What is the difference between chemoselectivity, regioselectivity, and stereoselectivity in the context of indole chemistry?

A:

  • Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. For example, in an indole with both an N-H bond and a C-H bond, a chemoselective reaction would target one over the other.[14][15]

  • Regioselectivity deals with the preferential formation of one constitutional isomer over another. A classic example is the selective functionalization of the C2 versus the C3 position of the indole ring.

  • Stereoselectivity concerns the preferential formation of one stereoisomer over another. This is crucial when creating chiral indole derivatives, often achieved through enantioselective catalysis.[16][17]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in C-H Arylation of N-Substituted Indoles

Problem: My palladium-catalyzed C-H arylation of an N-alkyl indole is giving me a mixture of C2 and C3-arylated products, with the C3 isomer being predominant. How can I favor the C2-arylated product?

Causality Analysis: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. In a typical palladium-catalyzed C-H activation/arylation, the concerted metalation-deprotonation mechanism is often influenced by these electronics, leading to C3 selectivity.[18] To achieve C2 selectivity, you need to introduce a controlling element that overrides this natural preference.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving C2 regioselectivity.

Step-by-Step Solutions:

  • Introduce a Directing Group: The most robust strategy is to replace your simple N-alkyl group with a directing group.

    • Protocol: Synthesize the N-(2-pyridylmethyl) or N-(2-pyridyl)sulfonyl derivative of your indole.[6] The nitrogen atom of the pyridine ring will coordinate to the palladium catalyst, directing the C-H activation to the adjacent C2 position.[6]

  • Modify the Ligand Environment: If you must avoid a permanent directing group, ligand choice is paramount.

    • Protocol: In a "ligand-free" Pd(OAc)2 or Pd(OTs)2 system, which often defaults to C3, introduce specific ancillary ligands.[7] Ligands like 4,5-diazafluoren-9-one or 2,2'-bipyrimidine have been shown to switch selectivity from C3 to C2.[7] Start by screening these ligands at various catalyst loadings.

  • Adjust the Oxidant: The choice of oxidant can influence the selectivity.

    • Protocol: If your reaction uses an oxidant like Cu(OAc)2, try switching to AgOAc. In some systems, silver salts have been observed to favor C2 arylation.[6]

Comparative Data:

StrategyTypical C2:C3 RatioComments
N-Methyl Indole, Pd(OAc)21:10C3 is the electronically favored product.
N-(2-pyridylmethyl) Indole, PdCl2>20:1Strong directing effect of the pyridine group.[6]
N-Pivaloyl Indole, Pd(OAc)2>10:1High C2 selectivity can be achieved without additives.[6]
N-Sulfonyl Indole, Pd(OTs)2, 4,5-diazafluoren-9-one>10:1Ligand-controlled switch to C2 selectivity.[7]
Guide 2: Low Enantioselectivity in Organocatalytic Friedel-Crafts Alkylation

Problem: I am performing an organocatalytic Friedel-Crafts alkylation of indole with an α,β-unsaturated aldehyde, but the enantiomeric excess (ee) of my C3-alkylated product is low.

Causality Analysis: Low enantioselectivity in iminium-ion catalyzed reactions of this type often points to several factors: a poorly matched catalyst for the substrates, suboptimal reaction conditions (temperature, solvent), or a competing uncatalyzed background reaction. The catalyst must create a well-defined chiral environment around the iminium ion to effectively shield one face from nucleophilic attack by the indole.

Troubleshooting Workflow:

Caption: Decision tree for optimizing enantioselectivity.

Step-by-Step Solutions:

  • Catalyst Selection and Modification: The structure of the chiral amine catalyst is the single most important factor.

    • Protocol: If using a standard MacMillan catalyst, consider switching to a more sterically demanding version, such as (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone. This catalyst has demonstrated improved reactivity and selectivity for iminium catalysis with indoles.[19]

  • Employ Bifunctional Catalysis: For certain electrophiles, a bifunctional catalyst that activates both the indole and the electrophile can be highly effective.

    • Protocol: Cinchona alkaloid-derived squaramide or thiourea catalysts are excellent choices.[16][20] The basic amine moiety of the catalyst can deprotonate the indole N-H, increasing its nucleophilicity, while the squaramide/thiourea moiety activates the electrophile via hydrogen bonding.

  • Optimize Reaction Temperature: Friedel-Crafts alkylations are often sensitive to temperature.

    • Protocol: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even lower) can significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[16] This often comes at the cost of a longer reaction time, so careful monitoring by TLC or LC-MS is required.

  • Solvent Screening: The solvent can impact catalyst solubility, conformation, and the stability of charged intermediates.

    • Protocol: Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., DCM, THF). For bifunctional catalysts, less polar solvents often give better results.

Key Experimental Parameters and Their Effects:

ParameterEffect on EnantioselectivityRationale
Catalyst Steric Bulk Increasing bulk generally improves ee.Enhances facial discrimination of the iminium ion intermediate.[19]
Temperature Lowering temperature generally improves ee.The enantiomeric ratio is more sensitive to activation energy differences at lower temperatures.
Solvent Polarity Varies; often less polar solvents are better for bifunctional catalysts.Affects catalyst aggregation, conformation, and the stability of charged intermediates.
Catalyst Loading Can be optimized; typically 0.5-10 mol%.Too low may result in a significant background reaction; too high is uneconomical.[20]

References

avoiding common pitfalls in palladium-catalyzed cyanation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cyanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Aryl nitriles are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] While palladium-catalyzed cyanation is a premier method for their synthesis, offering mild conditions and broad functional group tolerance, it is notoriously sensitive and prone to failure.[3][4][5]

This resource provides in-depth, field-proven insights to help you troubleshoot common problems and optimize your reactions for success.

The Catalytic Cycle: A Foundation for Troubleshooting

Understanding the catalytic cycle is fundamental to diagnosing issues. The generally accepted mechanism for palladium-catalyzed cyanation involves three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[6][7] Catalyst deactivation by cyanide can occur at any stage of this cycle, making it a primary challenge to overcome.[3][4][5][8]

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Deactivated [Pd(CN)₃/₄]²⁻ (Inactive Species) Pd0->Deactivated Catalyst Poisoning (Excess CN⁻) CN_Complex Ar-Pd(II)(CN)L₂ OA_Complex->CN_Complex Transmetalation/ Halide-Cyanide Exchange OA_Complex->Deactivated Catalyst Poisoning CN_Complex->Pd0 Reductive Elimination ArCN Aryl Nitrile (Ar-CN) CN_Complex->ArCN CN_Complex->Deactivated Catalyst Poisoning ArX Aryl Halide (Ar-X) ArX->OA_Complex MCN Cyanide Source (M-CN) MCN->CN_Complex

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Troubleshooting Guide & FAQs

This section addresses the most common pitfalls encountered during palladium-catalyzed cyanation reactions in a question-and-answer format.

Problem Area 1: Low or No Conversion/Yield
Q1: My reaction is sluggish or fails to start. What are the most likely causes?

A1: Failure to initiate is often linked to the quality of reagents or the activation of the catalyst.

  • Catalyst Activation: Many common palladium sources, like Pd(OAc)₂ or Pd₂(dba)₃, are precatalysts that must be reduced to the active Pd(0) state in situ.[3][4][5] If this activation is inefficient, the catalytic cycle cannot begin. Cyanide itself can poison the palladium source before the active catalyst forms.[3][4][5]

    • Solution: Employing pre-formed Pd(0) catalysts or modern palladacycle precatalysts (like those from the Buchwald group) can ensure efficient generation of the active Pd(0) species.[3][4][5][9] These precatalysts are designed for rapid, clean activation and can prevent poisoning during the initial phase of the reaction.[5][9]

  • Reagent and Solvent Quality: Palladium catalysis is highly sensitive to impurities.

    • Water: Excess water can hydrolyze the cyanide source, leading to the formation of HCN, which can react with the Pd(0) catalyst and lead to deactivation.[8] However, some modern protocols have been developed that successfully use aqueous solvent mixtures, where water can aid in solubilizing the cyanide source.[2][10][11]

    • Oxygen: Rigorous exclusion of oxygen is critical. Failure to properly degas solvents and maintain an inert (Nitrogen or Argon) atmosphere can lead to oxidation of the phosphine ligands and the Pd(0) catalyst, rendering it inactive.

    • Solution: Use anhydrous solvents and degas them thoroughly via sparging with an inert gas or through freeze-pump-thaw cycles. Ensure all reagents are of high purity.

Q2: My starting material is consumed, but the yield of my desired nitrile is low. What are the common side reactions?

A2: Low isolated yield with full conversion of the starting material points towards side reactions or product degradation.

  • Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom, leading to a reduced arene byproduct. This can be caused by β-hydride elimination in certain substrates or by side reactions involving solvent or trace water.

  • Product Volatility: For low molecular weight benzonitriles, product loss can occur during workup or purification due to volatility.[3]

  • Benzoin Condensation: If your substrate contains an aldehyde, it can undergo benzoin condensation under the basic reaction conditions, consuming the starting material without forming the desired nitrile.[3]

    • Solution: Lowering the reaction temperature may suppress this side reaction.[3]

  • Catalyst Poisoning: The most significant issue in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide.[3][4][5][12] The cyanide anion has a high affinity for palladium and can displace the phosphine ligand, forming inactive palladium-cyanide complexes like [Pd(CN)₄]²⁻.[2][8]

    • Solution: This is often mitigated by using a cyanide source with low solubility in the reaction solvent (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide ions.[2][3][13]

Problem Area 2: Catalyst System and Substrate Scope
Q3: My reaction mixture turns black. What does this signify and how can I prevent it?

A3: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This occurs when the Pd(0) catalyst aggregates and falls out of solution.

  • Causality: This is often a result of ligand dissociation from the metal center. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are designed to stabilize the monomeric Pd(0) species and prevent this aggregation.[14][15][16]

  • Prevention:

    • Ligand Choice: Ensure you are using an appropriate ligand for your substrate. Bulky biarylphosphine ligands are generally superior at preventing catalyst decomposition.[14][17]

    • Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help to prevent decomposition, but a large excess can inhibit the reaction by occupying all coordination sites on the palladium.

    • Temperature: Excessively high temperatures can accelerate catalyst decomposition. Operate at the lowest temperature that provides a reasonable reaction rate. Modern catalyst systems often allow for reactions at temperatures from room temperature to 40°C.[10][11][18]

Q4: How do I choose the right ligand and cyanide source for a challenging substrate (e.g., electron-rich or sterically hindered aryl chloride)?

A4: Aryl chlorides, especially those that are electron-rich or sterically hindered, are notoriously difficult substrates.[17] The oxidative addition step is often rate-limiting for these substrates. Success hinges on selecting a highly active catalyst system.

  • Ligand Selection: For challenging substrates, highly electron-rich and sterically demanding ligands are required.

    • Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are the state-of-the-art.[14][17][19] Their steric bulk promotes the reductive elimination step, while their electron-donating ability facilitates the oxidative addition of the unreactive aryl chloride.[1]

  • Cyanide Source Selection: The choice of cyanide source is critical for managing the concentration of free cyanide and avoiding catalyst poisoning.

Cyanide SourceKey CharacteristicsCommon Applications
Zn(CN)₂ Low solubility in organic solvents, releases cyanide slowly. Often requires an additive like Zn dust to prevent catalyst deactivation.[17]Widely used for a broad range of substrates, including sensitive ones.[10][17][20]
KCN / NaCN Higher solubility can lead to rapid catalyst poisoning. Often requires rigorously anhydrous conditions.[3][4][5]Can be effective, but requires careful control of conditions.
K₄[Fe(CN)₆] A non-toxic and easy-to-handle solid.[21] It is a slow-release source of cyanide.A safer alternative that has proven effective for a wide range of aryl chlorides and bromides.[1][3][9]
TMSCN A soluble source that can be added slowly via syringe pump to maintain low concentrations.Useful for reactions where solubility of inorganic cyanides is an issue.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Cyanation of an Aryl Bromide

This protocol is a robust starting point for the cyanation of a standard aryl bromide using a modern catalyst system.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv), and a magnetic stir bar.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%) if not using a pre-formed complex. Add this to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMAc, 3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use the following decision tree to guide your troubleshooting process.

Troubleshooting Workflow Start Reaction Failed (Low/No Conversion) Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Inert Check Inert Atmosphere (Degassing, Leaks) Check_Reagents->Check_Inert Analyze_Side_Products Analyze Crude Mixture (GC-MS, NMR) Check_Inert->Analyze_Side_Products Hydrodehalogenation Hydrodehalogenation Product Observed? Analyze_Side_Products->Hydrodehalogenation Decomposition Palladium Black Observed? Analyze_Side_Products->Decomposition Hydrodehalogenation->Decomposition No Optimize_Temp Lower Reaction Temperature Hydrodehalogenation->Optimize_Temp Yes Optimize_Ligand Screen Ligands (e.g., XPhos, SPhos) Decomposition->Optimize_Ligand Yes Optimize_CN Change Cyanide Source (e.g., K₄[Fe(CN)₆]) Decomposition->Optimize_CN No Success Reaction Successful Optimize_Ligand->Success Optimize_Temp->Success Optimize_CN->Success

Caption: A decision tree for troubleshooting failed cyanation reactions.

References

Validation & Comparative

A Structural and Mechanistic Dissection: Comparative Analysis of 3-Cyano-6-methylchromone in the Chromone Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep comparative analysis of 3-Cyano-6-methylchromone, a synthetically versatile yet under-characterized member of the chromone family. Given the scarcity of direct experimental data on this specific derivative, this analysis adopts a structure-centric approach. By dissecting its key functional groups—the C3-cyano and C6-methyl moieties—and comparing them to well-studied analogs, we can infer its probable physicochemical properties, biological potential, and guide future experimental validation. This document is intended for researchers and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of the chromone scaffold.

The Chromone Core: A Privileged Scaffold in Medicinal Chemistry

Chromones, characterized by a benzoannelated γ-pyrone ring, are a cornerstone in natural product chemistry and drug discovery.[1][2][3] This scaffold is not merely a passive framework but an active participant in molecular interactions, lending itself to a vast array of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[1][4][5] The versatility of the chromone ring system lies in its susceptibility to substitution at various positions, primarily C2, C3, C6, and C7, which allows for the fine-tuning of its pharmacological profile.

The reactivity and biological interactions of the chromone core are largely dictated by the electronic landscape of the pyrone ring.[6] Substituents that alter this landscape can profoundly impact the molecule's ability to engage with biological targets like kinases, oxidoreductases, and other enzymes.

Structural Anatomy of this compound

This compound (CAS 50743-18-5) is a pale yellow powder with the molecular formula C₁₁H₇NO₂ and a molecular weight of 185.18 g/mol .[7][8][9] Its structure is defined by two key substitutions on the chromone backbone, which distinguish it from other derivatives and form the basis of our comparative analysis.

dot graph "Structural_Features" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Define nodes A [label="this compound", pos="0,2.5!", fillcolor="#4285F4"]; B [label="Chromone Scaffold\n(4H-chromen-4-one)", pos="-2,0!", fillcolor="#5F6368"]; C [label="C3-Cyano Group (-C≡N)", pos="0,-2!", fillcolor="#EA4335"]; D [label="C6-Methyl Group (-CH3)", pos="2,0!", fillcolor="#34A853"];

// Define edges with labels A -> B [label="Core Structure"]; A -> C [label="Key Substituent 1"]; A -> D [label="Key Substituent 2"]; } dot Caption: Key structural components of this compound.

  • The C6-Methyl Group: The addition of a methyl group at the C6 position of the benzene ring (Ring A) increases the molecule's lipophilicity. This can influence its membrane permeability, solubility, and interactions with hydrophobic pockets in target proteins.

  • The C3-Cyano Group: The cyano (-C≡N) group at the C3 position of the pyrone ring (Ring C) is a potent electron-withdrawing group. This feature is critical, as it significantly modulates the electronic properties of the entire chromone system, particularly the reactivity of the pyrone ring's double bond and adjacent carbonyl group. While commercially available as a research intermediate, its specific biological activities are not extensively documented in peer-reviewed literature, though it is noted for its utility in synthesizing potential anti-inflammatory and anti-cancer agents and its use in developing fluorescent probes.[7]

Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective

To predict the biological potential of this compound, we will compare its structural motifs to those of extensively studied chromone analogs.

The Influence of C6-Position Substitution

The C6 position on the benzene moiety is a common site for modification. The nature of the substituent here can significantly impact biological activity.

Table 1: Comparative Biological Activities of C6-Substituted Chromones

C6-SubstituentExample Chromone ClassObserved Biological ActivityKey Insights & References
-CH₃ (Methyl) 6-Methylchromone derivativesMAO-B Inhibition: Introduction of a methyl group at C6 showed better activity than other analogs in certain series.The methyl group may enhance binding affinity in the active site of MAO-B.[10]
-Cl, -Br (Halogen) 6-Halogenated 3-formylchromonesCytotoxicity: 6-chloro-3-formylchromone showed high cytotoxicity against tumor cell lines.Halogens act as electron-withdrawing groups, altering the molecule's electronic profile and potentially enhancing its reactivity or target binding.[11]
-OCH₃ (Methoxy) 6-Methoxychromone derivativesMAO-B Inhibition: No significant impact on MAO-B inhibition compared to 6-methyl analogs in one study.The effect of methoxy vs. methyl can be target-dependent, influencing both electronics and steric hindrance.[10]
-NO₂ (Nitro) 6-Nitro-3-formylchromoneReduced Cytotoxicity: Displayed lower cytotoxicity compared to other 6-substituted 3-formylchromones.The strong electron-withdrawing nature of the nitro group can sometimes be detrimental to activity, possibly due to altered bioavailability or target interaction.[11]

Analysis for this compound: The presence of the C6-methyl group is significant. Studies on chromone-based MAO-B inhibitors have shown that introducing a methyl group at this position can be more effective than other substitutions.[10] This suggests that this compound could be a candidate for investigation in the context of neurodegenerative diseases like Parkinson's, where MAO-B inhibitors are used therapeutically.[10]

The Critical Role of the C3-Substituent

The C3 position is on the electron-deficient pyrone ring, making it a hotspot for modulating activity. The electron-withdrawing cyano group in our target compound is particularly noteworthy.

dot graph "SAR_Logic_Flow" { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define nodes substituent [label="{C3 Substituent|{ Formyl (-CHO)| Carboxamide (-CONH₂)| Cyano (-C≡N)}}", shape=record, style=filled, fillcolor="#F1F3F4"]; properties [label="{Electronic & Steric Properties|{ Electron-withdrawing| H-bond potential| Reactivity}}", shape=record, style=filled, fillcolor="#F1F3F4"]; activity [label="{Resulting Biological Activity|{ Cytotoxicity| Enzyme Inhibition| Receptor Binding}}", shape=record, style=filled, fillcolor="#F1F3F4"];

// Define edges substituent:f0 -> properties:f0 [label="Influences"]; substituent:f1 -> properties:f1 [label="Influences"]; substituent:f2 -> properties:f0 [label="Strongly\nInfluences"]; properties -> activity [label="Dictates"]; } dot Caption: Logical flow of how C3 substituents dictate biological activity.

Table 2: Comparative Biological Activities of C3-Substituted Chromones

C3-SubstituentExample Chromone ClassObserved Biological ActivityKey Insights & References
-CHO (Formyl) 3-FormylchromonesAnticancer/Cytotoxicity: Show potent, tumor-cell-specific cytotoxicity. Antidiabetic: Potential as aldehyde oxidase and insulin inhibitors.The formyl group is a key pharmacophore. Its reactivity is crucial for the observed biological effects.[11][12]
-C(O)NHR (Carboxamide) Chromone-3-carboxamidesMAO-B Inhibition: The secondary carboxamide backbone is important for inhibitory activity.The amide group can participate in hydrogen bonding within the enzyme's active site, enhancing affinity.[13]
-Styryl 3-StyrylchromonesAntioxidant, Anti-inflammatory, Antitumor The extended conjugation provided by the styryl group significantly alters the molecule's properties and potential for π-π stacking interactions.[1][4]
-C≡N (Cyano) This compound (Inferred) (Hypothesized)

Analysis for this compound: The 3-formylchromones are the closest structural and electronic analogs to 3-cyanochromones for which significant biological data exists. Both -CHO and -C≡N are strong electron-withdrawing groups that deactivate the pyrone ring. Studies have shown that 3-formylchromone derivatives possess potent cytotoxic activity against various tumor cells.[11][12] It is therefore highly probable that this compound will exhibit similar cytotoxic and potential anticancer properties . The cyano group, while sharing electronic similarities with the formyl group, offers a different steric profile and cannot act as a hydrogen bond acceptor in the same way. This difference could lead to a unique target selectivity profile.

Inferred Biological Potential & Proposed Experimental Validation

Based on the comparative structural analysis, we can hypothesize the following primary biological activities for this compound:

  • Anticancer/Cytotoxic Activity: Inferred from the strong electronic similarity to the highly cytotoxic 3-formylchromone class.

  • MAO-B Inhibitory Activity: Inferred from the presence of the C6-methyl group, a feature known to enhance potency in other chromone series.

To validate these hypotheses, a systematic experimental workflow is required. The following protocols are designed as self-validating systems to provide clear, actionable data.

Experimental Protocol 1: Assessment of Cytotoxicity (MTT Assay)

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical, A549 - lung, SGC-7901 - gastric) and a normal human cell line (e.g., MRC-5 - lung fibroblast) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Use DMSO-treated cells as a vehicle control and doxorubicin as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxicity.

dot graph "MTT_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Define nodes A [label="Seed Cells in 96-well Plate"]; B [label="Treat with this compound\n(various concentrations)"]; C [label="Incubate for 48 hours"]; D [label="Add MTT Reagent"]; E [label="Incubate for 4 hours"]; F [label="Solubilize Formazan Crystals (DMSO)"]; G [label="Measure Absorbance at 570 nm"]; H [label="Calculate IC50 Value"];

// Define edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Researcher's Guide to Validating the Biological Activity of 3-Formylchromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a science. The 3-formylchromone core, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and enzyme inhibition.[1][2][3][4] This guide provides a comprehensive framework for the systematic validation of the biological activity of novel 3-formylchromone derivatives, with a focus on anticancer applications. We will delve into the critical experimental workflows, offer comparative data for context, and underscore the scientific rationale behind each step, ensuring a robust and reproducible evaluation.

The Scientific Imperative: Why Rigorous Validation Matters

The initial identification of a "hit" compound is merely the prologue. The true test lies in a rigorous, multi-faceted validation process. This process is not a linear progression but an iterative cycle of hypothesis, experimentation, and refinement. The goal is to build a comprehensive data package that not only confirms the biological activity but also elucidates the mechanism of action, laying the groundwork for further preclinical and clinical development.[5][6]

Phase 1: Foundational In Vitro Assessment of Anticancer Activity

The initial phase of validation focuses on in vitro assays to establish the cytotoxic and cytostatic effects of the 3-formylchromone derivatives on cancer cell lines.[7] This step-wise approach allows for efficient screening of multiple compounds and the selection of the most promising candidates for more resource-intensive investigations.[6]

Core Workflow for In Vitro Anticancer Screening

G cluster_0 In Vitro Screening A Compound Synthesis & Characterization B Selection of Cancer & Normal Cell Lines A->B Structural Confirmation C Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->C Cell Seeding D Determination of IC50 Values C->D Dose-Response Curves E Comparative Analysis with Standard Anticancer Drugs D->E Efficacy Comparison F Selection of Lead Compounds E->F Prioritization

Caption: A streamlined workflow for the initial in vitro screening of 3-formylchromone derivatives.

Experimental Protocol: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., human breast cancer cell line MCF-7 or lung cancer cell line A-549) and a non-malignant control cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-formylchromone derivatives and a standard anticancer drug (e.g., doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cytotoxicity of 3-Formylchromone Derivatives

A crucial aspect of the initial screening is to compare the cytotoxicity of the novel derivatives against both cancer and normal cell lines to assess their tumor selectivity.

CompoundCancer Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (SI)Reference
6-fluoro-3-formylchromone HSC-2: 42HGF: 1714.1[3]
6-chloro-3-formylchromone HSC-2: 47HGF: 3076.5[3]
6,8-dichloro-3-formylchromone Not specifiedNot specifiedNot specified[1]
Doxorubicin (Standard) Varies by cell lineVaries by cell lineGenerally low[3]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is calculated as the IC50 in normal cells divided by the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Phase 2: Mechanistic Insights and Target Validation

Once lead compounds with potent and selective anticancer activity are identified, the next phase focuses on elucidating their mechanism of action. This involves investigating their effects on specific cellular processes and signaling pathways known to be dysregulated in cancer.

Potential Mechanisms of Action for 3-Formylchromone Derivatives

Research suggests that 3-formylchromone derivatives can exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Some derivatives have shown potent inhibitory activity against enzymes like urease and topoisomerase II.[1][3][11]

  • Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of many effective anticancer agents.[12]

  • Cell Cycle Arrest: Compounds may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[11]

  • Inhibition of Signaling Pathways: They may interfere with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[13]

Visualizing a Potential Signaling Pathway: Inhibition of Topoisomerase II

DNA topoisomerase II is a crucial enzyme involved in DNA replication and is a validated target for several anticancer drugs.[11] Some 3-formylchromone derivatives have been identified as inhibitors of this enzyme.[11]

G cluster_0 Topoisomerase II Inhibition Pathway A 3-Formylchromone Derivative B Topoisomerase II Enzyme A->B Inhibition C DNA Replication B->C Facilitates D DNA Breaks C->D Leads to E Apoptosis D->E Induces F Cell Death E->F

Caption: Proposed mechanism of action via Topoisomerase II inhibition.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II, which is essential for segregating newly replicated DNA strands.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), topoisomerase II enzyme, and the 3-formylchromone derivative at various concentrations. Include a positive control (e.g., etoposide) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase II activity is indicated by the persistence of high-molecular-weight catenated DNA at the top of the gel, while the control lane will show decatenated DNA migrating further into the gel.

Phase 3: In Vivo Validation in Preclinical Models

The final and most critical phase of preclinical validation involves assessing the efficacy and safety of the lead compounds in a living organism.[14][15] In vivo studies provide crucial information on pharmacokinetics, pharmacodynamics, and overall therapeutic potential that cannot be obtained from in vitro experiments alone.[5]

Workflow for In Vivo Anticancer Efficacy Studies

G cluster_0 In Vivo Efficacy Validation A Selection of Animal Model (e.g., Xenograft Mice) B Tumor Implantation A->B Ethical Approval C Compound Formulation & Dosing B->C Tumor Establishment D Treatment & Monitoring (Tumor Volume, Body Weight) C->D Administration E Endpoint Analysis (Tumor Growth Inhibition, Survival) D->E Data Collection F Toxicology Assessment E->F Safety Profile

Caption: A systematic approach for validating the in vivo anticancer activity of lead compounds.

Experimental Protocol: Human Tumor Xenograft Model

This model involves implanting human cancer cells into immunocompromised mice, allowing for the evaluation of a compound's effect on human tumor growth in an in vivo setting.[14]

Step-by-Step Protocol:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.[16]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Huh7 hepatocellular carcinoma cells) into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).[13]

  • Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, a standard-of-care drug (e.g., 5-fluorouracil), and the 3-formylchromone derivative at different doses.[16] Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly throughout the study. Tumor growth inhibition is a key efficacy endpoint.[14]

  • Survival Analysis: In some studies, the endpoint may be overall survival, where the time until the tumor reaches a specific size or the animal shows signs of distress is recorded.[17]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Comparative In Vivo Efficacy Data
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Fluspirilene Huh7 Xenograft15 mg/kg, oralSignificantNot specified[16]
5-Fluorouracil Huh7 Xenograft10 mg/kgComparable to FluspirileneNot specified[16]
HH-N25 Breast Cancer Xenograft5 mg/kgSignificantProlonged survival[17]
Paclitaxel Breast Cancer Xenograft10 mg/kgComparable to HH-N25Not specified[17]

Conclusion: A Pathway to Validated Discovery

The validation of the biological activity of 3-formylchromone derivatives is a meticulous process that requires a combination of well-designed experiments, careful data interpretation, and a deep understanding of the underlying biology. By following a systematic approach that progresses from broad in vitro screening to targeted mechanistic studies and finally to rigorous in vivo evaluation, researchers can build a compelling case for the therapeutic potential of their novel compounds. This guide provides a foundational framework, but it is the ingenuity and scientific rigor of the individual researcher that will ultimately unlock the full therapeutic promise of the versatile 3-formylchromone scaffold.

References

A Senior Application Scientist's Guide to the In Silico Analysis of 6-Substituted 3-Formyl Chromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chromone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets. The chromone (4H-benzo[b]pyran-4-one) nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-diabetic effects.[1][2][3]

The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile. Specifically, substitutions at the C-6 position of the benzene ring and the presence of a reactive formyl (-CHO) group at the C-3 position have been identified as critical for modulating biological activity. The C-6 position offers a vector for altering electronic and steric properties, while the C-3 formyl group serves as a versatile chemical handle for synthesizing a diverse library of derivatives.

This guide provides a comparative framework for the in silico analysis of 6-substituted 3-formyl chromone derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic, causality-driven approach. We will explore how a multi-faceted computational workflow—integrating quantum mechanics, molecular docking, and pharmacokinetic predictions—can rationally guide the selection and optimization of promising drug candidates, saving invaluable time and resources before a single compound is synthesized. This is a self-validating system where each computational step logically informs the next, building a comprehensive, predictive profile of a molecule's potential.

The In Silico Arsenal: A Multi-Pillar Methodological Framework

An effective in silico drug discovery campaign relies on a synergistic combination of computational tools.[4][5][6] Each method provides a different piece of the puzzle, and their integration creates a robust predictive model. Our approach is built on three pillars: understanding the molecule's intrinsic properties, predicting its interaction with a biological target, and assessing its viability as a drug.

cluster_workflow In Silico Drug Discovery Workflow Ligand Ligand Design (6-Substituted 3-Formyl Chromones) DFT Pillar 1: DFT Analysis (Intrinsic Properties, Reactivity) Ligand->DFT Geometry Optimization & Electronic Properties Docking Pillar 2: Molecular Docking (Target Binding Affinity) Ligand->Docking DFT->Docking Optimized Structures & Charges ADMET Pillar 3: ADMET Prediction (Pharmacokinetics, Druglikeness) Docking->ADMET High-Affinity Hits Lead Lead Candidate Identification (for In Vitro Validation) Docking->Lead ADMET->Lead Promising Profile cluster_interaction Key Interactions of 6-iPr-3-Formyl Chromone in IDE Active Site Ligand 6-Isopropyl-3-Formyl Chromone GLU111 GLU-111 Ligand->GLU111 H-Bond (Formyl O) HIS108 HIS-108 Ligand->HIS108 H-Bond (Carbonyl O) SER104 SER-104 Ligand->SER104 H-Bond PHE88 PHE-88 Ligand->PHE88 Hydrophobic VAL100 VAL-100 Ligand->VAL100 Hydrophobic ILE107 ILE-107 Ligand->ILE107 Hydrophobic (iPr) ALA112 ALA-112 Ligand->ALA112 Hydrophobic (iPr)

References

A Comparative Analysis of the Cytotoxic Landscape of 3-Formylchromone Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, the chromone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Among its numerous variants, 3-formylchromone derivatives have garnered significant attention for their potent and, in some cases, tumor-selective cytotoxic effects.[1][2][3] The presence of a highly reactive α,β-unsaturated aldehyde (the formyl group) at the C-3 position is believed to be a key driver of this biological activity, potentially acting as a Michael acceptor.[2]

This guide offers an in-depth comparison of the cytotoxic profiles of various 3-formylchromone derivatives against a panel of human cancer cell lines. We will dissect the structure-activity relationships, delve into the molecular mechanisms underpinning their cytotoxicity, and provide a robust, field-proven protocol for assessing these effects in your own research. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation oncology therapeutics.

Comparative Cytotoxicity: A Quantitative Overview

The efficacy of a potential anticancer compound is fundamentally measured by its ability to inhibit cancer cell growth, often quantified by the 50% cytotoxic concentration (CC₅₀ or IC₅₀). A lower value indicates higher potency. A study by Kawase et al. provides a foundational dataset for comparing the cytotoxicity of various 6-substituted and 6,8-disubstituted 3-formylchromone derivatives.[1] The compounds were evaluated against several human tumor cell lines, including oral squamous cell carcinoma (HSC-2, HSC-3), submandibular gland carcinoma (HSG), and promyelocytic leukemia (HL-60), as well as normal human cells to assess tumor selectivity.

Compound IDR1 SubstituentR2 SubstituentHSC-2 (CC₅₀, µM)HSC-3 (CC₅₀, µM)HSG (CC₅₀, µM)HL-60 (CC₅₀, µM)Selectivity Index (SI)¹
FC1 HH89225332592.9
FC2 CH₃H47184128133.2
FC3 C₂H₅H4217295202.1
FC6 FH26 69 59 12 5.9
FC7 ClH28 91 64 13 4.3
FC9 ClCH₃ (at C7)26 84 62 13 4.4
FC10 ClCl (at C8)41108114183.9
FC11 BrBr (at C8)51142165223.5
¹Selectivity Index (SI) is calculated as the average CC₅₀ against normal human cells (gingival fibroblast, periodontal ligament fibroblast, pulp cells) divided by the average CC₅₀ against the tumor cell lines. A higher SI value indicates greater selectivity for cancer cells.[2]

Data synthesized from Kawase et al., 2007.[1][2]

Field-Proven Insights: Structure-Activity Relationship (SAR)

The data table reveals critical insights into the structure-activity relationships of these derivatives:

  • The Primacy of the 3-Formyl Group : The cytotoxic activity is significantly diminished in derivatives lacking the 3-formyl group, underscoring its importance for the anticancer effect.[1]

  • Impact of C-6 Substitution : Introducing small electron-withdrawing groups at the C-6 position, such as fluoro (FC6) and chloro (FC7), markedly enhances cytotoxicity across all tested cancer cell lines compared to the unsubstituted parent compound (FC1).[1] The 6-fluoro derivative (FC6) consistently demonstrated the highest potency and, notably, the best selectivity index (SI=5.9), suggesting it is more toxic to cancer cells than to normal cells.[2]

  • Effect of Disubstitution : Dihalogenation at the C-6 and C-8 positions (FC10 and FC11) also resulted in potent compounds, though they did not surpass the cytotoxicity of the most active monosubstituted derivatives like 6-fluoro-3-formylchromone (FC6).[1]

Unraveling the Mechanisms of Action

The cytotoxic effects of 3-formylchromone derivatives are not merely a result of non-specific toxicity but stem from the targeted disruption of key cellular pathways essential for cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and inhibition of critical enzymes like DNA topoisomerase II.

Induction of Apoptosis via the Intrinsic Pathway

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Several 3-formylchromone derivatives have been shown to trigger this process. For instance, 6-fluoro-3-formylchromone (FCC) was found to induce apoptosis in hepatocellular carcinoma cells by modulating the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins.[4] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome c and activating a caspase cascade that culminates in cell death.[4][5]

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade FCC 3-Formylchromone Derivatives (e.g., FCC) Bcl2 Bcl-2 (Anti-apoptotic) FCC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) FCC->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates ProCasp3 Pro-Caspase-3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by 3-formylchromone derivatives.
Inhibition of DNA Topoisomerase IIα

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[6] Cancer cells, due to their high proliferation rate, are particularly dependent on these enzymes, making them attractive targets for chemotherapy.[7] Certain substituted 3-formylchromones have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo-IIα).[8] These compounds are classified as "topoisomerase poisons" because they stabilize the transient covalent complex between the enzyme and DNA.[1][9] This leads to the accumulation of permanent double-strand breaks, which are highly toxic to the cell and trigger apoptotic cell death.[7]

Abrogation of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting proliferation, survival, and metastasis.[10][11] The parent compound, 3-formylchromone (3FC), has been shown to be a novel blocker of the STAT3 activation pathway.[10][11] It inhibits the phosphorylation of STAT3 and its upstream kinases (JAK1/2, Src) and prevents STAT3 from translocating to the nucleus.[10][11] This blockade leads to the downregulation of STAT3-regulated survival proteins like Bcl-2, Mcl-1, and Survivin, thereby promoting apoptosis in cancer cells.[10]

Gold-Standard Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][12][13] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Experimental Workflow: Step-by-Step

MTT_Workflow start Start step1 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h to allow attachment. start->step1 step2 2. Compound Treatment Add serial dilutions of 3-formylchromone derivatives. Include vehicle control (e.g., DMSO). step1->step2 step3 3. Incubation Incubate for desired exposure time (e.g., 24h, 48h, 72h) at 37°C, 5% CO₂. step2->step3 step4 4. MTT Addition Add MTT solution (e.g., 0.5 mg/mL final conc.) to each well. step3->step4 step5 5. Formazan Formation Incubate for 2-4 hours. Living cells convert yellow MTT to purple formazan crystals. step4->step5 step6 6. Solubilization Remove media. Add solubilizing agent (e.g., DMSO) to dissolve crystals. step5->step6 step7 7. Absorbance Reading Read absorbance on a plate reader at ~570 nm. step6->step7 step8 8. Data Analysis Calculate % viability vs. control. Determine CC₅₀/IC₅₀ values. step7->step8 end_node End step8->end_node

Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-Formylchromone derivatives (dissolved in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of your 3-formylchromone derivatives in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Trustworthiness Check: Always include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only) for background subtraction.[12]

  • Incubation:

    • Return the plate to the incubator for the desired treatment period (e.g., 48 hours).

  • MTT Reagent Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

    • Return the plate to the incubator for 2-4 hours. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[14]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.[12][13]

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the CC₅₀/IC₅₀ value.

Conclusion and Future Perspectives

The 3-formylchromone scaffold represents a highly promising platform for the development of novel anticancer agents. Structure-activity relationship studies clearly indicate that cytotoxicity can be fine-tuned through substitution on the chromone ring, with small electron-withdrawing groups at the C-6 position, like fluorine, yielding compounds with high potency and favorable tumor selectivity.

The multifaceted mechanism of action—encompassing the induction of apoptosis, inhibition of topoisomerase II, and disruption of STAT3 signaling—provides multiple avenues for therapeutic intervention and potentially overcoming resistance to single-target agents. Future research should focus on synthesizing new derivatives to further optimize potency and selectivity, conducting in-depth mechanistic studies on the most promising leads, and advancing these compounds into preclinical in vivo models to validate their therapeutic potential.

References

spectroscopic comparison of synthesized vs commercial 3-Cyano-6-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Spectroscopic Comparison of Synthesized vs. Commercial 3-Cyano-6-methylchromone

Introduction

This compound (CAS 50743-18-5) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its chromone scaffold is a core structure in numerous pharmacologically active molecules, and the cyano group provides a versatile handle for further synthetic modifications.[2] This compound serves as a key intermediate in the development of novel therapeutics, including potential anti-inflammatory and anti-cancer agents, and its fluorescent properties make it valuable for creating probes in biological imaging.[1][3]

Given its importance, researchers may choose to either purchase this compound from commercial vendors or synthesize it in-house to meet specific research needs or for cost-effectiveness. In either case, rigorous verification of the compound's identity and purity is paramount. Discrepancies in purity, the presence of residual starting materials, or synthetic byproducts can significantly impact experimental outcomes.

This guide provides an in-depth spectroscopic comparison between a laboratory-synthesized sample of this compound and a commercially procured, high-purity standard. We will detail a reliable synthetic protocol and employ a suite of analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to conduct a thorough characterization. The objective is to provide researchers with a practical framework for validating their own materials, explaining the causality behind experimental choices and interpreting spectroscopic data with confidence.

Molecular Structure of this compound

References

Introduction: The Chromone Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Chromone-Based Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Chromones, constituting a significant class of naturally occurring and synthetic heterocyclic compounds, are built upon a benzo-γ-pyrone framework. This "privileged structure" is a recurring motif in a multitude of bioactive molecules, granting them a remarkable diversity of pharmacological activities. Researchers have extensively explored chromone derivatives for their potential as anti-inflammatory, anticancer, antiviral, and antimicrobial agents. However, the journey from a potent compound in a petri dish (in vitro) to a successful therapeutic in a living organism (in vivo) is a well-recognized bottleneck in drug development. This guide provides a comparative analysis of the in vitro and in vivo efficacy of chromone-based compounds, offering insights into experimental design, interpretation of results, and strategies to bridge the translational gap.

Part 1: The In Vitro Assessment - Unveiling Molecular Mechanisms in a Controlled Environment

In vitro studies are the foundational step in drug discovery, providing a rapid and cost-effective method to screen compound libraries, identify hits, and elucidate their mechanisms of action at a molecular and cellular level.

Key In Vitro Assays for Chromone Bioactivity:
  • Anti-inflammatory Activity: The anti-inflammatory potential of chromones is often assessed by their ability to inhibit key enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX), or by measuring their effect on the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in cell lines such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Anticancer Efficacy: The cytotoxic and antiproliferative effects of chromone derivatives are typically evaluated against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) using assays like the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50). Further mechanistic studies may involve cell cycle analysis, apoptosis induction assays, and investigation of specific signaling pathways.

  • Antimicrobial Potential: The antimicrobial activity is determined by assessing the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a range of pathogenic bacteria and fungi.

Experimental Workflow: In Vitro Anticancer Screening

Below is a generalized workflow for the initial in vitro screening of a novel chromone derivative for anticancer activity.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Western Blot IC50 Determination->Western Blot Mechanism of Action Mechanism of Action Apoptosis Assay->Mechanism of Action Cell Cycle Analysis->Mechanism of Action Western Blot->Mechanism of Action In Vivo Studies In Vivo Studies Mechanism of Action->In Vivo Studies Proceed if promising LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway activates Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6) promotes transcription Inflammation Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6)->Inflammation Chromone Chromone Chromone->NF-kB Pathway inhibits

A Senior Application Scientist's Guide to Comparative Docking Studies of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of molecular docking methodologies for the analysis of chromone derivatives against key protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform experimental design. Herein, we explore the nuances of ligand and protein preparation, the selection of appropriate docking software, and the critical analysis of docking results, all within a self-validating framework to ensure scientific integrity.

The Significance of Chromone Derivatives in Drug Discovery

Chromone, a benzopyran-4-one scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated as inhibitors of various enzymes, including kinases and cholinesterases, making them promising candidates for the development of therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders.[2][3]

Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, is an indispensable tool in the modern drug discovery pipeline.[4] It allows for the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis and biological testing, and the elucidation of structure-activity relationships (SAR) at the molecular level. This guide will provide a comparative framework for conducting robust and reliable docking studies of chromone derivatives.

Foundational Pillars of a Robust Docking Study

A successful and trustworthy docking study is built upon a foundation of meticulous preparation and a logical, well-justified workflow. The following sections detail the critical steps and the rationale behind them.

Target Protein Selection and Preparation

The choice of the target protein is paramount and is dictated by the therapeutic area of interest. For chromone derivatives, common targets include:

  • Acetylcholinesterase (AChE): A key enzyme in the central nervous system, inhibition of which is a primary strategy for the treatment of Alzheimer's disease.[5][6]

  • Kinases (e.g., PI3K, Akt, CDK2): These enzymes are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[][8][9]

Once a target is selected, its three-dimensional structure must be obtained, typically from the Protein Data Bank (PDB). The following preparation steps are critical:

  • Removal of Non-essential Molecules: Water molecules, co-solvents, and any co-crystallized ligands not relevant to the study should be removed.

  • Addition of Hydrogen Atoms: Crystal structures often lack hydrogen atoms, which are essential for accurate modeling of hydrogen bonding interactions.

  • Protonation State Assignment: The protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH must be correctly assigned, as this significantly impacts electrostatic interactions.

  • Energy Minimization: A brief energy minimization of the protein structure can relieve any steric clashes and place the protein in a more energetically favorable conformation.

Ligand Preparation

The chromone derivatives to be docked must also be carefully prepared:

  • 2D to 3D Conversion: If starting from a 2D representation, the structure must be converted to a 3D conformation.

  • Tautomeric and Ionization States: The correct tautomeric and ionization states of the ligands at physiological pH must be determined.

  • Energy Minimization: Energy minimization of the ligand structures is necessary to obtain low-energy conformers.

Defining the Binding Site

The region of the protein where the ligand is expected to bind must be defined. This is typically done by creating a "grid box" that encompasses the active site. If a co-crystallized ligand is present in the PDB structure, its position can be used to define the center of the grid box.

Comparative Analysis of Docking Software

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions.[10][11] Here, we compare two widely used programs: AutoDock Vina , a popular open-source tool, and GOLD (Genetic Optimisation for Ligand Docking) , a commercially available, highly regarded program.

  • AutoDock Vina: Utilizes a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity. It is known for its speed and ease of use.[1][12]

  • GOLD: Employs a genetic algorithm to explore ligand flexibility and offers multiple scoring functions (e.g., GoldScore, ChemScore, ChemPLP, ASP), providing greater flexibility in tailoring the docking protocol to the specific system.[13][14][15]

The choice of software can influence the outcome of a docking study, and it is often advisable to use more than one program to build confidence in the predicted binding modes.[16][17][18]

Experimental Protocols

To ensure the reproducibility of docking studies, a detailed methodology is essential. The following provides a generalized, step-by-step workflow for docking a chromone derivative into a target protein using both AutoDock Vina and GOLD.

General Workflow for Molecular Docking

Below is a diagram illustrating the general workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Target Protein Preparation (PDB retrieval, cleaning, protonation) autodock AutoDock Vina protein_prep->autodock gold GOLD protein_prep->gold ligand_prep Ligand Preparation (2D to 3D, tautomers, energy minimization) ligand_prep->autodock ligand_prep->gold results Binding Affinity & Pose Analysis autodock->results gold->results validation RMSD Calculation & Interaction Analysis results->validation comparison Comparative Analysis validation->comparison

Caption: General workflow for a comparative molecular docking study.

Step-by-Step Protocol for Docking with AutoDock Vina
  • Prepare the Receptor:

    • Download the protein structure from the PDB.

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera).

    • Remove water molecules and any non-essential ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in PDBQT format using AutoDockTools.[12]

  • Prepare the Ligand:

    • Obtain the 2D structure of the chromone derivative.

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Save the ligand in PDBQT format, defining the rotatable bonds.

  • Define the Grid Box:

    • In AutoDockTools, load the prepared receptor.

    • Define the center and dimensions of the grid box to encompass the active site.

  • Run AutoDock Vina:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Execute AutoDock Vina from the command line.

  • Analyze the Results:

    • The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the poses and analyze the interactions with the protein.

Step-by-Step Protocol for Docking with GOLD
  • Prepare the Protein and Ligand in Hermes:

    • Launch Hermes (the graphical interface for GOLD).

    • Import the protein PDB file. Hermes will guide you through the protein preparation, including adding hydrogens and identifying the binding site based on a co-crystallized ligand or user definition.[13][15]

    • Import the ligand file(s).

  • Set up the GOLD Docking:

    • In the GOLD setup wizard, define the protein and the active site.

    • Select the ligand(s) to be docked.

    • Choose a scoring function (e.g., ChemPLP for pose prediction).

    • Define the search efficiency (trade-off between speed and accuracy).

  • Run the Docking Calculation:

    • Initiate the docking run. GOLD will perform a number of independent genetic algorithm runs for each ligand.

  • Analyze the Results:

    • The results can be viewed in Hermes. The output includes the docked poses, fitness scores, and detailed information about the interactions (hydrogen bonds, hydrophobic interactions, etc.).

Interpreting and Validating Docking Results

Binding Affinity and Scoring Functions

The scoring function provides an estimate of the binding affinity, typically in kcal/mol for AutoDock Vina, or a dimensionless fitness score for GOLD. A lower (more negative) binding energy or a higher fitness score generally indicates a more favorable binding interaction. However, it is important to remember that these are theoretical predictions and should be interpreted with caution.[19]

Root Mean Square Deviation (RMSD)

If the crystal structure of the target protein in complex with a similar ligand is available, the accuracy of the docking protocol can be validated by "redocking" the co-crystallized ligand. The RMSD between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking.

Analysis of Interactions

The non-covalent interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions, pi-pi stacking) provide crucial insights into the binding mode. The presence of key interactions with known important residues in the active site can lend confidence to a predicted pose.

Comparative Docking Data of Chromone Derivatives

The following table presents a hypothetical comparative docking study of three chromone derivatives against Acetylcholinesterase (AChE) and Cyclin-Dependent Kinase 2 (CDK2) using AutoDock Vina and GOLD. This data is for illustrative purposes and is based on typical values reported in the literature.[8][20]

Chromone DerivativeTarget ProteinDocking SoftwareBinding Affinity (kcal/mol) / Fitness ScoreKey Interacting Residues
Chromone A AChEAutoDock Vina-9.8Trp84, Tyr334, Phe330
GOLD (ChemPLP)75.2Trp84, Tyr334, Asp72
CDK2AutoDock Vina-8.5Leu83, Lys33, Asp145
GOLD (ChemPLP)68.9Leu83, Glu81, Gln131
Chromone B AChEAutoDock Vina-10.5Trp279, Tyr121, Phe330
GOLD (ChemPLP)82.1Trp279, Tyr70, His440
CDK2AutoDock Vina-9.2Leu83, Ile10, Asp145
GOLD (ChemPLP)76.5Leu83, Lys89, Phe80
Chromone C AChEAutoDock Vina-9.2Tyr334, Phe288, Arg289
GOLD (ChemPLP)71.4Tyr334, Phe288, Ser286
CDK2AutoDock Vina-7.9Gln131, Asp145, Leu134
GOLD (ChemPLP)65.3Gln131, Asn132, His84

Visualizing Molecular Interactions and Signaling Pathways

Visual representations are invaluable for understanding complex biological systems.

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the mechanism of acetylcholinesterase and its inhibition.

AChE_inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Chromone Derivative (AChE Inhibitor) Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

PI3K/Akt Signaling Pathway

This diagram shows a simplified representation of the PI3K/Akt signaling pathway, a common target for chromone-based kinase inhibitors.[][21][22]

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Chromone Derivative (PI3K/Akt Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and evaluating comparative docking studies of chromone derivatives. By adhering to the principles of scientific integrity, employing robust methodologies, and critically analyzing the results, researchers can leverage molecular docking to accelerate the discovery and development of novel chromone-based therapeutics. Future work should focus on integrating molecular dynamics simulations to assess the stability of predicted binding poses and employing more advanced scoring functions that incorporate machine learning approaches for improved accuracy in binding affinity prediction.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methylchromone using NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary method for assessing the purity of synthesized 3-Methylchromone, a crucial scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques, supported by experimental data and authoritative references.

The Imperative of Purity in Drug Discovery

The journey of a drug candidate from a laboratory synthesis to a potential therapeutic is paved with exacting standards, chief among them being the purity of the active pharmaceutical ingredient (API). Impurities, even in minute quantities, can have unforeseen toxicological effects, alter pharmacological activity, and compromise the stability of the drug product. Therefore, a robust and accurate analytical methodology for purity determination is not merely a procedural step but a critical component of ensuring the safety and efficacy of a potential new drug. 3-Methylchromone and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1]

Why NMR for Purity Assessment? A Mechanistic Perspective

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are mainstays in purity analysis, Quantitative NMR (qNMR) offers a distinct and often superior approach. The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[2][3] This relationship provides a direct, primary ratio measurement of different molecules in a sample without the need for compound-specific reference standards for each impurity, a significant advantage over chromatographic methods.

This guide will focus on ¹H NMR due to the high natural abundance and sensitivity of the proton nucleus.

Experimental Workflow for Purity Assessment of 3-Methylchromone by ¹H NMR

The following workflow outlines the key steps for determining the purity of a synthesized 3-Methylchromone sample.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Accurately weigh synthesized 3-Methylchromone B Select and accurately weigh a suitable internal standard (e.g., maleic acid) A->B C Dissolve both in a known volume of deuterated solvent (e.g., CDCl3 or DMSO-d6) B->C D Transfer solution to an NMR tube C->D E Acquire ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay) D->E F Phase and baseline correct the spectrum E->F G Integrate characteristic signals of 3-Methylchromone and the internal standard F->G H Identify and integrate signals from potential impurities G->H I Calculate purity using the qNMR equation H->I

Caption: Experimental workflow for qNMR-based purity assessment.

Step-by-Step Experimental Protocol

1. Sample Preparation: The Foundation of Accuracy

The accuracy of qNMR is critically dependent on precise sample preparation.

  • Analyte and Standard Weighing: Accurately weigh approximately 10-20 mg of the synthesized 3-Methylchromone and a precisely known mass of a suitable internal standard. The choice of internal standard is crucial; it should be of high purity, chemically stable, non-volatile, and have signals that do not overlap with the analyte or expected impurities. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Solvent Selection: Dissolve both the analyte and the internal standard in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should fully dissolve both compounds and have minimal interfering signals.

2. NMR Data Acquisition: Ensuring Quantitative Reliability

To obtain a truly quantitative NMR spectrum, certain acquisition parameters must be carefully controlled.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or above) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Relaxation Delay (d1): This is arguably the most critical parameter for quantitative accuracy. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard. This ensures complete relaxation of all relevant protons between pulses, leading to accurate signal integration. A d1 of 30 seconds is often a safe starting point for small molecules.

  • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio, which is essential for accurate integration of small impurity signals.

3. Data Processing and Purity Calculation

  • Phasing and Baseline Correction: After data acquisition, the spectrum must be carefully phased and baseline corrected to ensure accurate integration.

  • Signal Identification and Integration:

    • Identify the characteristic signals of 3-Methylchromone.

    • Identify the signals of the internal standard.

    • Carefully examine the baseline for any signals corresponding to potential impurities.

    • Integrate a well-resolved, non-overlapping signal for 3-Methylchromone, the internal standard, and any identified impurities.

Purity Calculation Formula:

The purity of the analyte can be calculated using the following equation:

Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = 3-Methylchromone

  • std = Internal standard

Identifying 3-Methylchromone and Its Potential Impurities by ¹H NMR

A crucial aspect of purity assessment is the ability to distinguish the signals of the desired product from those of starting materials, reagents, and potential by-products.

Table 1: ¹H and ¹³C NMR Spectral Data for 3-Methylchromone and Potential Impurities in CDCl₃

CompoundProton Assignment¹H Chemical Shift (δ, ppm)Carbon Assignment¹³C Chemical Shift (δ, ppm)
3-Methylchromone H-27.95 (s, 1H)C-2154.5
H-58.20 (dd, J = 8.0, 1.6 Hz, 1H)C-3123.8
H-67.40 (t, J = 7.6 Hz, 1H)C-4178.0
H-77.65 (t, J = 7.6 Hz, 1H)C-4a124.0
H-87.50 (d, J = 8.4 Hz, 1H)C-5125.8
3-CH₃2.15 (s, 3H)C-6125.0
C-7133.5
C-8117.9
C-8a156.2
3-CH₃14.8
o-Hydroxypropiophenone Aromatic H6.85-7.85 (m, 4H)C=O204.5
-OH12.1 (s, 1H)Aromatic C118.5, 118.8, 119.5, 130.0, 136.2, 162.5
-CH₂-3.05 (q, J = 7.2 Hz, 2H)-CH₂-31.5
-CH₃1.23 (t, J = 7.2 Hz, 3H)-CH₃8.4
Ethyl Formate H-18.05 (s, 1H)C=O161.0
-CH₂-4.25 (q, J = 7.1 Hz, 2H)-CH₂-60.5
-CH₃1.30 (t, J = 7.1 Hz, 3H)-CH₃14.2

Data compiled from various sources and spectral databases.

By comparing the acquired spectrum of the synthesized 3-Methylchromone with the reference data in Table 1, one can readily identify the presence of unreacted starting materials. Other potential impurities, such as residual solvents from purification (e.g., ethyl acetate, hexane), can also be identified by their characteristic NMR signals.

Comparison with Alternative Purity Assessment Methods

While qNMR is a powerful tool, it is essential to understand its advantages and limitations in comparison to other commonly used techniques.

Table 2: Comparison of Analytical Techniques for Purity Assessment of 3-Methylchromone

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Separation based on volatility, followed by mass-to-charge ratio detection.
Quantitation Absolute quantification with a single internal standard.Relative quantification requiring reference standards for each impurity.Relative quantification requiring reference standards for each impurity.
Selectivity High, based on unique chemical shifts.Good, dependent on column and mobile phase selection.Excellent, based on both retention time and mass fragmentation.
Sensitivity Moderate.High.Very high.
Sample Throughput Moderate.High.High.
Instrumentation Cost High.Moderate.Moderate to high.
Destructive? No.Yes.Yes.
Key Advantage Universal detector response for protons, no need for impurity-specific standards.Well-established, robust, and widely available.Excellent for volatile impurities and provides structural information.
Key Limitation Lower sensitivity compared to chromatographic methods.Requires reference standards for all impurities for accurate quantification.Not suitable for non-volatile or thermally labile compounds.

Experimental Data Synopsis:

A study comparing qNMR and HPLC for the quantitative analysis of carbohydrates demonstrated that both methods have good accuracy and precision, with no significant difference in the results, suggesting they can be used interchangeably for certain applications.[3][4] For small molecules in the pharmaceutical industry, HPLC is a versatile tool for impurity analysis, while GC-MS is a specialist for volatile substances.[5] qNMR, however, offers a modern alternative that can overcome many of the issues associated with HPLC, such as the need for multiple detectors and compound-specific reference standards.

Trustworthiness and Method Validation

To ensure the reliability of the qNMR method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte's signal from those of impurities and the internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion: An Authoritative and Self-Validating Approach

Assessing the purity of synthesized compounds like 3-Methylchromone is a critical step in drug discovery and development. While various analytical techniques are available, ¹H qNMR stands out as a powerful, accurate, and self-validating method. Its ability to provide direct, quantitative information without the need for individual impurity reference standards makes it a highly efficient and reliable tool. By following a well-designed experimental protocol and adhering to established validation guidelines, researchers can confidently and authoritatively determine the purity of their synthesized molecules, ensuring the integrity and quality of their scientific endeavors. The integration of qNMR into the analytical workflow provides a robust and orthogonal method to traditional chromatographic techniques, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Antitumor Activity of Novel and Known Chromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chromone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile pharmacological activities, including potent antitumor effects.[1][2][3] For decades, researchers have leveraged this privileged structure to develop anticancer agents. A well-known, albeit complex, example is Flavopiridol, a semi-synthetic flavonoid derivative that functions as a potent cyclin-dependent kinase (CDK) inhibitor and was the first of its kind to enter human clinical trials.[4][5] The success and limitations of early derivatives have spurred the development of novel chromone analogues, engineered to enhance efficacy, improve tumor specificity, and overcome drug resistance.[6][7]

This guide provides a comparative analysis of novel and established chromone derivatives, focusing on their antitumor performance. We will delve into the experimental data that underpins their efficacy, explore the mechanistic nuances that drive their activity, and provide detailed protocols for the key assays used in their evaluation.

Section 1: Comparative Antitumor Efficacy: A Data-Driven Analysis

The primary measure of a compound's direct antitumor effect in vitro is its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC₅₀ value indicates a more potent compound.

To illustrate the advancements in this field, we compare a "known" or reference compound, Flavopiridol, with recently developed novel chromone derivatives.

Known Derivative Example: Flavopiridol (Alvocidib) Flavopiridol exerts its anticancer effects primarily by inhibiting multiple CDKs, which are crucial for cell cycle regulation.[4][5] This inhibition leads to cell cycle arrest, typically at the G1 and G2 phases, and subsequently induces apoptosis (programmed cell death).[4][6] Its activity is generally potent across a wide range of cancer types, but clinical application has faced challenges due to toxicity.[6]

Novel Derivative Examples Recent research has focused on synthesizing chromone hybrids to improve potency and selectivity. For instance, a novel chromone-nitrogen mustard derivative, Compound 1 (C₂₅H₂₈ClN₂O₆) , was designed to combine the chromone scaffold with a DNA alkylating agent.[1][8] Another innovative approach involves creating chromone-2-aminothiazole hybrids, such as Compound 2 (C₂₀H₁₅FN₂O₃S) , designed to be highly effective inhibitors of protein kinase CK2, a key player in cancer cell survival.[9] A third example, Compound 3 (Epiremisporine H) , is a new chromone analog isolated from a marine-derived fungus, Penicillium citrinum.[10]

The following table summarizes the IC₅₀ values for these compounds against various human cancer cell lines, providing a direct comparison of their cytotoxic potency.

CompoundClassTarget Cancer Cell LineIC₅₀ (µM)Reference
Flavopiridol Known (CDK Inhibitor)Cholangiocarcinoma (CCA)0.04 - 0.09[5]
Compound 1 Novel (Chromone-Nitrogen Mustard)Breast (MDA-MB-231)1.90[1][8]
Compound 1 Novel (Chromone-Nitrogen Mustard)Breast (MCF-7)1.83[1][8]
Compound 2 Novel (Chromone-2-aminothiazole)Leukemia (HL-60)0.25[9]
Compound 3 Novel (Natural Product Analog)Colon (HT-29)21.17[10]
Compound 3 Novel (Natural Product Analog)Lung (A549)31.43[10]

Table 1: Comparative in vitro cytotoxicity (IC₅₀) of known and novel chromone derivatives.

Interpretation of Data: The data reveals several key insights. Flavopiridol remains a highly potent agent with nanomolar efficacy.[5] However, the novel derivatives exhibit compelling activity profiles. Compound 2 shows sub-micromolar potency against leukemia cells, suggesting it is a highly effective targeted agent.[9] Compound 1 demonstrates consistent low-micromolar activity against two different breast cancer cell lines, indicating a broad potential in this cancer type.[1][8] While Compound 3 has a higher IC₅₀, its natural origin and distinct structure present a new avenue for development.[10] Crucially, many novel derivatives are being designed for greater tumor specificity to minimize the side effects seen with broader-acting agents like Flavopiridol.[7]

Section 2: Mechanistic Insights and Signaling Pathways

Understanding how these compounds kill cancer cells is critical for their development. The primary mechanisms for chromone derivatives involve inducing cell cycle arrest and apoptosis.[3]

Mechanism of Action: A Comparative Overview

  • Known Derivatives (e.g., Flavopiridol): The mechanism is well-established and centers on broad CDK inhibition. By blocking CDKs 1, 2, 4, and 6, Flavopiridol prevents cells from progressing through the G1/S and G2/M checkpoints of the cell cycle.[4][11] It also inhibits CDK9, which disrupts transcription and leads to the downregulation of anti-apoptotic proteins like Mcl-1, pushing the cell towards apoptosis.[12]

  • Novel Derivatives:

    • Compound 1 (Chromone-Nitrogen Mustard): This hybrid agent has a dual mechanism. The nitrogen mustard moiety alkylates DNA, causing damage. This damage response, coupled with effects from the chromone core, leads to a robust G2/M phase arrest and apoptosis.[1][8]

    • Compound 2 (Chromone-2-aminothiazole): This compound was specifically designed to inhibit protein kinase CK2. Inhibition of CK2 disrupts downstream signaling, including the PI3K/Akt pathway, which is crucial for cell survival. This targeted disruption effectively induces apoptosis.[9]

    • Compound 3 (Epiremisporine H): This natural product analog induces apoptosis in colon cancer cells by modulating the expression of key apoptosis-regulating proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to the activation of caspase-3, a key executioner of apoptosis.[10]

Visualization of a Key Pathway: Apoptosis

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many chromone derivatives converge on the intrinsic pathway.

apoptosis_pathway cluster_novel Novel Chromone Derivatives cluster_known Known Chromone Derivatives Compound_3 Compound 3 (Epiremisporine H) Bcl2 Bcl-2 (Anti-apoptotic) Compound_3->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound_3->Bax Activates Compound_1_2 Compound 1 & 2 Mito Mitochondrial Disruption Compound_1_2->Mito Flavopiridol Flavopiridol Flavopiridol->Bcl2 Inhibits (via Mcl-1) Bcl2->Mito blocks Bax->Mito promotes Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway targeted by chromone derivatives.

Section 3: Key Experimental Protocols

The validation of antitumor activity relies on standardized, reproducible assays. Below are detailed protocols for three fundamental experiments in this field. The causality behind these choices is to provide a multi-faceted view of a compound's effect: the MTT assay measures overall cell viability, cell cycle analysis reveals effects on proliferation, and the Annexin V assay specifically confirms the induction of apoptosis.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the chromone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.[16]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance (optical density) at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with an effective anticancer agent often results in the accumulation of cells in a specific phase, indicating cell cycle arrest. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the chromone derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 200 x g for 5-10 minutes.[18]

  • Fixation: Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[20]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence will be collected, and the data will be displayed as a histogram showing the number of cells versus DNA content.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to de-convolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

Principle: This is a standard flow cytometry-based assay to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can label these cells.[22] Propidium Iodide (PI) is used as a viability dye; it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[23]

Step-by-Step Methodology:

  • Induce Apoptosis: Treat cells with the chromone derivative for a predetermined time (e.g., 24 hours).

  • Harvest Cells: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry. The results are typically displayed as a dot plot with four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Visualization of Experimental Workflow

experimental_workflow cluster_assays Parallel Assays Start Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with Chromone Derivative (e.g., Compound 1) Start->Treatment Incubate Incubate (24-72h) Treatment->Incubate MTT MTT Assay (Viability) Incubate->MTT CC Cell Cycle Analysis (Proliferation Arrest) Incubate->CC Apop Annexin V/PI Assay (Apoptosis) Incubate->Apop Data Data Acquisition & Analysis (IC50, % Arrest, % Apoptosis) MTT->Data CC->Data Apop->Data

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyano-6-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in the field of drug development and chemical synthesis, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyano-6-methylchromone (CAS No. 50743-18-5), a versatile intermediate in pharmaceutical research.[1] Adherence to these procedures is paramount to ensuring personnel safety and environmental protection.

Understanding the Hazards of this compound

Before handling or disposing of this compound, it is crucial to be thoroughly familiar with its associated hazards. According to safety data sheets (SDS), this compound is classified as:

  • Toxic if swallowed. [2]

  • Harmful in contact with skin or if inhaled. [2]

  • Causes skin irritation. [2][3][4]

  • Causes serious eye irritation. [2][3][4]

The presence of the cyano group (C≡N) in its structure necessitates that it be handled with the same precautions as other cyanide-containing compounds. A critical and potentially fatal hazard is the liberation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[5][6]

Hazard ClassificationGHS PictogramSignal Word
Acute Toxicity, Oral (Category 3)☠️Danger
Acute Toxicity, Dermal (Category 4)Warning
Acute Toxicity, Inhalation (Category 4)Warning
Skin Irritation (Category 2)Warning
Eye Irritation (Category 2A)Warning

This table summarizes the primary GHS hazard classifications for this compound based on available safety data sheets.[2]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal procedures for this compound must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or potential vapors.[5][7][8] The following PPE is mandatory:

  • Eye Protection : Wear chemical safety goggles and a face shield if there is a risk of splashing or dust generation.[3][8]

  • Skin Protection : A lab coat and chemical-resistant gloves (nitrile rubber is recommended) are required.[2][8] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Respiratory Protection : If working outside of a fume hood (which is strongly discouraged) or if ventilation is inadequate, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be used.[8]

Step-by-Step Disposal Protocol

The core principle for disposing of this compound is to treat it as a hazardous cyanide-containing waste.[5][6][7] This requires stringent segregation from other waste streams, especially acidic waste.

  • Dedicated Waste Containers : All waste contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers.[6][7]

  • Separate Solid and Liquid Waste : Solid and liquid wastes must be stored in separate containers.[5][6][7]

  • Container Labeling : Each container must be labeled with:

    • "HAZARDOUS WASTE – CYANIDE"[7]

    • The chemical name: "this compound"

    • The date of waste generation[8]

    • A clear warning: "No Acids"[7][9]

  • Container Integrity : Use robust, leak-proof containers. For liquid waste, ensure the container is compatible with the solvents used. For solid waste, durable 6 mil plastic bags (double bagging is recommended) can be used to line a solid waste container.[5]

This category includes unused this compound powder, contaminated PPE (gloves, lab coats), absorbent pads, and weighing papers.

  • Collection : Within a chemical fume hood, carefully place all solid waste into the designated, double-bagged solid waste container.[5]

  • Minimize Dust : Avoid creating dust when handling the solid powder.[3] If necessary, gently mist a small amount of a compatible solvent to dampen the powder before transfer.

  • Sealing : Securely seal the inner and outer bags.

  • Storage : Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from acids and oxidizing agents.[8][9]

This includes solutions containing this compound and solvent rinses from contaminated glassware.

  • Collection : Pour liquid waste into a dedicated, labeled liquid hazardous waste container located within the fume hood.[5]

  • pH Check : Ensure the pH of the waste container remains neutral or slightly basic. Never add acidic solutions to this waste container.

  • Container Size : For safety, some institutions limit the size of cyanide waste containers to one quart (approximately 1 liter) or less.[9]

  • Storage : Keep the liquid waste container tightly capped when not in use and store it in a secondary containment bin within the fume hood or a designated waste storage cabinet.

Decontamination Procedures

Proper decontamination of glassware, equipment, and work surfaces is a critical final step to prevent cross-contamination and accidental exposures.

  • Initial Rinse (within a fume hood) : Rinse all contaminated glassware and equipment three times with a small amount of a suitable solvent (e.g., the solvent used in the procedure). Collect these rinses as hazardous liquid cyanide waste.

  • Secondary Decontamination (within a fume hood) :

    • Prepare a fresh 10% bleach solution and adjust its pH to 10 or higher using sodium hydroxide. This alkaline bleach solution will oxidize the residual cyanide to the less toxic cyanate.[9] Caution : If the pH of the bleach solution is below 10, highly toxic cyanogen chloride (CNCl) and hydrogen cyanide (HCN) gas can be generated.[9]

    • Alternatively, and more safely, first rinse surfaces with a pH 10 buffer solution, followed by a cleaning with a freshly prepared 10% bleach solution.[6][7]

  • Waste Collection : All decontamination solutions and wipes must be collected and disposed of as hazardous cyanide waste.[6][8]

  • Final Cleaning : After decontamination, glassware can be washed with soap and water.

Emergency Spill Procedures

In the event of a spill, prompt and correct action is essential.

  • Small Spill (Inside a Fume Hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material.[8] For solid spills, use a cloth dampened with a pH 10 soap solution to avoid generating dust.[8]

    • Carefully sweep or wipe up the material and place it in the designated hazardous solid waste container.

    • Decontaminate the area using the protocol described above (pH 10 buffer followed by 10% bleach).[8]

    • Collect all cleanup materials as hazardous cyanide waste.[8]

  • Large Spill or Any Spill Outside a Fume Hood :

    • Evacuate the area immediately. [6][8]

    • Alert others in the vicinity and activate any local alarms.[6]

    • Call your institution's emergency response team or 911.[6][9]

    • Close the laboratory door and post a warning sign to prevent entry.[8]

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.[8][9]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_decon Decontamination A Work in Fume Hood with Full PPE B Segregate Waste Streams (Solid vs. Liquid) A->B C Prepare Labeled Containers 'HAZARDOUS WASTE - CYANIDE' 'No Acids' B->C D Collect Contaminated Solids (PPE, powder, etc.) G Collect Liquid Waste (Solutions, Rinses) J Rinse Glassware/Surfaces with Solvent (Collect as Waste) E Place in Double-Bagged Solid Waste Container D->E F Seal and Store in Designated Area E->F Pickup Arrange for Pickup by EH&S or Licensed Waste Disposal Company F->Pickup H Pour into Labeled Liquid Waste Container G->H I Cap and Store in Secondary Containment H->I I->Pickup K Clean with pH 10 Buffer then 10% Bleach J->K L Collect all Decon Materials as Hazardous Waste K->L L->Pickup

Caption: Workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 3-Cyano-6-methylchromone: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-Cyano-6-methylchromone. This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step framework for personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe laboratory environment.

The unique chemical structure of this compound, with its chromone backbone, makes it a valuable intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules.[1] However, its reactivity and toxicological profile necessitate stringent safety measures. According to safety data sheets, this compound is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction.[2][3]

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough hazard assessment is the foundation of laboratory safety.[4][5][6] For this compound, the primary risks involve accidental ingestion, dermal absorption, inhalation of the powder, and direct contact with skin and eyes. Therefore, a multi-layered approach to PPE is mandatory.

PPE Category Recommended Equipment Standard/Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shieldANSI/ISEA Z87.1[7][8][9]Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[10]
Hand Protection Double gloving with chemical-resistant nitrile glovesASTM D6978[11]Double gloving minimizes the risk of exposure due to tears or permeation. Nitrile gloves offer good resistance to a range of chemicals.[12] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[13][14]
Body Protection A disposable gown with tight-fitting cuffs over a flame-retardant lab coatN/AA disposable gown provides a barrier against splashes and contamination of personal clothing. The lab coat underneath offers additional protection. The gown should be removed and disposed of as hazardous waste upon completion of work or if contamination occurs.[15]
Respiratory Protection NIOSH-approved N95 respirator or higherNIOSH 42 CFR 84An N95 respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of the powder.[16][17] For procedures that may generate aerosols, a higher level of respiratory protection may be required based on a risk assessment.
II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination. All work with this compound should be conducted within a certified chemical fume hood to control for inhalation hazards.[15]

A. Preparation:

  • Designated Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Decontamination: Ensure the work surface is clean before and after handling.

  • Spill Kit: Have a well-stocked chemical spill kit readily accessible.[18]

  • Waste Container: Prepare a clearly labeled, sealed hazardous waste container for all solid and liquid waste.[19]

B. Donning PPE Workflow:

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_prep Preparation cluster_hand_eye Hand and Eye Protection Lab_Coat 1. Don Lab Coat Respirator 2. Don N95 Respirator (If required) Lab_Coat->Respirator Goggles 3. Don Goggles Respirator->Goggles Face_Shield 4. Don Face Shield Goggles->Face_Shield Gloves 5. Don Inner Gloves Face_Shield->Gloves Outer_Gloves 6. Don Outer Gloves Gloves->Outer_Gloves

Caption: PPE Donning Sequence

C. Handling:

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Contamination: Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling the compound, even after removing gloves.[15]

D. Doffing PPE Workflow:

The sequence for removing PPE is critical to prevent cross-contamination.

PPE_Doffing cluster_removal Removal Sequence cluster_final Final Steps Outer_Gloves 1. Remove Outer Gloves Face_Shield 2. Remove Face Shield Outer_Gloves->Face_Shield Gown 3. Remove Disposable Gown Face_Shield->Gown Inner_Gloves 4. Remove Inner Gloves Gown->Inner_Gloves Goggles 5. Remove Goggles Inner_Gloves->Goggles Respirator 6. Remove Respirator Goggles->Respirator Wash_Hands 7. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: PPE Doffing Sequence

III. Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste is paramount for environmental protection and the safety of all laboratory personnel.[15]

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and absorbent paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[19]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

B. Decontamination and Spill Response: In the event of a spill, immediately alert others in the area and evacuate if necessary.[20]

  • Containment: For a small spill, contain the material using a chemical spill kit with absorbent pads.[21]

  • Cleanup:

    • For a solid spill, gently cover with absorbent material to avoid raising dust.[21]

    • For a liquid spill, use absorbent pads to soak up the material.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, such as soap and water, followed by a rinse.[20][22] For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[20]

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.[21]

IV. Conclusion

The safe handling of this compound is achievable through a comprehensive understanding of its hazards and the strict implementation of safety protocols. This guide provides a framework for establishing safe work practices. However, it is imperative that all researchers consult their institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-6-methylchromone
Reactant of Route 2
3-Cyano-6-methylchromone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.